1-Phenylcyclohexylamine
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
1-phenylcyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c13-12(9-5-2-6-10-12)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGZGRPPQZUQUCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1934-71-0 (hydrochloride) | |
| Record name | 1-Phenylcyclohexylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002201243 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30176449 | |
| Record name | 1-Phenylcyclohexylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30176449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2201-24-3 | |
| Record name | 1-Phenylcyclohexylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2201-24-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Phenylcyclohexylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002201243 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Phenylcyclohexylamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01506 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1-Phenylcyclohexylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30176449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-PHENYLCYCLOHEXYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HBO2D49I2S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
1-Phenylcyclohexylamine (PCP) and its Interaction with NMDA Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenylcyclohexylamine (PCP), a dissociative anesthetic, primarily exerts its complex psychoactive effects through its interaction with the N-methyl-D-aspartate (NMDA) receptor, a crucial component of excitatory neurotransmission in the central nervous system. This technical guide provides an in-depth exploration of the molecular mechanisms governing PCP's action on NMDA receptors, supported by quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows.
Core Mechanism of Action: Non-Competitive Antagonism of the NMDA Receptor
The principal mechanism of action of this compound is the non-competitive antagonism of the NMDA receptor ion channel. The NMDA receptor, a ligand-gated ion channel, facilitates the influx of cations, predominantly Ca2+, into the neuron upon activation. This calcium influx is a critical initiator of various downstream signaling cascades integral to synaptic plasticity, learning, and memory.[1]
PCP's inhibitory action is characterized as a "use-dependent" or "open-channel" blockade.[1] This signifies that for PCP to exert its antagonistic effect, the NMDA receptor channel must first be opened by the concurrent binding of the neurotransmitter glutamate (B1630785) and a co-agonist, either glycine (B1666218) or D-serine, to their respective binding sites on the receptor complex.[1] Once the channel is in its open conformation, PCP can enter the ion pore and bind to a specific site within the channel lumen, commonly referred to as the "PCP binding site."[2][3] This binding physically obstructs the passage of ions, thereby preventing neuronal depolarization and subsequent intracellular signaling events. This mode of action is classified as non-competitive antagonism because PCP does not directly compete with glutamate or its co-agonists for their binding sites.[1][2]
The PCP binding site is located near the magnesium (Mg2+) binding site, which is responsible for the voltage-dependent block of the NMDA receptor at resting membrane potential.[3] The binding of PCP within the channel is mediated by non-covalent interactions, including hydrogen bonding and hydrophobic interactions.[3]
Quantitative Data: Binding Affinities and Kinetics
The affinity of this compound and related compounds for the NMDA receptor has been quantified through various experimental paradigms, primarily radioligand binding assays. The data presented below summarizes key binding parameters.
| Compound | Ligand Used for Displacement | Preparation | Ki (nM) | IC50 (µM) | Kd (nM) | Bmax (pmol/mg protein) | Reference |
| Phencyclidine (PCP) | [3H]MK-801 | Rat Brain Membranes | 59 | 2.02 | 35 | - | [2][4][5] |
| Phencyclidine (PCP) | - | NGF-differentiated PC12 cells | - | 50-100 (inhibition of differentiation) | - | Increased 4-fold post-differentiation | [6] |
| This compound (PCA) | [3H]MK-801 | Rat Brain Membranes | - | 0.23 (relative to PCP=1) | - | - | [7] |
| (+)-MK-801 | --INVALID-LINK---MK-801 | Rat Cortex Membranes | - | - | 4.59 | 0.836 | [5] |
| (+)-MK-801 | --INVALID-LINK---MK-801 | Rat Cerebellum Membranes | - | - | 25.99 | 0.573 | [5] |
| (+)-MK-801 | --INVALID-LINK---MK-801 | Rat Striatum Membranes (high affinity) | - | - | 1.43 | 0.272 | [5] |
| (+)-MK-801 | --INVALID-LINK---MK-801 | Rat Striatum Membranes (low affinity) | - | - | 12.15 | 1.76 | [5] |
| Ketamine | - | - | ~660 | - | - | - | [8] |
| 3-MeO-PCP | [3H]MK-801 | - | - | 1.51 | - | - | [4] |
| 3-MeO-PCMo | [3H]MK-801 | - | - | 26.67 | - | - | [4] |
Experimental Protocols
Radioligand Binding Assay for NMDA Receptor (PCP Site)
This protocol outlines a competitive binding assay to determine the affinity of test compounds for the PCP binding site on the NMDA receptor using a radiolabeled ligand such as [3H]MK-801.[7][9]
a. Materials and Reagents:
-
Biological Material: Rat cortical membranes.
-
Radioligand: [3H]MK-801.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: 10 µM unlabeled PCP or MK-801.
-
Test Compounds: Serial dilutions of the compounds of interest.
-
Scintillation Cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
b. Membrane Preparation:
-
Homogenize rat cortical tissue in ice-cold sucrose (B13894) buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the membranes.
-
Wash the membrane pellet multiple times by resuspension in assay buffer and recentrifugation to remove endogenous ligands.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
c. Binding Assay Procedure:
-
In a 96-well plate, add the following in triplicate: assay buffer (for total binding), non-specific binding control, and dilutions of the test compound.
-
Add the prepared membrane suspension to each well.
-
Add the radioligand ([3H]MK-801) to each well at a concentration close to its Kd.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
d. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
Whole-Cell Patch-Clamp Electrophysiology
This protocol describes the methodology for recording NMDA receptor-mediated currents in cultured neurons or brain slices to assess the inhibitory effects of this compound.[10]
a. Materials and Reagents:
-
Cell Preparation: Cultured neurons or acutely prepared brain slices.
-
External Solution (aCSF): Containing NaCl, KCl, CaCl2, MgCl2, glucose, and a buffer (e.g., HEPES), pH 7.4.
-
Internal Solution: For the patch pipette, containing a potassium salt (e.g., K-gluconate), EGTA, ATP, GTP, and a buffer (e.g., HEPES), pH 7.2.
-
NMDA Receptor Agonists: NMDA and glycine.
-
Test Compound: this compound (PCP).
-
Patch-clamp amplifier, micromanipulator, and data acquisition system.
-
Microscope.
b. Recording Procedure:
-
Prepare the cell culture or brain slice in the recording chamber and perfuse with external solution.
-
Fabricate a glass micropipette with a tip resistance of 3-5 MΩ and fill it with the internal solution.
-
Under microscopic guidance, approach a neuron with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal) with the cell membrane.
-
Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration, allowing electrical access to the cell's interior.
-
Clamp the cell membrane potential at a negative holding potential (e.g., -70 mV) to record inward currents.
-
Apply NMDA and glycine to the external solution to evoke NMDA receptor-mediated currents. The presence of Mg2+ in the external solution will result in a voltage-dependent block.
-
Once a stable baseline current is established, apply this compound at various concentrations to the perfusion solution.
-
Record the changes in the amplitude and kinetics of the NMDA receptor-mediated current in the presence of PCP.
c. Data Analysis:
-
Measure the peak amplitude of the NMDA receptor-mediated current before and after the application of PCP.
-
Construct a concentration-response curve by plotting the percentage of current inhibition against the concentration of PCP.
-
Determine the IC50 value for the block of NMDA receptor currents by PCP.
-
Analyze the kinetics of the block (e.g., onset and offset rates) to further characterize the mechanism of inhibition.
Visualizations
Signaling Pathways
Caption: NMDA Receptor signaling cascade and its inhibition by this compound (PCP).
Experimental Workflows
Caption: Workflow for characterizing PCP's interaction with NMDA receptors.
Conclusion
This compound's primary mechanism of action is the non-competitive, open-channel blockade of the NMDA receptor. This interaction is central to its profound pharmacological effects. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and scientists in the field of neuropharmacology and drug development. A thorough understanding of PCP's interaction with the NMDA receptor is crucial for elucidating the pathophysiology of certain neuropsychiatric disorders and for the development of novel therapeutic agents targeting the glutamatergic system.
References
- 1. researchgate.net [researchgate.net]
- 2. The PCP site of the NMDA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phencyclidine - Wikipedia [en.wikipedia.org]
- 4. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Distinctive structural requirement for the binding of uncompetitive blockers (phencyclidine-like drugs) to the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phencyclidine and related drugs bind to the activated N-methyl-D-aspartate receptor-channel complex in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. PCP site 2: a high affinity MK-801-insensitive phencyclidine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism of NMDA receptor channel block by MK-801 and memantine - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 1-Phenylcyclohexylamine from 1-Phenylcyclohexene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic routes for producing 1-phenylcyclohexylamine, a key intermediate in the synthesis of various pharmaceuticals, from the readily available starting material, 1-phenylcyclohexene. The document details the well-established Ritter reaction, including its mechanism, a detailed experimental protocol, and expected yields. Furthermore, it explores alternative synthetic strategies, namely direct hydroamination and a two-step aziridination-reduction pathway. While these alternative routes offer potential advantages in terms of atom economy and milder reaction conditions, established experimental protocols for the specific transformation of 1-phenylcyclohexene are less documented in the literature. This guide aims to provide a thorough understanding of the available synthetic methodologies, their comparative advantages and disadvantages, and the current state of research in this area.
Introduction
This compound is a crucial building block in the synthesis of a variety of organic molecules, most notably as a precursor to the dissociative anesthetic Phencyclidine (PCP) and its analogs. The efficient and scalable synthesis of this amine is therefore of significant interest to the pharmaceutical and organic synthesis communities. 1-Phenylcyclohexene serves as a logical and cost-effective starting material for this transformation. This guide will explore the primary methods for the conversion of 1-phenylcyclohexene to this compound, with a focus on providing practical experimental details and comparative data.
The Ritter Reaction: A Well-Established Synthetic Route
The Ritter reaction is the most commonly employed method for the synthesis of this compound from 1-phenylcyclohexene. This reaction involves the acid-catalyzed addition of a nitrile (in this case, hydrocyanic acid generated in situ from sodium cyanide) to a carbocation, followed by hydrolysis of the resulting nitrilium ion intermediate to an amide, which is then further hydrolyzed to the desired amine.
Reaction Mechanism
The mechanism of the Ritter reaction for the synthesis of this compound from 1-phenylcyclohexene is as follows:
-
Carbocation Formation: In the presence of a strong acid, such as sulfuric acid, 1-phenylcyclohexene is protonated to form a stable tertiary benzylic carbocation.
-
Nucleophilic Attack by Nitrile: The nitrogen atom of the nitrile (hydrocyanic acid) acts as a nucleophile and attacks the carbocation, forming a nitrilium ion.
-
Hydrolysis to Amide: The nitrilium ion is then hydrolyzed by water present in the reaction mixture to form an N-formyl intermediate, N-(1-phenylcyclohexyl)formamide.
-
Hydrolysis to Amine: Finally, the N-formyl intermediate is hydrolyzed under acidic or basic conditions to yield this compound.
Experimental Protocol
The following protocol is a well-documented procedure for the synthesis of this compound via the Ritter reaction.[1][2]
Materials:
-
1-Phenylcyclohexene
-
Sodium Cyanide (NaCN)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dibutyl ether
-
Diethyl ether
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (B78521) (NaOH)
-
Acetone
-
Methanol
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, a mixture of 15.8 g (0.1 mol) of 1-phenylcyclohexene and 12.2 g (0.25 mol) of sodium cyanide in 50 mL of dibutyl ether is prepared.
-
Acid Addition: The mixture is stirred, and 30 mL of concentrated sulfuric acid is added dropwise from the dropping funnel over a period of 1 hour. The temperature of the reaction mixture should be monitored and controlled.
-
Reaction: After the addition of sulfuric acid is complete, the mixture is stirred for an additional hour.
-
Work-up and Extraction: The reaction mixture is then carefully poured into a beaker containing ice water. The aqueous layer is extracted with diethyl ether.
-
Isolation of Intermediate: The ether extracts are combined, and the solvent is removed under reduced pressure to yield the crude N-formyl-1-phenylcyclohexylamine intermediate.
-
Hydrolysis: To the crude intermediate, 30 mL of concentrated hydrochloric acid is added, and the mixture is refluxed for 3 hours.
-
Isolation of Amine: After cooling, the aqueous layer is separated, made basic with a sodium hydroxide solution, and then extracted with diethyl ether.
-
Salt Formation and Purification: The ether extract containing the free base is treated with a solution of dry HCl in isopropanol to precipitate the hydrochloride salt. The solvent is evaporated, and the residue is recrystallized from a methanol/ether mixture to yield pure this compound hydrochloride.
Quantitative Data
| Parameter | Value | Reference |
| Yield of N-formyl intermediate | 50-60% | [1] |
| Overall Yield of this compound | ~30% | [1] |
Alternative Synthetic Routes
While the Ritter reaction is a proven method, it involves the use of highly toxic sodium cyanide and strong acids, and the overall yield is moderate. Therefore, the development of alternative, more efficient, and safer synthetic routes is of considerable interest.
Direct Catalytic Hydroamination
Direct hydroamination involves the addition of an N-H bond of ammonia (B1221849) across the double bond of 1-phenylcyclohexene. This approach is highly atom-economical but is often challenging to achieve, especially with unactivated alkenes and ammonia.
Challenges:
-
Low Reactivity: The double bond in 1-phenylcyclohexene is not highly activated towards nucleophilic attack by ammonia.
-
Catalyst Development: Finding an effective catalyst that can facilitate the direct addition of ammonia to the alkene under mild conditions is a significant challenge. Most existing hydroamination catalysts are more effective for activated alkenes or alkynes.
-
Side Reactions: Isomerization of the starting material or oligomerization can be potential side reactions.
Current Status:
Synthesis via Aziridination and Reductive Ring-Opening
A two-step approach involving the formation of an aziridine (B145994) intermediate followed by its reductive ring-opening offers another potential route to this compound.
Step 1: Aziridination of 1-Phenylcyclohexene
The first step involves the conversion of 1-phenylcyclohexene to 1-phenyl-7-azabicyclo[4.1.0]heptane. This can be achieved using various aziridinating agents.
Step 2: Reductive Ring-Opening of the Aziridine
The formed aziridine can then be subjected to reductive cleavage to yield this compound. The regioselectivity of the ring-opening is a critical factor.
Potential Advantages:
-
Milder Conditions: Aziridination and reduction reactions can often be carried out under milder conditions compared to the Ritter reaction.
-
Stereochemical Control: Depending on the reagents and catalysts used, this route may offer better control over the stereochemistry of the final product.
Challenges and Current Status:
While the hydrogenolysis of 1-phenyl-7-azabicyclo[4.1.0]heptane has been reported to yield 2-phenylcyclohexylamine, a detailed and optimized protocol for the initial aziridination of 1-phenylcyclohexene to form the required aziridine intermediate is not well-documented in the readily available literature. Further research is needed to establish a reliable and high-yielding procedure for this two-step synthesis.
Data Summary and Comparison
| Synthetic Route | Key Reagents | Advantages | Disadvantages | Overall Yield |
| Ritter Reaction | 1-Phenylcyclohexene, NaCN, H₂SO₄, HCl | Well-established, reliable | Use of highly toxic cyanide, strong acids, moderate yield | ~30% |
| Direct Hydroamination | 1-Phenylcyclohexene, Ammonia, Catalyst | Atom-economical, potentially greener | Challenging reaction, lack of established protocols for this substrate | Not well-established |
| Aziridination-Reduction | 1-Phenylcyclohexene, Aziridinating agent, Reducing agent | Potentially milder conditions, possible stereocontrol | Lack of established protocols for the aziridination step | Not well-established |
Conclusion
The synthesis of this compound from 1-phenylcyclohexene is most reliably achieved via the Ritter reaction, for which detailed experimental protocols and yield data are available. While this method has its drawbacks, particularly concerning the use of hazardous reagents and moderate yields, it remains the most practical and well-documented approach.
Alternative routes, such as direct hydroamination and a two-step aziridination-reduction sequence, present intriguing possibilities for more atom-economical and potentially safer syntheses. However, the lack of specific and optimized experimental protocols for the conversion of 1-phenylcyclohexene using these methods highlights the need for further research and development in this area. Future work should focus on the discovery of efficient catalysts for the direct hydroamination of 1-phenylcyclohexene and the development of a robust protocol for its aziridination and subsequent reductive ring-opening. Such advancements would provide valuable alternatives for the synthesis of this important pharmaceutical intermediate.
References
The Pharmacological Profile of 1-Phenylcyclohexylamine: A Technical Guide for CNS Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pharmacological profile of 1-Phenylcyclohexylamine (PCA), a compound of significant interest for research in the central nervous system (CNS). PCA, a derivative of phencyclidine (PCP) and a metabolite of other PCP analogs, is a pharmacologically active aralkylamine.[1] Its primary mechanism of action as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist underpins its potential as both a research tool and a therapeutic agent, particularly in the realm of anesthetics and anticonvulsants.[1][2] However, its high potential for abuse has led to its classification as a DEA Schedule II controlled substance in the United States.[1][3]
Mechanism of Action
The principal pharmacological effect of this compound stems from its interaction with the NMDA receptor, a critical component in synaptic plasticity and neuronal communication.[1]
Non-Competitive NMDA Receptor Antagonism
This compound acts as a non-competitive antagonist at the NMDA receptor.[1][2] This means it obstructs the receptor's function without directly competing with the binding of the primary agonists, glutamate (B1630785) and glycine.[1] The binding site for PCA and other arylcyclohexylamines is located within the ion channel of the NMDA receptor complex, often referred to as the "PCP site".[1][4]
Upon activation by glutamate and a co-agonist (glycine or D-serine), the NMDA receptor's ion channel opens, permitting the influx of calcium ions. PCA then enters the open channel and binds to its specific site, physically blocking the flow of ions. This "open-channel blockade" is a characteristic feature of this class of compounds.[1]
Interactions with Other Neurotransmitter Systems
Pharmacodynamics
The antagonism of the NMDA receptor by this compound leads to a range of pharmacodynamic effects.
Dissociative and Anesthetic Effects
The blockade of NMDA receptors disrupts normal glutamatergic neurotransmission, resulting in a dissociative state characterized by a sense of detachment from oneself and the environment.[1] This is the basis for the anesthetic properties of related compounds like ketamine and PCP.[1]
Anticonvulsant Activity
By inhibiting excessive neuronal excitation mediated by NMDA receptors, PCA has demonstrated protective effects against seizures.[1] It has shown efficacy in the maximal electroshock (MES) seizure test in mice.[1]
In Vivo Efficacy of this compound in Mice
| Parameter | Value (mg/kg, i.p.) | Description |
| ED₅₀ (MES Test) | 7.0 | The median effective dose for protection against maximal electroshock-induced seizures. |
| TD₅₀ (Motor Impairment) | 16.3 | The median toxic dose causing motor impairment. |
Pharmacokinetics
Pharmacokinetic studies, primarily conducted in rats, have provided insights into the absorption, distribution, metabolism, and elimination of this compound.[1]
Absorption and Distribution
As a lipophilic arylcyclohexylamine, PCA can readily cross the blood-brain barrier to exert its effects on the central nervous system.[1]
Metabolism
This compound is a key metabolite in the biotransformation of several PCP analogs. For instance, phenylcyclohexyldiethylamine (B1196617) (PCDE) is metabolized to the more active N-ethyl-1-phenylcyclohexylamine (PCE), which is then further dealkylated to PCA.[1] This metabolic conversion is likely mediated by cytochrome P450 enzymes in the liver.[1]
Comparative Pharmacokinetic Parameters in Rats (Intravenous Administration)
| Compound | Clearance (mL/min/kg) | Volume of Distribution (Vss; L/kg) | Mean Residence Time (MRT; min) |
| PCDE | 104 ± 24 | 22 ± 5 | 211 ± 34 |
| PCE | 68 ± 10 | 25 ± 4 | 370 ± 54 |
| PCA | 41 ± 10 | 17 ± 5 | 430 ± 70 |
| PCPY | 45 ± 8 | 12 ± 2 | 270 ± 40 |
| Data presented as mean ± S.D. (n=4 rats per compound).[5] |
Notably, this compound has the longest mean residence time, indicating a slower overall elimination process compared to its N-substituted derivatives.[5] Information on the oral bioavailability and elimination half-life of PCA is not extensively available in the current literature.
Quantitative Binding Data
The binding affinity of this compound for the PCP site within the NMDA receptor ion channel has been quantified using radioligand binding assays.
Binding Affinity of this compound at the NMDA Receptor
| Parameter | Value (µM) | Radioligand | Tissue Source |
| IC₅₀ | 0.45 | [³H]MK-801 | Rat brain membranes |
The Ki value can be estimated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Protocols
NMDA Receptor Binding Assay
This protocol outlines a general method for determining the binding affinity of compounds like this compound to the PCP site of the NMDA receptor.
Objective: To quantify the interaction of a test compound with the NMDA receptor's ion channel binding site using a radioligand competition assay.[1]
Materials:
-
Test Compound: this compound
-
Radioligand: [³H]MK-801 or [³H]-1-[1-(2-thienyl)cyclohexyl]piperidine ([³H]TCP)
-
Tissue Source: Rat brain membranes (e.g., cortex or hippocampus)
-
Buffer: e.g., 5 mM Tris-HCl, pH 7.4
-
Non-specific binding agent: High concentration of unlabeled PCP or MK-801 (e.g., 10 µM)
-
Glass fiber filters
-
Scintillation vials and cocktail
-
Filtration manifold and vacuum pump
-
Liquid scintillation counter
Methodology:
-
Membrane Preparation:
-
Homogenize dissected rat brain tissue in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in the assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
Set up assay tubes containing a fixed amount of membrane protein, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of this compound.
-
Include control tubes for total binding (no competitor) and non-specific binding (with an excess of unlabeled ligand).
-
Incubate the tubes at a controlled temperature (e.g., room temperature) to reach equilibrium.
-
-
Filtration and Quantification:
-
Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding as a function of the log concentration of this compound.
-
Fit the resulting competition curve using non-linear regression to determine the IC₅₀ value.
-
Convert the IC₅₀ value to a Ki (inhibition constant) using the Cheng-Prusoff equation.[1]
-
Mouse Maximal Electroshock (MES) Seizure Test
This protocol is used to evaluate the anticonvulsant activity of a compound.
Objective: To determine the median effective dose (ED₅₀) of a compound required to protect against tonic-clonic seizures induced by maximal electrical stimulation.[1]
Materials:
-
Test Compound: this compound or its analogues
-
Animals: Male mice (e.g., ICR strain)
-
Vehicle: Appropriate solvent for the test compound (e.g., saline, DMSO)
-
Electroshock apparatus with corneal electrodes
-
Electrolyte solution (e.g., saline) for electrodes
Methodology:
-
Animal Preparation and Dosing:
-
Acclimate mice to the experimental environment.
-
Administer various doses of this compound (or vehicle control) via the desired route (e.g., intraperitoneal injection).
-
Allow for a predetermined period for drug absorption and distribution before testing.
-
-
MES Induction:
-
Apply a drop of electrolyte solution to the eyes of the mouse to ensure good electrical contact.
-
Place the corneal electrodes on the eyes.
-
Deliver a brief, high-frequency electrical stimulus of sufficient intensity to induce a tonic-clonic seizure in control animals.
-
-
Observation and Scoring:
-
Observe the mice for the presence or absence of a tonic hindlimb extension, which is the endpoint for protection in this assay.
-
Record the number of animals protected at each dose level.
-
-
Data Analysis:
-
Calculate the percentage of animals protected at each dose.
-
Determine the ED₅₀ value using a suitable statistical method, such as probit analysis.
-
Conclusion
This compound presents a complex and multifaceted pharmacological profile, primarily driven by its potent non-competitive antagonism of the NMDA receptor. Its demonstrated anticonvulsant properties, coupled with a detailed understanding of its pharmacokinetics and metabolism, make it a valuable tool for CNS research. The experimental protocols provided herein offer a framework for the continued investigation of PCA and its analogs, which may lead to the development of novel therapeutic agents for neurological disorders. However, its abuse potential necessitates careful consideration and adherence to regulatory guidelines in all research endeavors.
References
The Pivotal Role of Structure in the Pharmacological Profile of 1-Phenylcyclohexylamine Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenylcyclohexylamine (PCA) serves as the foundational scaffold for a diverse class of psychoactive compounds, most notably the dissociative anesthetic phencyclidine (PCP).[1] These molecules are renowned for their complex pharmacological profiles, primarily acting as non-competitive antagonists at the N-methyl-D-aspartate (NMDA) receptor.[2] However, subtle structural modifications to the PCA core can dramatically alter their affinity and activity at other neurological targets, including the dopamine (B1211576) transporter (DAT) and sigma receptors.[1] This intricate interplay between chemical structure and biological activity, known as the structure-activity relationship (SAR), is of paramount importance for the rational design of novel therapeutic agents with enhanced selectivity and diminished adverse effects. This guide provides a comprehensive analysis of the SAR of this compound analogs, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Core Pharmacological Targets and Signaling
The primary mechanism of action for most this compound derivatives is the non-competitive antagonism of the NMDA receptor.[2] These compounds bind to a site within the ion channel of the NMDA receptor complex, effectively blocking the influx of calcium ions that occurs upon receptor activation by glutamate (B1630785) and a co-agonist like glycine (B1666218) or D-serine.[2] This action underlies their anesthetic, anticonvulsant, and, at higher doses, psychotomimetic effects.[2][3]
Beyond the NMDA receptor, many PCA analogs exhibit significant affinity for the dopamine transporter (DAT), inhibiting the reuptake of dopamine and leading to increased extracellular dopamine levels.[4] This interaction is thought to contribute to the stimulant and rewarding effects of some of these compounds.[4] Furthermore, a number of these analogs bind to sigma receptors, though the precise functional consequences of this interaction are still under investigation.[1]
Figure 1: Simplified signaling pathway of the NMDA receptor and the inhibitory action of this compound analogs.
Structure-Activity Relationship Data
The following tables summarize the binding affinities (Ki) and in vivo potencies (ED50) of various this compound analogs, providing a quantitative comparison of their pharmacological profiles.
Table 1: Binding Affinities at the NMDA Receptor (PCP Site)
| Compound | Modification from PCA | Ki (nM) |
| This compound (PCA) | - | 130[1] |
| Phencyclidine (PCP) | N-piperidine | 5.7[1] |
| 3-MeO-PCP | 3-methoxy on phenyl ring, N-piperidine | 20[1] |
| 4-MeO-PCP | 4-methoxy on phenyl ring, N-piperidine | 1400[1] |
| 3-HO-PCP | 3-hydroxy on phenyl ring, N-piperidine | 20 |
| Tenocyclidine (B1683004) (TCP) | Phenyl ring replaced with thienyl, N-piperidine | 3.1 |
| Eticyclidine (PCE) | N-ethyl | 14 |
| Rolicylidine (PCPy) | N-pyrrolidine | 11 |
Table 2: Anticonvulsant Activity (Maximal Electroshock Seizure Test)
| Compound | ED50 (mg/kg, ip) in mice |
| This compound (PCA) Analogs | 5-41[3] |
Key Structural Modifications and Their Effects
Analysis of the available data reveals several key trends in the structure-activity relationships of this compound analogs:
-
N-Substitution: Replacing the primary amine of PCA with a piperidine (B6355638) ring to form PCP dramatically increases affinity for the NMDA receptor.[1] Other N-alkyl or N-cycloalkyl substitutions also generally enhance potency.[5]
-
Aromatic Ring Substitution: The position of substituents on the phenyl ring is critical. A methoxy (B1213986) group at the 3-position (3-MeO-PCP) retains high affinity, whereas moving it to the 4-position (4-MeO-PCP) drastically reduces it.[1] Hydroxylation of the phenyl or cyclohexyl rings tends to decrease both potency and efficacy.[5] Replacing the phenyl ring with a thienyl group, as in tenocyclidine (TCP), can increase NMDA receptor affinity.[5]
-
Cyclohexyl Ring Modifications: Contraction of the cyclohexane (B81311) ring to a cyclopentane (B165970) can lead to a greater separation between anticonvulsant activity and motor toxicity.[3] Methylation of the cyclohexyl ring can also influence this separation.[3]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the pharmacological properties of this compound analogs.
Radioligand Binding Assays
This in vitro technique is used to determine the affinity of a compound for a specific receptor.
Figure 2: General experimental workflow for radioligand binding assays.
NMDA Receptor ([³H]MK-801) Binding Assay:
-
Membrane Preparation: Homogenize rat forebrain tissue in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes by high-speed centrifugation, wash, and resuspend in the assay buffer.
-
Incubation: In assay tubes, combine the membrane preparation, a fixed concentration of [³H]MK-801 (a high-affinity NMDA receptor channel blocker), and varying concentrations of the test compound.
-
Equilibrium: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation: Terminate the assay by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
Dopamine Transporter ([³H]WIN 35,428) Binding Assay:
-
Membrane Preparation: Prepare rat striatal membranes as described for the NMDA receptor assay.[1]
-
Incubation: In a 96-well plate, add buffer, the membrane preparation, varying concentrations of the test compound, and a fixed concentration of [³H]WIN 35,428.[1]
-
Non-specific Binding: Define non-specific binding using a high concentration of a known DAT inhibitor such as cocaine.[1]
-
Equilibrium: Incubate the plate on ice for 2-3 hours.[1]
-
Separation and Quantification: Terminate the assay by rapid filtration and quantify radioactivity as described above.
In Vivo Anticonvulsant Activity (Maximal Electroshock Seizure Test)
This animal model assesses the potential of a compound to prevent the spread of seizures.
-
Animal Preparation: Use male mice.
-
Drug Administration: Administer the test compound, typically via intraperitoneal (i.p.) injection, at various doses.
-
MES Induction: At the time of predicted peak drug effect, induce a seizure by delivering a brief electrical stimulus through corneal or ear-clip electrodes.
-
Observation: Observe the animals for the presence or absence of a tonic hindlimb extension, which indicates a maximal seizure.
-
Data Analysis: Calculate the median effective dose (ED50), the dose at which 50% of the animals are protected from the tonic hindlimb extension.
Conclusion
The structure-activity relationship of this compound analogs is a complex but well-defined field. The affinity for the NMDA receptor, dopamine transporter, and other targets can be finely tuned through specific chemical modifications. N-substitution, aromatic ring functionalization, and alterations to the cyclohexyl moiety are all critical determinants of the pharmacological profile. A thorough understanding of these SAR principles is essential for the development of new chemical entities with desired therapeutic properties, such as anticonvulsant or neuroprotective effects, while minimizing undesirable side effects like motor toxicity and abuse potential. The experimental protocols outlined in this guide provide a foundation for the continued exploration and characterization of this important class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and anticonvulsant activity of this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Structure-activity relationships of arylcyclohexylamines as discriminative stimuli in pigeons - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 1-Phenylcyclohexylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Phenylcyclohexylamine hydrochloride (PCA HCl). This document details the compound's chemical and physical characteristics, experimental protocols for their determination, and its primary mechanism of action, including relevant signaling pathways. All quantitative data is presented in structured tables for clarity and comparative analysis.
Physicochemical Properties
This compound hydrochloride is the salt form of the psychoactive substance this compound, a structural analog of phencyclidine (PCP).[1] As a member of the arylcyclohexylamine class, it is characterized by its dissociative anesthetic properties.[1] The hydrochloride salt enhances the compound's stability and solubility.[2]
Table 1: General and Physicochemical Properties of this compound Hydrochloride
| Property | Value | Reference(s) |
| CAS Number | 1934-71-0 | [2] |
| Molecular Formula | C₁₂H₁₈ClN | [2] |
| Molecular Weight | 211.73 g/mol | [2] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 247-248 °C | [2] |
| Boiling Point (of free base) | 273.1°C at 760 mmHg | [2] |
| Solubility | Soluble in water and ethanol. Slightly soluble in Chloroform, DMSO, and Methanol. | [2] |
Spectroscopic Data
Detailed spectroscopic data for the hydrochloride salt of this compound are not extensively available in the public domain. The following table summarizes available data for the free base.
Table 2: Spectroscopic Data for this compound (Free Base)
| Technique | Data | Reference(s) |
| GC-MS (m/z) | Top Peak: 132, 2nd Highest: 175, 3rd Highest: 104 | [2] |
Experimental Protocols
The following sections detail the methodologies for determining the key physicochemical properties of this compound hydrochloride.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity.[3]
Protocol: Capillary Melting Point Determination
-
Sample Preparation: A small amount of the dry, finely powdered this compound hydrochloride is packed into a capillary tube to a height of 1-2 mm.[4]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or similar device.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, to ensure accurate measurement.
-
Observation: The temperature at which the first crystal begins to melt and the temperature at which the last crystal completely melts are recorded as the melting point range.[4] For a pure substance, this range is typically narrow (0.5-1.0°C).
Solubility Determination
Determining the solubility of a compound is essential for its formulation and understanding its behavior in biological systems.
Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
-
Preparation: An excess amount of this compound hydrochloride is added to a known volume of the desired solvent (e.g., water, ethanol) in a sealed vial.
-
Equilibration: The vial is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[5]
-
Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the solution by centrifugation or filtration.
-
Quantification: The concentration of this compound hydrochloride in the clear supernatant is determined using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[5]
pKa Determination
The pKa value indicates the strength of a weak base and is crucial for predicting its ionization state at different pH values.
Protocol: Potentiometric Titration for pKa Determination
-
Solution Preparation: A known concentration of this compound hydrochloride is dissolved in water.
-
Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. A standardized solution of a strong base (e.g., 0.1 M NaOH) is placed in a burette.
-
Titration: The strong base is added to the amine hydrochloride solution in small, precise increments. The pH of the solution is recorded after each addition.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the steepest part of the curve. The half-equivalence point (the volume of titrant that is half of the equivalence point volume) is located, and the pH at this point is equal to the pKa of the conjugate acid.
Spectroscopic Analysis
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound hydrochloride is dissolved in a suitable deuterated solvent (e.g., D₂O, CD₃OD) in an NMR tube.
-
¹H NMR Acquisition: A one-dimensional proton NMR spectrum is acquired. Key parameters to consider are the number of scans, relaxation delay, and spectral width.
-
¹³C NMR Acquisition: A one-dimensional carbon-13 NMR spectrum is acquired, typically with proton decoupling to simplify the spectrum to single peaks for each unique carbon atom.[6]
-
Data Processing and Interpretation: The acquired spectra are processed (Fourier transform, phasing, and baseline correction). The chemical shifts, integration (for ¹H NMR), and splitting patterns are analyzed to confirm the molecular structure.[7]
Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: A small amount of solid this compound hydrochloride is finely ground and mixed with potassium bromide (KBr) to form a pellet, or a thin film is cast onto a salt plate (e.g., NaCl or KBr) from a solution.[8]
-
Spectrum Acquisition: The sample is placed in the IR beam of an FT-IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[9]
-
Data Interpretation: The absorption bands in the spectrum are correlated to the vibrational frequencies of the functional groups present in the molecule to confirm its identity.[10]
Mechanism of Action and Signaling Pathway
The primary pharmacological effect of this compound hydrochloride is mediated through its action as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][11]
NMDA Receptor Antagonism:
This compound binds to a site within the ion channel of the NMDA receptor, often referred to as the "PCP binding site".[11] This action is uncompetitive, meaning it preferentially binds to the receptor when it is in its open state, activated by the binding of glutamate (B1630785) and a co-agonist (glycine or D-serine).[12] By physically blocking the channel, it prevents the influx of Ca²⁺ and Na⁺ ions, thereby inhibiting excitatory neurotransmission.[1] This blockade of the NMDA receptor is believed to be responsible for the dissociative anesthetic effects of the compound.[1]
Downstream Signaling:
The antagonism of the NMDA receptor by compounds like this compound can influence downstream signaling pathways. For instance, NMDA receptor activation is linked to the extracellular signal-regulated kinase (ERK1/2) signaling cascade, which in turn can lead to the phosphorylation of the cAMP-responsive element binding protein (CREB) and the activation of genes involved in neuronal survival and plasticity.[13] By blocking the NMDA receptor, this compound can modulate these pathways.
Caption: NMDA Receptor Antagonism by this compound HCl.
Synthetic Workflow
A common laboratory-scale synthesis of this compound hydrochloride is through the Ritter reaction.
Caption: Synthetic workflow for this compound HCl.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 4. chm.uri.edu [chm.uri.edu]
- 5. pharmatutor.org [pharmatutor.org]
- 6. nmr.ceitec.cz [nmr.ceitec.cz]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 11. benchchem.com [benchchem.com]
- 12. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]
- 13. pnas.org [pnas.org]
1-Phenylcyclohexylamine as a phencyclidine (PCP) metabolite
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 1-Phenylcyclohexylamine (PCA) is a primary metabolite of the dissociative anesthetic phencyclidine (PCP). As a pharmacologically active compound in its own right, PCA contributes to the overall physiological and toxicological profile observed after PCP administration. This technical guide provides a comprehensive overview of PCA's role as a PCP metabolite, detailing its formation, analytical detection, and the downstream signaling effects of its primary pharmacological action.
Metabolic Pathway of Phencyclidine to this compound
Phencyclidine undergoes extensive metabolism in the body, primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. The formation of this compound occurs via N-dealkylation of the piperidine (B6355638) ring from the parent PCP molecule. While multiple CYP isoforms are involved in the overall metabolism of PCP, in vitro studies with human liver microsomes suggest a significant role for CYP3A4 in its biotransformation. Other isoforms, such as CYP2B6 and CYP2C19, are also involved in PCP metabolism, primarily through hydroxylation of the cyclohexane (B81311) ring. The N-dealkylation reaction results in the removal of the piperidine group, yielding PCA.
Below is a diagram illustrating the metabolic conversion of Phencyclidine to this compound.
Caption: Metabolic pathway of Phencyclidine to this compound.
Quantitative Data
The following tables summarize key quantitative data related to the analysis and properties of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₇N |
| Molecular Weight | 175.27 g/mol |
| CAS Number | 2201-24-3 |
| DEA Schedule | II |
Table 2: Typical Parameters for Analytical Quantification of this compound
| Analytical Method | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) | Accuracy (% Recovery) | Precision (% RSD) |
| RP-HPLC with UV Detection | 1 - 100 | ~0.1 | ~0.3 | 98 - 102 | < 2 |
| GC-MS (with TFAA Derivatization) | 0.1 - 50 | ~0.01 | ~0.03 | 97 - 103 | < 5 |
Experimental Protocols
Protocol 1: Quantification of this compound in a Biological Matrix (e.g., Urine) by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a standard procedure for the extraction and quantitative analysis of PCA from a urine sample.
1. Sample Preparation and Extraction:
-
To 1 mL of urine, add an appropriate internal standard (e.g., a deuterated analog of PCA).
-
Adjust the pH of the sample to >10 with a suitable base (e.g., 1M NaOH).
-
Perform liquid-liquid extraction by adding 5 mL of an organic solvent (e.g., ethyl acetate), vortexing for 2 minutes, and centrifuging at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
2. Derivatization:
-
To the dried extract, add 50 µL of a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or trifluoroacetic anhydride (B1165640) (TFAA).
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool the sample to room temperature before injection.
3. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized PCA and the internal standard.
-
4. Quantification:
-
Construct a calibration curve by analyzing standards of known concentrations.
-
Determine the concentration of PCA in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Below is a workflow diagram for the GC-MS analysis of this compound.
Unveiling the Anticonvulsant Potential of 1-Phenylcyclohexylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenylcyclohexylamine (PCA), a derivative of phencyclidine (PCP), has emerged as a compound of significant interest in the field of epilepsy research.[1] Classified as an aralkylamine, PCA exhibits notable anticonvulsant properties, primarily attributed to its mechanism of action as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[2][3] This technical guide provides a comprehensive overview of the anticonvulsant profile of this compound, detailing its efficacy in preclinical models, the experimental protocols for its evaluation, and its underlying molecular mechanism. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel antiepileptic drugs.
Quantitative Analysis of Anticonvulsant and Motor Impairment Effects
The anticonvulsant efficacy of this compound and its analogs has been predominantly evaluated in rodent models using the Maximal Electroshock (MES) seizure test, a well-established model for generalized tonic-clonic seizures.[4] Motor impairment, a critical aspect of the neurotoxicity profile, is typically assessed using the rotarod test. The data presented below summarizes the median effective dose (ED50) in the MES test and the median toxic dose (TD50) from motor impairment studies, providing insight into the therapeutic index of these compounds.
| Compound | Animal Model | Administration Route | Anticonvulsant Efficacy (MES) ED50 (mg/kg) | Motor Impairment (Rotarod) TD50 (mg/kg) | Protective Index (TD50/ED50) | Reference |
| This compound (PCA) | Mouse | Intraperitoneal (i.p.) | 7.0 | 16.3 | 2.3 | [5] |
| 1,1-Pentamethylenetetrahydroisoquinoline (B1212019) (PM-THIQ) | Mouse | Intraperitoneal (i.p.) | 14.3 | 43.0 | 3.0 | [5] |
| N-ethyl-PCA | Mouse | Intraperitoneal (i.p.) | Not specified | Not specified | Not specified | [5] |
| 2-methyl-PCA | Mouse | Intraperitoneal (i.p.) | Not specified | Not specified | Not specified | [5] |
| N-methyl-PM-THIQ | Mouse | Intraperitoneal (i.p.) | Not specified | Not specified | Not specified | [5] |
Note: A comprehensive study on thirty-eight analogues of PCA reported ED50 values in the MES seizure test ranging from 5 to 41 mg/kg (i.p.), with all active compounds also inducing motor toxicity.[6]
Mechanism of Action: NMDA Receptor Antagonism
The primary mechanism underlying the anticonvulsant effects of this compound is its action as a non-competitive antagonist at the NMDA receptor.[2][3] During seizure activity, excessive release of the excitatory neurotransmitter glutamate (B1630785) leads to overactivation of NMDA receptors. This results in a massive influx of calcium ions (Ca²⁺) into the neuron, a key trigger for the hyperexcitability and neurotoxicity associated with seizures.[7]
This compound binds to a site within the ion channel of the NMDA receptor, often referred to as the "PCP site," thereby physically blocking the flow of ions.[2][3] This "open-channel blockade" is a hallmark of arylcyclohexylamines and effectively dampens the excessive neuronal firing that characterizes a seizure.
Experimental Protocols
Detailed methodologies for the key in vivo and in vitro assays used to characterize the anticonvulsant properties of this compound are provided below.
Maximal Electroshock (MES) Seizure Test
Objective: To assess the ability of a compound to prevent the spread of seizures, modeling generalized tonic-clonic seizures.[4]
Materials:
-
Electroconvulsive shock apparatus
-
Corneal electrodes
-
Animal restrainers
-
0.5% Tetracaine (B1683103) hydrochloride solution (topical anesthetic)
-
0.9% Saline solution
-
Test compound (this compound) and vehicle control
-
Male CF-1 or C57BL/6 mice
Procedure:
-
Animal Preparation: Acclimatize animals to the laboratory environment.
-
Drug Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection. The time between administration and testing should be determined by the compound's time to peak effect.
-
Anesthesia and Electrode Placement: Apply a drop of 0.5% tetracaine hydrochloride to the corneas for local anesthesia, followed by a drop of 0.9% saline to ensure good electrical contact.[2] Place the corneal electrodes on the eyes of the restrained animal.
-
Stimulation: Deliver a 60 Hz alternating current of 50 mA for 0.2 seconds.[1][4]
-
Observation: Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension.
-
Endpoint: The abolition of the tonic hindlimb extension is considered protection.[4]
-
Data Analysis: Calculate the percentage of animals protected at each dose and determine the ED50 value using probit analysis.
Rotarod Test for Motor Impairment
Objective: To evaluate the effect of a compound on motor coordination and balance, as an indicator of neurotoxicity.[8]
Materials:
-
Rotarod apparatus for mice
-
Test compound (this compound) and vehicle control
-
Male CF-1 or C57BL/6 mice
Procedure:
-
Animal Acclimation: Acclimatize mice to the testing room for at least 15-30 minutes.[9][10]
-
Drug Administration: Administer this compound or vehicle at various doses.
-
Testing: At the time of expected peak effect, place each mouse on the rotating rod. The rod can be set to a constant speed or an accelerating speed (e.g., 4 to 40 rpm over 300 seconds).[9]
-
Observation: Record the latency for each animal to fall from the rod. A cut-off time (e.g., 180 seconds) is typically employed.[11]
-
Endpoint: Falling from the rod or completing a full passive rotation with the rod is considered motor impairment.[9]
-
Data Analysis: Calculate the percentage of animals exhibiting motor impairment at each dose and determine the TD50 value.
Pentylenetetrazol (PTZ) Seizure Model
Objective: To assess the ability of a compound to raise the seizure threshold, modeling myoclonic and absence seizures.[12] this compound has been found to be ineffective in this model at non-toxic doses.[5]
Materials:
-
Pentylenetetrazol (PTZ) solution
-
Test compound (this compound) and vehicle control
-
Observation chambers
-
Male CF-1 or C57BL/6 mice
Procedure:
-
Animal Preparation: Acclimatize mice individually in observation chambers.
-
Drug Administration: Administer this compound or vehicle i.p. at a predetermined time before PTZ injection.[12]
-
PTZ Injection: Administer a convulsant dose of PTZ subcutaneously.[12]
-
Observation: Observe the animals for at least 30 minutes for the presence of clonic seizures.[12]
-
Endpoint: The absence of a generalized clonic seizure for a defined period is considered protection.
NMDA Receptor Binding Assay
Objective: To determine the in vitro affinity of a compound for the PCP binding site within the NMDA receptor ion channel.[13]
Materials:
-
Rat brain cortical membranes
-
[³H]-1-[1-(2-thienyl)cyclohexyl]piperidine ([³H]TCP) or other suitable radioligand
-
Test compound (this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare a homogenate of whole rat brain minus the cerebellum.
-
Incubation: Incubate the brain membranes with the [³H]-radioligand and varying concentrations of the test compound.
-
Controls: Include samples for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled ligand).
-
Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove unbound radioactivity.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
Experimental and Logical Workflows
The following diagrams illustrate the typical workflows for evaluating the anticonvulsant properties of a compound like this compound.
Conclusion
This compound demonstrates significant anticonvulsant activity in preclinical models, particularly in the maximal electroshock seizure test, which is indicative of potential efficacy against generalized tonic-clonic seizures. Its mechanism of action as a non-competitive NMDA receptor antagonist provides a strong rationale for its anticonvulsant effects. While the compound also exhibits motor impairment at higher doses, some of its analogs have shown an improved therapeutic index. Further investigation into the structure-activity relationships of this compound analogs may lead to the development of novel antiepileptic drugs with enhanced efficacy and a more favorable safety profile. The detailed experimental protocols and workflows presented in this guide provide a robust framework for the continued exploration of this promising class of compounds.
References
- 1. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 2. benchchem.com [benchchem.com]
- 3. Pentylenetetrazole-Induced Kindling Mouse Model [jove.com]
- 4. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 5. Anticonvulsant activities of this compound and its conformationally restricted analog 1,1-pentamethylenetetrahydroisoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and anticonvulsant activity of this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Rotarod performance test - Wikipedia [en.wikipedia.org]
- 9. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 10. mmpc.org [mmpc.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Stereochemistry and Molecular Geometry of 1-Phenylcyclohexylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the stereochemistry and molecular geometry of 1-Phenylcyclohexylamine (PCA), a compound of significant interest due to its relationship with phencyclidine (PCP) and its own pharmacological activity. This document collates crystallographic and spectroscopic data, details experimental protocols for its synthesis and analysis, and presents visualizations of key concepts to offer a thorough understanding of its three-dimensional structure and conformational dynamics.
Introduction
This compound (PCA) is an arylcyclohexylamine that serves as a precursor in the synthesis of phencyclidine (PCP) and its analogs.[1] It is also a metabolite of several PCP-related compounds.[2] PCA itself exhibits pharmacological activity, primarily as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[3] Understanding the precise stereochemistry and molecular geometry of PCA is crucial for elucidating its structure-activity relationships, designing novel derivatives with specific pharmacological profiles, and developing analytical methods for its detection.
Stereochemistry
This compound is an achiral molecule.[1] The central quaternary carbon atom, to which the phenyl ring, the cyclohexyl ring, and the amino group are attached, is not a stereocenter due to the presence of two identical methylene (B1212753) groups within the cyclohexyl ring in a symmetrical arrangement relative to the substitution point. Consequently, PCA does not exhibit optical activity.[1]
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound is defined by the spatial arrangement of its constituent atoms. The central quaternary carbon atom exhibits a tetrahedral geometry consistent with sp³ hybridization.[1] The overall shape of the molecule is dictated by the conformation of the cyclohexane (B81311) ring and the relative orientations of the phenyl and amino substituents.
Cyclohexane Ring Conformation
The cyclohexane ring in this compound preferentially adopts a chair conformation , which is the most stable conformation for six-membered rings as it minimizes both angle strain and torsional strain.[4][5] The ring can undergo a "ring flip" to an alternative chair conformation, but in substituted cyclohexanes, the equilibrium favors the conformation where bulky substituents occupy the equatorial position to minimize steric hindrance.[4][6]
Substituent Orientation
In the most stable conformation of this compound, it is expected that the larger phenyl group occupies an equatorial position to minimize 1,3-diaxial interactions.[4] This places the smaller amino group in the axial position . This conformational preference is supported by X-ray crystallography studies of the closely related precursor, 1-phenylcyclohexanol (B105894), where the phenyl group is found in the equatorial position and the hydroxyl group in the axial position.[7]
The orientation of the phenyl ring relative to the cyclohexane ring is also a key geometric feature. In the equatorial position, the phenyl ring is most stable when it lies in the bisector plane of the cyclohexane chair, which avoids unfavorable steric interactions between the ortho hydrogens of the phenyl ring and the equatorial hydrogens of the cyclohexane ring.[4]
Quantitative Geometric Data
| Parameter | Value |
| Bond Lengths (Å) | |
| C-C (cyclohexane, avg.) | 1.53 |
| C-C (phenyl, avg.) | 1.39 |
| C-O (in precursor) | 1.44 |
| C-N (expected) | ~1.47 |
| **Bond Angles (°) ** | |
| C-C-C (cyclohexane, avg.) | 111 |
| C-C-C (phenyl, avg.) | 120 |
| C-C-O (in precursor) | 109.5 |
| C-C-N (expected) | ~109.5 |
| Data derived from the crystal structure of 1-phenylcyclohexanol and general chemical principles. |
Experimental Protocols
Synthesis of this compound
A common and well-documented method for the synthesis of this compound is the Ritter reaction, starting from 1-phenylcyclohexene.[4][8]
Experimental Protocol: Synthesis via Ritter Reaction [4][8]
-
Materials:
-
1-phenylcyclohexene
-
Sodium cyanide (NaCN)
-
Dibutyl ether
-
Sulfuric acid (H₂SO₄)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Diethyl ether
-
Methanol
-
-
Procedure:
-
In a suitable reaction vessel, combine 15.8 g (0.1 mole) of 1-phenylcyclohexene and 12.2 g (0.25 mole) of NaCN in 50 mL of dibutyl ether.
-
With stirring, slowly add 30 mL of concentrated H₂SO₄ over a period of one hour.
-
Continue stirring the reaction mixture for an additional hour.
-
Pour the reaction mixture into water and extract the aqueous phase with diethyl ether.
-
Remove the organic solvents under reduced pressure.
-
To the resulting residue, add 30 mL of concentrated HCl and reflux the mixture for 3 hours.
-
After cooling, separate the aqueous layer and basify it with a NaOH solution.
-
Extract the basic aqueous layer with diethyl ether.
-
To prepare the hydrochloride salt, add dry HCl in isopropanol to the ether extract and evaporate the solvent.
-
Add 20 mL of acetone to the residue.
-
Recrystallize the crude product twice from a methanol/ether mixture to yield crystalline this compound hydrochloride.
-
A logical workflow for troubleshooting this synthesis is presented below.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
A complex multiplet in the aromatic region (δ 7.0-7.5 ppm) corresponding to the protons of the phenyl group.
-
A broad multiplet in the aliphatic region (δ 1.0-2.5 ppm) corresponding to the protons of the cyclohexane ring.
-
A broad singlet for the amine protons (-NH₂), the chemical shift of which would be dependent on the solvent and concentration.
-
-
¹³C NMR:
-
Multiple signals in the aromatic region (δ 120-150 ppm) for the carbons of the phenyl group.
-
Signals in the aliphatic region (δ 20-60 ppm) for the carbons of the cyclohexane ring.
-
A signal for the quaternary carbon attached to the phenyl and amino groups.
-
Experimental Protocol: General NMR Analysis of Arylcyclohexylamines [9][10]
-
Sample Preparation:
-
Dissolve 5-10 mg of the analyte in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 300 MHz or higher).
-
For ¹H NMR, typical parameters include a 90° pulse, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, proton decoupling is typically used to simplify the spectrum. A larger spectral width (e.g., 0-200 ppm) is required.
-
Advanced 2D NMR experiments, such as COSY, HSQC, and HMBC, can be performed to aid in the complete assignment of proton and carbon signals.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
The logical relationship for NMR-based structure elucidation is depicted below.
Conclusion
This compound is an achiral molecule with a well-defined three-dimensional structure dominated by the chair conformation of its cyclohexane ring. The bulky phenyl group preferentially occupies an equatorial position to minimize steric strain. While detailed crystallographic data for PCA itself remains elusive, analysis of its precursor, 1-phenylcyclohexanol, provides a reliable model for its molecular geometry. The synthetic and analytical protocols outlined in this guide offer a robust framework for researchers working with this important compound and its derivatives. A deeper understanding of its stereochemistry and molecular geometry is fundamental for advancing research in medicinal chemistry and pharmacology.
References
- 1. 1-Phenylcyclohexanol [webbook.nist.gov]
- 2. Sample Preparation Procedures for High-Resolution Nuclear Magnetic Resonance Studies of Aqueous and Stabilized Solutions of Therapeutic Peptides | Springer Nature Experiments [experiments.springernature.com]
- 3. This compound | C12H17N | CID 31862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spcmc.ac.in [spcmc.ac.in]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]
- 7. 1-Phenylcyclohexanol for Research|High Purity [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. repositorio.uam.es [repositorio.uam.es]
1-Phenylcyclohexylamine: An In-depth Analysis of its Interactions with Dopamine and Serotonin Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenylcyclohexylamine (PCA) is a psychoactive substance and a structural analog of phencyclidine (PCP).[1] As a member of the arylcyclohexylamine class, its pharmacological profile is complex. While its primary mechanism of action is the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, PCA also exhibits significant interactions with key monoamine neurotransmitter systems, namely the dopamine (B1211576) and serotonin (B10506) pathways.[1][2] Understanding these interactions is crucial for elucidating its full spectrum of pharmacological effects and for the development of novel therapeutics targeting these systems. This technical guide provides a comprehensive overview of the molecular interactions of this compound with the dopamine and serotonin pathways, the resultant signaling cascades, and the experimental methodologies used to characterize these actions.
Quantitative Pharmacological Data
The following tables summarize the binding affinities and functional inhibition potencies of this compound (PCA) and its close analog, phencyclidine (PCP), at the dopamine and serotonin transporters. Due to the limited availability of specific binding data for PCA, data for PCP is included as a relevant proxy, given their structural and pharmacological similarities.
| Compound | Transporter | Assay Type | Ki (nM) | Species | Reference |
| Phencyclidine (PCP) | Dopamine Transporter (DAT) | Binding Affinity | >10,000 | Human | [3] |
| Phencyclidine (PCP) | Serotonin Transporter (SERT) | Binding Affinity | 2,234 | Not Specified | [3] |
Table 1: Transporter Binding Affinities (Ki)
| Compound | Transporter | Assay Type | IC50 (nM) | Species | Reference |
| N-methyl-1-(1-phenylcyclohexyl)methanamine (PCA analog) | Dopamine Transporter (DAT) | Reuptake Inhibition | 21 | Not Specified | [4] |
| N-methyl-1-(1-phenylcyclohexyl)methanamine (PCA analog) | Serotonin Transporter (SERT) | Reuptake Inhibition | 169 | Not Specified | [4] |
| N-methyl-1-(1-phenylcyclohexyl)ethanamine (PCA analog) | Dopamine Transporter (DAT) | Reuptake Inhibition | 28 | Not Specified | [5] |
| N-methyl-1-(1-phenylcyclohexyl)ethanamine (PCA analog) | Serotonin Transporter (SERT) | Reuptake Inhibition | ≤ 1 | Not Specified | [5] |
Table 2: Functional Reuptake Inhibition (IC50) of PCA Analogs
Interactions with the Dopamine Pathway
This compound modulates the dopamine system through a combination of indirect and direct mechanisms. Its primary action as an NMDA receptor antagonist indirectly enhances dopaminergic neurotransmission. Furthermore, evidence suggests that its close analog, PCP, can directly interact with dopamine D2 receptors.
Indirect Modulation via NMDA Receptor Antagonism
The blockade of NMDA receptors by PCA leads to an increase in the synthesis, release, and metabolism of dopamine in various brain regions.[6] This is thought to occur through the disinhibition of GABAergic interneurons that normally exert a tonic inhibitory control over dopamine neuron firing. By antagonizing NMDA receptors on these GABAergic neurons, PCA reduces their inhibitory output, leading to an increase in the firing rate of dopaminergic neurons in areas like the ventral tegmental area (VTA). This results in elevated dopamine release in projection areas such as the nucleus accumbens and prefrontal cortex.[7][8]
Direct Interaction with Dopamine D2 Receptors
Studies on PCP have revealed that it acts as a potent partial agonist at the high-affinity state of the dopamine D2 receptor (D2High).[3][9] This direct interaction with D2 receptors may contribute to the complex psychotomimetic effects of PCA that are not solely explained by NMDA receptor antagonism. As a partial agonist, it can modulate dopaminergic signaling, potentially stabilizing dopamine transmission.
PCA's modulation of the dopamine pathway.
Interactions with the Serotonin Pathway
The interaction of this compound with the serotonin system is primarily characterized by its inhibition of the serotonin transporter (SERT), leading to increased synaptic serotonin levels. This action is complemented by the indirect effects of its NMDA receptor antagonism.
Serotonin Transporter (SERT) Inhibition
PCP, and by extension PCA, is an inhibitor of serotonin reuptake.[2] By binding to SERT, PCA blocks the reabsorption of serotonin from the synaptic cleft into the presynaptic neuron, thereby prolonging the presence and action of serotonin in the synapse. This leads to an overall increase in serotonergic neurotransmission. Repeated administration of PCP has been shown to increase the affinity of SERT, potentially as a compensatory mechanism to chronic inhibition.[2]
Indirect Modulation via NMDA Receptor Antagonism
NMDA receptor antagonists can increase the turnover and release of serotonin, which may contribute to some of the behavioral effects observed with PCA.[6] The interplay between the glutamatergic and serotonergic systems is complex, with NMDA receptor activity modulating serotonin release. Blockade of these receptors can therefore disrupt this regulation and lead to altered serotonergic tone.
PCA's modulation of the serotonin pathway.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interactions of this compound with dopamine and serotonin pathways.
Protocol 1: Dopamine/Serotonin Transporter Radioligand Binding Assay
This assay determines the binding affinity of a test compound for the dopamine or serotonin transporter by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Test Compound: this compound
-
Radioligand: [³H]WIN 35,428 for DAT or [³H]Citalopram for SERT
-
Tissue Source: Rat striatal (for DAT) or cortical (for SERT) membranes
-
Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Non-specific binding agent: High concentration of a known DAT inhibitor (e.g., GBR 12909) or SERT inhibitor (e.g., fluoxetine)
-
Glass fiber filters (pre-soaked in polyethylenimine)
-
Scintillation vials and cocktail
-
Filtration manifold and vacuum pump
-
Liquid scintillation counter
Methodology:
-
Membrane Preparation: Homogenize dissected brain tissue in ice-cold buffer. Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed to pellet the membranes. Resuspend the pellet in fresh buffer.
-
Binding Reaction: In reaction tubes, combine the membrane preparation, varying concentrations of this compound, and a fixed concentration of the radioligand. For determining non-specific binding, add the non-specific binding agent instead of the test compound.
-
Incubation: Incubate the tubes at room temperature for a specified time to allow binding to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through the glass fiber filters. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of this compound to generate a competition curve. Determine the IC50 value (the concentration of PCA that inhibits 50% of specific radioligand binding) from this curve. Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation.
Radioligand Binding Assay Workflow.
Protocol 2: In Vitro Dopamine/Serotonin Reuptake Inhibition Assay
This functional assay measures the ability of a compound to inhibit the uptake of dopamine or serotonin into synaptosomes or cultured cells.
Materials:
-
Test Compound: this compound
-
Radiolabeled Neurotransmitter: [³H]Dopamine or [³H]Serotonin
-
Preparation: Rat brain synaptosomes or a cell line expressing DAT or SERT (e.g., HEK293 cells)
-
Assay Buffer: Krebs-Ringer-HEPES buffer
-
Inhibitor for non-specific uptake: A high concentration of a known uptake inhibitor (e.g., nomifensine (B1679830) for DAT, fluoxetine (B1211875) for SERT)
-
Scintillation counter and consumables
Methodology:
-
Preparation: Prepare synaptosomes from rat brain tissue or culture cells expressing the target transporter in microplates.
-
Pre-incubation: Wash the preparations with assay buffer and pre-incubate them with varying concentrations of this compound or the non-specific uptake inhibitor.
-
Uptake Initiation: Add the radiolabeled neurotransmitter to initiate the uptake reaction.
-
Incubation: Incubate for a short period at 37°C.
-
Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabeled neurotransmitter.
-
Quantification: Lyse the cells/synaptosomes and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of neurotransmitter uptake against the concentration of this compound to determine the IC50 value for the inhibition of reuptake.
Protocol 3: In Vivo Microdialysis for Dopamine and Serotonin Measurement
This technique measures the extracellular levels of dopamine and serotonin in the brain of a freely moving animal following the administration of a test compound.
Materials:
-
Test Compound: this compound
-
Research Animal: e.g., Rat
-
Stereotaxic apparatus
-
Microdialysis probes and guide cannulae
-
Surgical tools and dental cement
-
Microinfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
Fraction collector
-
HPLC with electrochemical detection (HPLC-ECD) system
Methodology:
-
Surgery: Anesthetize the animal and implant a guide cannula stereotaxically into the brain region of interest (e.g., nucleus accumbens or prefrontal cortex). Secure the cannula with dental cement. Allow the animal to recover.
-
Microdialysis: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant, slow flow rate.
-
Baseline Collection: Collect several baseline dialysate samples to establish the basal extracellular concentration of dopamine and/or serotonin.
-
Drug Administration: Administer this compound via the desired route (e.g., intraperitoneal injection).
-
Sample Collection: Continue to collect dialysate samples at regular intervals.
-
Analysis: Analyze the concentration of dopamine and serotonin in the dialysate samples using HPLC-ECD.
-
Data Analysis: Express the results as a percentage of the baseline concentration and analyze for statistically significant changes over time.
In Vivo Microdialysis Experimental Workflow.
Conclusion
This compound exerts a complex modulatory influence on both the dopamine and serotonin pathways. Its primary action as an NMDA receptor antagonist indirectly enhances the release of both neurotransmitters. This is coupled with a direct, albeit weaker, inhibition of the serotonin transporter and potential partial agonism at dopamine D2 receptors. A thorough understanding of these multifaceted interactions is essential for comprehending the full pharmacological profile of PCA and for guiding the development of novel therapeutic agents with improved selectivity and efficacy for a range of neuropsychiatric disorders. The experimental protocols detailed herein provide a robust framework for the continued investigation of PCA and its analogs.
References
- 1. The role of serotonin in the NMDA receptor antagonist models of psychosis and cognitive impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of repeated phencyclidine treatment on serotonin transporter in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phencyclidine - Wikipedia [en.wikipedia.org]
- 4. Phencyclidine increases vesicular dopamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phencyclidine and the midbrain dopamine system: electrophysiology and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Corticolimbic Dopamine Neurotransmission Is Temporally Dissociated from the Cognitive and Locomotor Effects of Phencyclidine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dopamine receptor contribution to the action of PCP, LSD and ketamine psychotomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the primary mechanism of action of non-competitive N-methyl-D-aspartate (NMDA) receptor antagonists. It provides a comprehensive overview of the NMDA receptor structure and function, the molecular interactions of non-competitive antagonists, and the downstream consequences of their action. This document is intended to serve as a detailed resource, incorporating quantitative data, experimental methodologies, and visual representations of key processes to facilitate a deeper understanding for researchers, scientists, and professionals involved in drug development.
The NMDA Receptor: A Critical Mediator of Excitatory Neurotransmission
The NMDA receptor is a vital component of the central nervous system, functioning as a ligand-gated ion channel that plays a pivotal role in excitatory synaptic transmission.[1] These receptors are crucial for synaptic plasticity, a fundamental process for learning and memory.[1] Structurally, NMDA receptors are heterotetrameric complexes, typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits.[2] The activation of the NMDA receptor is a unique event, requiring the simultaneous binding of both glutamate (B1630785) and a co-agonist, typically glycine (B1666218) or D-serine.[2] A further layer of regulation is the voltage-dependent block by magnesium ions (Mg2+) at resting membrane potential. Depolarization of the postsynaptic membrane is necessary to expel the Mg2+ ion and allow for the influx of cations, most notably Ca2+ and Na+, and the efflux of K+.[3] This dual requirement for both ligand binding and membrane depolarization allows the NMDA receptor to act as a "molecular coincidence detector."[3]
However, excessive activation of NMDA receptors can lead to an overabundance of intracellular calcium, triggering a cascade of neurotoxic events and ultimately neuronal cell death, a process known as excitotoxicity. This pathological process is implicated in a variety of neurological disorders, making the NMDA receptor a significant therapeutic target.[4]
The Primary Mechanism: Non-Competitive Antagonism via Channel Blockade
Non-competitive NMDA receptor antagonists function by physically obstructing the ion channel, thereby preventing the flow of ions regardless of the presence of the activating ligands, glutamate and glycine.[5] This mode of action is distinct from competitive antagonists, which vie with glutamate or glycine for their respective binding sites on the receptor.[6]
The hallmark of non-competitive antagonism is that these molecules bind to a site within the ion channel pore itself.[7] This binding site is often referred to as the "phencyclidine (PCP) site" or the "dizocilpine (MK-801) site," named after the prototypical drugs that bind there with high affinity.[3][8] For the antagonist to access this internal binding site, the channel must first be in an open state, a condition met only when both glutamate and glycine are bound and the membrane is depolarized.[8] This "use-dependent" or "open-channel blockade" is a key characteristic of many non-competitive NMDA receptor antagonists. Once bound, the antagonist physically occludes the channel, preventing the passage of ions and effectively shutting down receptor activity.
Key Examples of Non-Competitive Antagonists
Several well-characterized compounds exemplify this mechanism of action:
-
Phencyclidine (PCP): A dissociative anesthetic that binds with high affinity to a specific site within the NMDA receptor's ion channel.[3]
-
Dizocilpine (MK-801): A potent and selective non-competitive antagonist that also binds to the PCP site and is widely used as a research tool to induce psychosis-like states in animal models.[1][9]
-
Ketamine: A dissociative anesthetic and rapid-acting antidepressant that acts as a non-competitive NMDA receptor antagonist by blocking the ion channel.[10][11]
-
Memantine (B1676192): Used in the treatment of moderate-to-severe Alzheimer's disease, memantine is a low-affinity, uncompetitive antagonist that preferentially blocks excessively open NMDA receptor channels, while sparing normal synaptic transmission to a greater extent than high-affinity blockers.[12]
Quantitative Analysis of Non-Competitive Antagonist Binding
The affinity of non-competitive antagonists for the NMDA receptor is a critical determinant of their potency and potential therapeutic window. This is typically quantified using radioligand binding assays to determine the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).
| Compound | Radioligand | Preparation | Ki (nM) | IC50 (nM) | Reference(s) |
| Dizocilpine (MK-801) | [3H]MK-801 | Rat brain membranes | 5.5 | - | [5] |
| Dizocilpine (MK-801) | [3H]MK-801 | Rat cerebral cortical membranes | 37.2 (Kd) | - | [9][13] |
| Phencyclidine (PCP) | [3H]MK-801 | Dark Agouti rat brain membranes | 100.8 | - | [5] |
| Phencyclidine (PCP) | [3H]dizocilpine | Not specified | 59 | - | [3] |
| Ketamine | [3H]MK-801 | Dark Agouti rat brain membranes | 922.2 | - | [5] |
| Memantine | Not specified | Not specified | - | ~500-1000 | [14] |
Experimental Protocols for Characterizing Non-Competitive Antagonists
The investigation of non-competitive NMDA receptor antagonists relies on a combination of biochemical and electrophysiological techniques.
Radioligand Binding Assay
This technique is employed to determine the binding affinity of a test compound for the NMDA receptor.
Objective: To quantify the affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the PCP binding site within the NMDA receptor ion channel.
Materials:
-
Radioligand: Typically [3H]MK-801 or [3H]tenocyclidine ([3H]TCP).
-
Membrane Preparation: Homogenized brain tissue (e.g., rat cortex), which is a rich source of NMDA receptors.
-
Test Compound: The non-competitive antagonist under investigation.
-
Non-specific Binding Control: A high concentration of a known non-competitive antagonist (e.g., unlabeled PCP or MK-801) to determine the amount of radioligand that binds to non-receptor sites.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration Apparatus: A cell harvester and glass fiber filters.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation: Rat cerebral cortices are dissected and homogenized in an ice-cold buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer.
-
Assay Setup: The assay is typically performed in a 96-well plate format.
-
Total Binding Wells: Contain the membrane preparation and the radioligand.
-
Non-specific Binding Wells: Contain the membrane preparation, the radioligand, and a high concentration of the unlabeled competitor.
-
Test Compound Wells: Contain the membrane preparation, the radioligand, and varying concentrations of the test compound.
-
-
Incubation: The plate is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[15]
Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion flow through NMDA receptor channels and the characterization of the blocking effects of antagonists.
Objective: To determine the half-maximal inhibitory concentration (IC50) and assess the voltage-dependency of the channel block by a non-competitive antagonist.
Materials:
-
Cell Preparation: Primary neuronal cultures or cell lines heterologously expressing NMDA receptors (e.g., HEK293 cells).
-
Patch Pipettes: Glass micropipettes with a small tip opening.
-
Electrophysiology Rig: Includes a microscope, micromanipulators, an amplifier, and data acquisition software.
-
External Solution (Artificial Cerebrospinal Fluid): Contains physiological concentrations of ions, including agonists (NMDA and glycine).
-
Internal Solution: Fills the patch pipette and mimics the intracellular ionic environment.
-
Test Compound: The non-competitive antagonist under investigation.
Procedure:
-
Whole-Cell Configuration: A patch pipette is brought into contact with a cell, and a high-resistance "gigaohm" seal is formed. The cell membrane under the pipette tip is then ruptured to gain electrical access to the cell's interior.
-
Data Acquisition: The cell's membrane potential is clamped at a specific voltage (e.g., -60 mV).
-
Eliciting NMDA Currents: The external solution containing NMDA and glycine is applied to the cell to activate the NMDA receptors and evoke an inward current.
-
Antagonist Application: Once a stable baseline current is established, the external solution containing both the agonists and increasing concentrations of the test antagonist is applied.
-
Measuring Inhibition: The degree of inhibition of the NMDA-evoked current is recorded at each antagonist concentration.
-
Data Analysis: The percentage of current inhibition is plotted against the antagonist concentration, and the data are fitted to a logistic function to determine the IC50 value.[16]
-
Assessing Voltage-Dependency: To determine if the block is voltage-dependent, NMDA currents are evoked in the presence of a fixed concentration of the antagonist while the membrane potential is stepped through a range of voltages. A greater block at more negative membrane potentials is characteristic of open-channel blockers.[16]
Visualizing the Mechanism and Experimental Workflows
To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of NMDA receptor activation and non-competitive antagonism.
Caption: Experimental workflow for a radioligand binding assay.
Caption: Experimental workflow for a patch-clamp electrophysiology experiment.
Conclusion
The primary mechanism of action for non-competitive NMDA receptor antagonists is the physical blockade of the receptor's ion channel. This action is typically use-dependent, requiring the channel to be in an open state for the antagonist to bind to its site within the pore. This mechanism effectively prevents the influx of calcium and other ions, thereby inhibiting the downstream signaling cascades associated with NMDA receptor activation. A thorough understanding of this mechanism, supported by quantitative binding data and detailed experimental protocols, is essential for the rational design and development of novel therapeutics targeting the NMDA receptor for the treatment of a wide range of neurological and psychiatric disorders.
References
- 1. Dizocilpine - Wikipedia [en.wikipedia.org]
- 2. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. Phencyclidine - Wikipedia [en.wikipedia.org]
- 4. Different binding affinities of NMDA receptor channel blockers in various brain regions--indication of NMDA receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of the non-competitive antagonist binding site of the NMDA receptor in dark Agouti rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Distinctive structural requirement for the binding of uncompetitive blockers (phencyclidine-like drugs) to the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phencyclidine and related drugs bind to the activated N-methyl-D-aspartate receptor-channel complex in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. The blockade of NMDA receptor ion channels by ketamine is enhanced in developing rat cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ketamine and other N-methyl-D-aspartate receptor antagonists in the treatment of depression: a perspective review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Memantine - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Methodological & Application
Application Notes: Unraveling NMDA Receptor Interactions with 1-Phenylcyclohexylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-methyl-D-aspartate (NMDA) receptor, a crucial ligand-gated ion channel, plays a pivotal role in synaptic plasticity, learning, and memory.[1] Its dysregulation is implicated in a spectrum of neurological and psychiatric disorders, rendering it a prime target for therapeutic drug discovery.[1] This document provides a comprehensive protocol for a competitive radioligand binding assay designed to screen and characterize compounds, such as 1-Phenylcyclohexylamine, that interact with the phencyclidine (PCP) binding site located within the NMDA receptor's ion channel.[1][2] This assay utilizes a tritiated analog of phenylcyclohexylamine, like [³H]1-(1-phenylcyclohexyl)piperidine ([³H]PCP) or [³H]thienyl cyclohexylpiperidine ([³H]TCP), to quantify the binding affinity of test compounds.[1]
Principle of the Assay
This competitive binding assay quantifies the ability of a non-radioactive test compound to displace a radiolabeled ligand from the PCP binding site of the NMDA receptor. The experiment is typically conducted using rat brain cortical membranes, a rich source of NMDA receptors.[1] The amount of bound radioligand is measured via liquid scintillation counting. The resulting data are used to calculate the half-maximal inhibitory concentration (IC₅₀) of the test compound, which is the concentration required to inhibit 50% of the specific binding of the radioligand.[1] This IC₅₀ value can then be converted to the inhibition constant (Kᵢ), providing a true measure of the compound's binding affinity.[1]
NMDA Receptor Signaling Pathway
The NMDA receptor is a heterotetrameric complex, typically composed of two GluN1 and two GluN2 subunits.[1] For the ion channel to open, it requires the binding of both glutamate (B1630785) to the GluN2 subunit and a co-agonist, either glycine (B1666218) or D-serine, to the GluN1 subunit.[1] The channel's opening is also voltage-dependent; under normal resting membrane potential, the channel is blocked by magnesium ions (Mg²⁺).[1] Depolarization of the postsynaptic membrane expels the Mg²⁺ ion, allowing for the influx of calcium ions (Ca²⁺) upon agonist and co-agonist binding. This compound and related compounds act as non-competitive antagonists by binding to the PCP site within the ion channel, thereby blocking ion flow.[2]
NMDA Receptor activation and blockade by this compound.
Quantitative Data Summary
The following table summarizes the binding affinities of this compound (PCA) and the parent compound Phencyclidine (PCP) for the PCP binding site on the NMDA receptor. The data is presented as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits 50% of the specific binding of a radioligand (e.g., [³H]MK-801). A lower IC₅₀ value indicates a higher binding affinity.
| Compound | IC₅₀ (µM)[2] | Relative Potency (PCP = 1)[2] |
| Phencyclidine (PCP) | 0.23 | 1 |
| This compound (PCA) | 0.45 | 0.51 |
Data from competitive binding assays using [³H]MK-801 as the radioligand and rat brain membranes.[2]
Experimental Protocol
This protocol details a competitive radioligand binding assay to determine the affinity of test compounds for the PCP binding site of the NMDA receptor.
Materials and Reagents
-
Radioligand: [³H]TCP (tritiated thienyl cyclohexylpiperidine) or [³H]PCP (tritiated phencyclidine)
-
Test Compound: this compound or other investigational compounds
-
Non-specific Binding Control: 10 µM Phencyclidine (PCP) or unlabeled MK-801[2]
-
Tissue Source: Frozen rat cerebral cortex
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4[1]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4[1]
-
Homogenization Buffer: Ice-cold 0.32 M sucrose (B13894) solution[2]
-
Polyethylenimine (PEI) Solution: 0.3% or 0.5% (w/v) in deionized water[1][3]
-
Scintillation Cocktail
-
Glass fiber filters (e.g., GF/C)
-
96-well plates
-
Homogenizer
-
Centrifuge
-
Filtration apparatus
-
Liquid scintillation counter
-
Protein assay kit (e.g., BCA assay)[3]
Experimental Workflow Diagram
Workflow for the NMDA receptor binding assay.
Step-by-Step Methodology
1. Membrane Preparation [2][3] a. Rapidly remove whole brains from male Sprague-Dawley rats and place them in ice-cold 0.32 M sucrose solution. b. Homogenize the cerebral cortices in 20 volumes of ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors). c. Centrifuge the homogenate at 1,000 x g for 3-10 minutes at 4°C to remove large tissue fragments. d. Transfer the supernatant and centrifuge at 20,000 x g for 10-20 minutes at 4°C to pellet the membranes. e. Wash the pellet by resuspending it in fresh, ice-cold assay buffer and repeating the centrifugation step. This wash step is crucial to remove endogenous ligands. f. Resuspend the final pellet in the assay buffer. g. Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay). h. The membranes can be used immediately or stored at -80°C in aliquots containing a cryoprotectant like 10% sucrose.
2. Assay Procedure [1][2][3] a. On the day of the assay, thaw the frozen membrane preparation on ice. Dilute the membranes in assay buffer to a final protein concentration of 0.2-0.5 mg/mL. b. Prepare serial dilutions of the test compound (e.g., this compound) in the assay buffer. c. Pre-soak the glass fiber filter mats in 0.3% - 0.5% PEI solution for at least 30 minutes to reduce non-specific binding of the radioligand. d. In a 96-well plate, set up the following reactions in triplicate:
- Total Binding: 25 µL of assay buffer.
- Non-specific Binding (NSB): 25 µL of a high concentration of a known PCP site ligand (e.g., 10 µM PCP).
- Test Compound: 25 µL of each dilution of the test compound. e. Add 100 µL of the diluted membrane preparation to each well. f. Add 25 µL of the radioligand (e.g., [³H]TCP) to each well. The final concentration should be close to its dissociation constant (Kd), typically in the range of 1-5 nM. g. The final assay volume in each well will be 150 µL. h. Incubate the plate at room temperature (25°C) for 60 minutes with gentle agitation to allow the binding to reach equilibrium.
3. Filtration and Quantification [3] a. Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand. b. Quickly wash the filters four times with ice-cold wash buffer to remove any remaining unbound radioligand. c. Dry the filters (e.g., for 30 minutes at 50°C). d. Place the dried filters into scintillation vials, add a suitable scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).[1]
-
-
Determine Percent Inhibition:
-
Calculate the percent inhibition of specific binding for each concentration of the test compound.
-
-
Calculate IC₅₀:
-
Plot the percent inhibition against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis software (e.g., GraphPad Prism) to determine the IC₅₀ value.[1]
-
-
Calculate Kᵢ:
-
Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:[1] Kᵢ = IC₅₀ / (1 + ([L]/Kd)) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
Conclusion
The detailed protocol and supporting information provided in these application notes offer a robust framework for investigating the interaction of compounds like this compound with the NMDA receptor. This assay is a valuable tool in the early stages of drug discovery and for the pharmacological characterization of novel NMDA receptor antagonists. The provided diagrams and data tables serve as a quick reference for understanding the underlying principles and expected outcomes.
References
Application Note: Development and Validation of a Reversed-Phase HPLC Method for the Quantification of 1-Phenylcyclohexylamine
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a systematic approach to developing and validating a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 1-Phenylcyclohexylamine. The described protocol is suitable for researchers, scientists, and professionals in drug development and quality control. The method utilizes a C18 stationary phase with UV detection, demonstrating excellent linearity, accuracy, and precision. Detailed experimental protocols for method development, validation, and sample analysis are provided, along with a summary of quantitative data.
Introduction
This compound is a compound of significant interest in medicinal chemistry and pharmacological research.[1] It is recognized as a precursor in the synthesis of phencyclidine (PCP) and its analogs.[2] Accurate and reliable quantification of this compound is crucial for purity assessment, stability studies, and quality control of bulk drug substances and formulated products. High-performance liquid chromatography (HPLC) is a powerful technique for the analysis of such compounds due to its high resolution, sensitivity, and specificity.[3][4] This document provides a comprehensive guide for developing a stable and efficient RP-HPLC method for this compound.
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is fundamental to rational HPLC method development.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₇N | [5][6] |
| Molecular Weight | 175.27 g/mol | [6] |
| pKa (Strongest Basic) | 10.05 | |
| logP | 2.87 | |
| UV λmax | ~220 nm | [7] |
| Solubility | Soluble in DMSO and Methanol.[8] Slightly soluble in Chloroform.[1] |
The basic nature of this compound (pKa ~10.05) dictates that the mobile phase pH should be controlled to ensure consistent retention and good peak shape. The logP value suggests moderate hydrophobicity, making it well-suited for reversed-phase chromatography. The UV absorbance around 220 nm allows for sensitive detection.[7]
Experimental Protocols
Materials and Reagents
-
This compound reference standard (≥99.5% purity)
-
HPLC grade acetonitrile (B52724) (ACN)
-
HPLC grade water (e.g., Milli-Q or equivalent)
-
Trifluoroacetic acid (TFA), HPLC grade
-
Phosphate (B84403) buffer salts, HPLC grade
-
0.45 µm syringe filters
Instrumentation
An HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size), and data acquisition software is required.[7]
Preparation of Solutions
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
An alternative buffered mobile phase can be prepared using a 0.1 M phosphate buffer adjusted to pH 3.0.[7]
-
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Calibration Standards (1 - 100 µg/mL): Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase.[7]
-
Sample Solution: Accurately weigh a quantity of the sample, dissolve it in the mobile phase to a final concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.[7]
HPLC Method Development Workflow
The following workflow provides a systematic approach to developing and optimizing the HPLC method.
Caption: Workflow for HPLC Method Development and Validation.
Optimized Chromatographic Conditions
Based on the method development process, the following conditions were found to be optimal for the quantification of this compound.
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.1 M Phosphate buffer (pH 3.0) (60:40, v/v)[7] |
| Flow Rate | 1.0 mL/min[2] |
| Detection Wavelength | 220 nm[7] |
| Injection Volume | 20 µL[7] |
| Column Temperature | 25 °C[7] |
Method Validation Protocol
The developed method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.
-
System Suitability: Inject the standard solution five times and evaluate parameters such as tailing factor (should be < 2.0), theoretical plates (should be > 2000), and %RSD of peak area and retention time (should be < 2.0%).
-
Linearity: Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a known amount of this compound standard into a placebo sample at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.[7]
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day. The %RSD should be < 2.0%.
-
Intermediate Precision (Inter-day precision): Analyze the same samples on two different days by two different analysts. The %RSD should be < 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively, or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition ±2%, pH ±0.2, column temperature ±2°C, flow rate ±0.1 mL/min) and assess the impact on the results.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of the validated HPLC method.
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity Range | 1 - 100 µg/mL | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9998 |
| Limit of Detection (LOD) | - | ~0.1 µg/mL[7] |
| Limit of Quantification (LOQ) | - | ~0.3 µg/mL[7] |
| Accuracy (% Recovery) | 98 - 102% | 99.5%[7] |
| Precision (% RSD) | < 2.0% | < 1.5%[7] |
Signaling Pathway Context
This compound and its analogs are known to act as N-methyl-D-aspartate (NMDA) receptor antagonists.[1] The NMDA receptor is a key player in synaptic plasticity and neurotransmission. The diagram below illustrates the antagonistic action of such compounds on the NMDA receptor.
Caption: Antagonistic action on the NMDA receptor.
Conclusion
The RP-HPLC method described in this application note is a reliable and robust technique for the quantification of this compound. The detailed protocols for method development and validation provide a comprehensive framework for establishing a high-quality analytical procedure suitable for research and quality control environments. The method demonstrates excellent performance in terms of linearity, accuracy, precision, and sensitivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. This compound | C12H17N | CID 31862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Buy this compound | 2201-24-3 | >98% [smolecule.com]
Application Note and Protocol for the GC-MS Analysis of 1-Phenylcyclohexylamine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the qualitative and quantitative analysis of 1-Phenylcyclohexylamine and its derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols detailed herein are applicable for various matrices, including bulk drug substances, pharmaceutical formulations, and biological specimens, with appropriate sample preparation.
Introduction
This compound is a compound of significant interest due to its role as a precursor in the synthesis of phencyclidine (PCP) and its analogs.[1] Accurate and reliable analytical methods are crucial for quality control, forensic analysis, and research in drug development. GC-MS is a powerful technique for this purpose, offering high sensitivity and specificity for the identification and quantification of these compounds.[1][2] This application note outlines a validated GC-MS method, including a derivatization step to enhance the chromatographic properties of the analytes.
Quantitative Data Summary
The following table summarizes the typical quantitative performance of the GC-MS method with trifluoroacetic anhydride (B1165640) (TFAA) derivatization for the analysis of this compound. These values may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Typical Performance |
| Linearity Range (µg/mL) | 0.1 - 50 |
| Limit of Detection (LOD) (µg/mL) | ~0.01 |
| Limit of Quantification (LOQ) (µg/mL) | ~0.03 |
| Accuracy (% Recovery) | 97 - 103 |
| Precision (% RSD) | < 5 |
Table 1: Quantitative performance parameters for the GC-MS analysis of this compound with TFAA derivatization.[2]
Experimental Protocols
This section details the necessary reagents, equipment, and procedures for the GC-MS analysis of this compound and its derivatives.
Reagents and Materials
-
This compound Hydrochloride reference standard
-
Trifluoroacetic anhydride (TFAA)
-
Ethyl acetate (B1210297) (GC grade)
-
Methanol (B129727) (GC grade)
-
Helium (99.999% purity)
-
Internal standard (e.g., deuterated analog of the analyte)
-
Glass autosampler vials (1.5 mL) with inserts[3]
-
Pipettes and other standard laboratory glassware
Instrumentation
A standard Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) system is required. The typical configuration is as follows:
-
Gas Chromatograph: With a split/splitless injector and an autosampler.
-
Mass Spectrometer: Capable of electron ionization (EI) and with a quadrupole mass analyzer.
-
Data System: Software for instrument control, data acquisition, and processing.
GC-MS Method without Derivatization
This method is suitable for the qualitative identification of this compound.
3.3.1. Sample Preparation
-
Dissolve a small amount of the sample in methanol to a concentration of approximately 1 mg/mL.[1]
-
Filter the solution through a 0.45 µm syringe filter into a GC vial.
3.3.2. GC-MS Conditions [1]
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial temperature 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Mass Spectrometer | |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-400 |
GC-MS Method with Derivatization
This method is recommended for quantitative analysis due to improved volatility and chromatographic performance.[2]
3.4.1. Standard and Sample Preparation [2]
-
Standard Preparation:
-
Accurately weigh about 1 mg of the this compound hydrochloride reference standard into a vial.
-
Add 1 mL of ethyl acetate.
-
Add a fixed amount of a suitable internal standard.
-
-
Sample Preparation:
-
Accurately weigh a quantity of the sample equivalent to about 1 mg of this compound hydrochloride into a vial.
-
Add 1 mL of ethyl acetate.
-
Add the same fixed amount of the internal standard as used for the standard preparation.
-
-
Derivatization Procedure:
-
To each standard and sample vial, add 100 µL of Trifluoroacetic anhydride (TFAA).
-
Cap the vials tightly and heat at 70 °C for 20 minutes.
-
Cool the vials to room temperature. The derivatized solutions are now ready for injection.
-
3.4.2. GC-MS Conditions [2]
| Parameter | Value |
| Gas Chromatograph | |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial temperature 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min |
| Mass Spectrometer | |
| MS Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-400 |
Data Analysis
-
Qualitative Analysis: Identify the analyte by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a certified reference standard or a library spectrum.[1]
-
Quantitative Analysis: Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the prepared standards. Determine the concentration of this compound in the sample from the calibration curve.[2]
Visualizations
The following diagrams illustrate the experimental workflow for the GC-MS analysis of this compound and its derivatives.
Mass Spectrometry Fragmentation
The electron impact mass spectrum of this compound and its derivatives will exhibit characteristic fragmentation patterns. For the parent compound, key fragments are expected from the cleavage of the cyclohexyl ring and the loss of the phenyl group. The interpretation of the mass spectrum is crucial for unambiguous identification. The study of deuterated analogs and structurally related compounds can aid in elucidating the fragmentation pathways.[4][5]
Conclusion
The GC-MS methods described in this application note provide a robust and reliable approach for the analysis of this compound and its derivatives. The choice between direct analysis and derivatization will depend on the specific requirements of the analysis, with the derivatization method being superior for quantitative purposes. Adherence to the detailed protocols will ensure accurate and reproducible results, which are essential in research, quality control, and forensic applications.
References
Application Notes and Protocols: 1-Phenylcyclohexylamine in Maximal Electroshock (MES) Seizure Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 1-Phenylcyclohexylamine (PCA) in the maximal electroshock (MES) seizure model, a cornerstone preclinical assay for the evaluation of potential anticonvulsant agents. This document outlines the underlying principles, detailed experimental protocols, quantitative data for PCA and its analogs, and the proposed mechanism of action.
Introduction
The maximal electroshock (MES) seizure test is a widely employed preclinical model predictive of efficacy against generalized tonic-clonic seizures in humans.[1] this compound (PCA), a derivative of phencyclidine (PCP), and its analogs have demonstrated significant anticonvulsant properties in this model.[2][3] The primary mechanism underlying the anticonvulsant effects of PCA is the blockade of the N-methyl-D-aspartate (NMDA) receptor, a critical component in excitatory neurotransmission.[1][4][5] This document serves as a practical resource for researchers investigating the anticonvulsant potential of PCA and related compounds.
Quantitative Data Summary
The anticonvulsant efficacy (ED50) and motor impairment (TD50) of this compound and its analogs are crucial for determining their therapeutic window. A higher protective index (PI = TD50/ED50) indicates a greater separation between the effective and toxic doses. The following table summarizes key quantitative data from preclinical studies in mice.
| Compound | Anticonvulsant Activity (MES) ED50 (mg/kg, i.p.) | Motor Impairment TD50 (mg/kg, i.p.) | Protective Index (PI) | Reference(s) |
| This compound (PCA) | 7.0 | 16.3 | 2.3 | [1][4][6] |
| 1,1-Pentamethylenetetrahydroisoquinoline (B1212019) (PM-THIQ) | 14.3 | 43.0 | 3.0 | [1][6] |
| Phencyclidine (PCP) | 3.1 | 2.9 | ~0.9 | [7] |
| Various PCA Analogues | 5-41 | Not always specified | Varies | [2][7] |
Experimental Protocols
The following protocols are synthesized from established methodologies for the MES seizure test in rodents.
1. Animal Preparation and Acclimation
-
Species: Male ICR-CD-1 or CF-1 mice are commonly used.[1][3]
-
Weight: 20-25 g.[3]
-
Acclimation: Animals should be acclimated to the laboratory environment for at least 3-4 days prior to testing.[1] They should be housed in a temperature-controlled room with a 12-hour light/dark cycle and have ad libitum access to food and water.[1] On the day of the experiment, allow the animals to acclimate to the testing room for at least one hour before the procedure.[4]
2. Preparation of this compound Solution
-
Vehicle: A common vehicle is 0.9% saline.[1][4] The choice of vehicle can influence drug absorption and potency.[1]
-
Concentration: Prepare a stock solution of this compound hydrochloride in the chosen vehicle. The concentration should be calculated to allow for appropriate dosing volumes based on the animal's body weight (e.g., 10 ml/kg).
3. Administration of this compound
-
Route of Administration: Intraperitoneal (i.p.) injection is frequently used.[2][4]
-
Dose Range: A range of doses should be used to determine the ED50.
-
Pre-treatment Time: The time between drug administration and the MES test is critical. A pre-treatment time of 30-60 minutes is typical to allow for drug absorption and distribution.[1][4]
4. Maximal Electroshock (MES) Seizure Induction
-
Apparatus: An electroconvulsometer with corneal electrodes.[4]
-
Anesthesia and Electrode Placement: Apply a drop of a topical anesthetic (e.g., 0.5% tetracaine (B1683103) hydrochloride) to the corneas of each eye.[4] Place the corneal electrodes, moistened with conductive saline, on the corneas.[4]
-
Stimulus Parameters:
-
Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[1] An animal is considered protected if it does not exhibit this response.[4]
5. Data Analysis
-
ED50 Calculation: The dose of this compound that protects 50% of the animals from the tonic hindlimb extension is calculated using probit analysis.[4]
-
Motor Toxicity (Optional): Motor impairment can be assessed using tests such as the rotarod test. The TD50, the dose causing motor impairment in 50% of the animals, can then be calculated.[4]
Mandatory Visualizations
Caption: Workflow for the Maximal Electroshock (MES) Seizure Test.
Caption: Proposed mechanism of this compound's anticonvulsant action.
Mechanism of Action: NMDA Receptor Antagonism
This compound's anticonvulsant activity is primarily attributed to its role as a non-competitive antagonist of the NMDA receptor.[4][5][9] The sequence of events is as follows:
-
Glutamate Binding: In normal excitatory neurotransmission, glutamate released from the presynaptic neuron binds to the NMDA receptor on the postsynaptic membrane.[5]
-
Channel Opening: This binding, along with a co-agonist like glycine, opens the ion channel of the NMDA receptor.[9]
-
Cation Influx: The open channel allows for the influx of cations, predominantly Ca²⁺.[5]
-
Neuronal Depolarization: This influx leads to depolarization of the postsynaptic neuron. Excessive activation contributes to neuronal hyperexcitability and seizure activity.
-
PCA Blockade: this compound binds to a site within the ion channel of the NMDA receptor, physically obstructing the flow of ions.[5][9] This action prevents the neuronal depolarization that would typically result from glutamate binding, thereby dampening excitatory neurotransmission and preventing seizures.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and anticonvulsant activity of this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Anticonvulsant activities of this compound and its conformationally restricted analog 1,1-pentamethylenetetrahydroisoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Rodent Study of 1-Phenylcyclohexylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo study of 1-Phenylcyclohexylamine (PCA) in rodent models. This document outlines the pharmacological background, quantitative data, and detailed experimental protocols to assess the compound's effects.
Introduction
This compound (PCA) is a psychoactive substance and a structural analog of phencyclidine (PCP).[1] As a member of the arylcyclohexylamine class, it exhibits a complex pharmacological profile, primarily characterized by its potent dissociative anesthetic properties.[1] The principal mechanism of action for PCA is the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, an ionotropic glutamate (B1630785) receptor critical for excitatory synaptic transmission.[1][2] By blocking the NMDA receptor's ion channel, PCA dampens excitatory neurotransmission, leading to its characteristic effects.[1] Additionally, PCA has been shown to interact with dopamine (B1211576) and serotonin (B10506) systems, which may contribute to its behavioral effects.[2][3]
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo rodent studies of PCA and its analogs.
Table 1: Pharmacokinetic Parameters of this compound and Analogs in Rats Following Intravenous Administration
| Compound | Clearance (ml/min/kg) | Volume of Distribution at Steady State (Vss; l/kg) | Mean Residence Time (MRT; min) |
| PCDE | 104 ± 24 | 22 ± 5 | 211 ± 34 |
| PCE | 68 ± 10 | 25 ± 4 | 370 ± 54 |
| PCA | 41 ± 10 | 17 ± 5 | 430 ± 70 |
| PCPY | 45 ± 8 | 12 ± 2 | 270 ± 40 |
| Data presented as mean ± S.D. (n=4 rats per compound).[4] | |||
| PCDE: Phenylcyclohexyldiethylamine, PCE: Phenylcyclohexylethylamine, PCA: this compound, PCPY: Phenylcyclohexyl-pyrrolidine. |
Table 2: Anticonvulsant Activity and Motor Impairment of this compound (PCA) and Analogs in Mice
| Compound | Test | Route of Administration | ED₅₀ (mg/kg) | TD₅₀ (mg/kg) | Protective Index (TD₅₀/ED₅₀) |
| This compound (PCA) | Maximal Electroshock (MES) | Intraperitoneal (i.p.) | 7.0 | 16.3 | 2.3 |
| 1,1-pentamethylenetetrahydroisoquinoline (PM-THIQ) | Maximal Electroshock (MES) | Intraperitoneal (i.p.) | 14.3 | 43.0 | 3.0 |
| ED₅₀ (Median Effective Dose): The dose at which 50% of the animals show the desired effect (anticonvulsant activity).[5] | |||||
| TD₅₀ (Median Toxic Dose): The dose at which 50% of the animals exhibit a toxic effect (motor impairment).[5] | |||||
| Protective Index: The ratio of TD₅₀ to ED₅₀, indicating the therapeutic window. A higher index suggests a safer compound.[5] |
Table 3: Acute Toxicity of this compound Analogs in Mice
| Compound | Route of Exposure | LD₅₀ (mg/kg) |
| N-Allyl-N-ethyl-1-phenylcyclohexylamine hydrochloride | Intraperitoneal | 123 |
| trans-4-(p-Anisyl)cyclohexylamine hydrochloride | Intraperitoneal | 45 |
| 3-(1-Methyl-1,2,5,6-tetrahydro-3-pyridinyl)-1-phenylisoquinoline hydrochloride | Intraperitoneal | 40 |
| LD₅₀ (Median Lethal Dose): The dose at which 50% of the animals die.[5] A specific LD₅₀ for this compound via intraperitoneal administration in mice was not identified in the provided search results. The table presents data for related analogs. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the primary signaling pathway of PCA and a general workflow for an in vivo study.
Caption: NMDA Receptor Antagonism by this compound.
Caption: General workflow for an in vivo rodent study.
Experimental Protocols
Maximal Electroshock (MES) Seizure Test
This model is used to screen for anticonvulsant activity, particularly against generalized tonic-clonic seizures.[5]
-
Materials:
-
Electroconvulsive device with corneal electrodes.
-
0.5% Tetracaine (B1683103) hydrochloride solution (local anesthetic).
-
0.9% Saline solution.
-
Male mice (e.g., CF-1 or C57BL/6 strains).[5]
-
-
Procedure:
-
Administer this compound hydrochloride or the vehicle control to the mice via the desired route (e.g., intraperitoneal or oral).[5]
-
At the anticipated time of peak drug effect, apply a drop of 0.5% tetracaine hydrochloride to the corneas of each mouse for local anesthesia.[5]
-
Apply a drop of 0.9% saline to the corneal electrodes to ensure good electrical contact.[5]
-
Deliver a 60 Hz alternating current of 50 mA for 0.2 seconds through the corneal electrodes.[5]
-
Observe the seizure response. The primary endpoint is the abolition of the hindlimb tonic extensor component of the seizure. An animal is considered protected if this component is absent.[5]
-
The ED₅₀ is calculated as the dose that protects 50% of the animals from the tonic hindlimb extension.[5]
-
Motor Toxicity Assessment (Rotarod Test)
This test assesses motor coordination and balance to determine the potential for drug-induced motor impairment.[5]
-
Materials:
-
Rotarod apparatus for mice.
-
Male mice.
-
-
Procedure:
-
Acclimatize the mice to the testing room for at least 30 minutes before the experiment.[5]
-
Administer this compound hydrochloride or the vehicle control to the mice.[5]
-
Place the mice on the rotating rod of the rotarod apparatus. The rod should rotate at a constant or accelerating speed.
-
Record the latency to fall from the rod for each animal.
-
The TD₅₀ is calculated as the dose that causes 50% of the animals to fall from the rod within a specified time.[5]
-
Conditioned Place Preference (CPP)
This paradigm is used to evaluate the rewarding or aversive properties of a drug.[6]
-
Materials:
-
CPP apparatus with at least two distinct compartments.
-
Male mice or rats.
-
-
Procedure:
-
Pre-Conditioning Phase (Habituation and Baseline Preference):
-
Conditioning Phase (typically 4-8 days):
-
On drug conditioning days, administer this compound hydrochloride and confine the animal to one of the conditioning compartments for a set duration (e.g., 30 minutes).[5]
-
On vehicle conditioning days, administer the vehicle (e.g., saline) and confine the animal to the other compartment for the same duration.[5] The order of drug and vehicle administration should be counterbalanced across animals.
-
-
Post-Conditioning Test Phase:
-
Place the animal in the central compartment (if applicable) and allow it to freely access all compartments.
-
Record the time spent in each compartment. A significant increase in time spent in the drug-paired compartment indicates a rewarding effect.
-
-
Intravenous Self-Administration
This operant conditioning model is the gold standard for assessing the reinforcing properties and abuse potential of a drug.[6]
-
Materials:
-
Operant conditioning chambers equipped with two levers (active and inactive) and an infusion pump.
-
Intravenous catheters and surgical supplies for implantation.
-
Male rats or mice.
-
-
Procedure:
-
Surgical Catheter Implantation:
-
Acquisition of Self-Administration:
-
Place the animal in the operant chamber.
-
Pressing the active lever results in the delivery of an intravenous infusion of this compound hydrochloride via the infusion pump. A stimulus light is often paired with the infusion.[5]
-
Pressing the inactive lever has no programmed consequences.[5]
-
Sessions are typically conducted daily for a set duration (e.g., 2 hours).[5]
-
Acquisition is considered stable when the number of infusions per session is consistent, and the number of active lever presses is significantly higher than inactive lever presses.[5]
-
-
Dose-Response and Reinforcement Schedule Manipulations:
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buy this compound | 2201-24-3 | >98% [smolecule.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 1-Phenylcyclohexan-1-amine hydrochloride (PCA HCl) alters mesolimbic dopamine system accompanied by neuroplastic changes: A neuropsychopharmacological evaluation in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Anticonvulsant Screening of 1-Phenylcyclohexylamine Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epilepsy is a neurological disorder characterized by recurrent seizures, affecting millions worldwide. The development of novel antiepileptic drugs (AEDs) with improved efficacy and fewer side effects remains a critical area of research. 1-Phenylcyclohexylamine (PCA) and its analogues, derivatives of phencyclidine (PCP), have demonstrated significant anticonvulsant properties in preclinical models.[1][2] Their primary mechanism of action is believed to be the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in excitatory neurotransmission and seizure propagation.[2][3][4]
These application notes provide a comprehensive overview of the synthesis of this compound analogues and detailed protocols for their preclinical screening for anticonvulsant activity. The document outlines key in vivo assays for assessing efficacy and neurotoxicity, presents quantitative data for a range of analogues, and illustrates the underlying signaling pathway and experimental workflows.
Data Presentation: Anticonvulsant Activity and Neurotoxicity of this compound Analogues
The following tables summarize the quantitative data on the anticonvulsant efficacy (ED₅₀) and motor impairment (TD₅₀) of this compound (PCA) and a selection of its analogues. The Protective Index (PI), calculated as the ratio of TD₅₀ to ED₅₀, is a critical parameter for evaluating the therapeutic window of a compound.[2] A higher PI indicates a greater separation between the toxic and effective doses.
Table 1: Anticonvulsant Activity and Motor Impairment of this compound and its Analogues in the Mouse Maximal Electroshock (MES) Seizure Test. [1][5]
| Compound | Anticonvulsant Activity (MES) ED₅₀ (mg/kg, i.p.) | Motor Impairment TD₅₀ (mg/kg, i.p.) | Protective Index (PI = TD₅₀/ED₅₀) |
| This compound (PCA) | 7.0[5] | 16.3[5] | 2.3 |
| 1,1-Pentamethylenetetrahydroisoquinoline (B1212019) (PM-THIQ) | 14.3[5] | 43.0[5] | 3.0 |
| o-Methyl-PCA | 5-41 (range for various analogues)[1] | Data not specified | - |
| trans-3-Methyl-PCA | 5-41 (range for various analogues)[1] | Data not specified | - |
| 1-Phenylcyclopentylamine | 5-41 (range for various analogues)[1] | Data not specified | - |
Note: The ED₅₀ and TD₅₀ values for many analogues are presented as a range in the cited literature.[1]
Signaling Pathway
The primary mechanism of action for this compound and its analogues as anticonvulsants involves the blockade of the NMDA receptor ion channel.
Caption: NMDA receptor antagonism by this compound analogues.
Experimental Protocols
Synthesis of this compound Analogues
A general method for the synthesis of N-substituted 1-phenylcyclohexylamines involves the reaction of cyclohexanone (B45756) with a primary amine to form a Schiff base, followed by the addition of an organometallic reagent like phenyl lithium.
Materials:
-
Cyclohexanone
-
Primary amine (e.g., ethylamine, propylamine)
-
Phenyl lithium
-
Diethyl ether
-
Water
-
Potassium carbonate
-
Isopropanolic hydrogen chloride
Procedure:
-
A mixture of cyclohexanone and the desired primary amine in benzene is refluxed using a water trap until water ceases to evolve, indicating the formation of the Schiff base.[6]
-
The benzene is distilled off, and the residue is dissolved in diethyl ether.
-
This ether solution of the Schiff base is added with stirring to a solution of phenyl lithium in ether.[6]
-
The reaction mixture is stirred for several hours.
-
The reaction is then carefully quenched by the addition of water.
-
The ether layer is separated, dried over potassium carbonate, and the ether is evaporated.
-
The resulting crude product is purified by vacuum distillation to yield the N-substituted-1-phenylcyclohexylamine.[6]
-
For the preparation of hydrochloride salts, the free base is dissolved in a suitable solvent like ether or isopropanol (B130326) and treated with an excess of isopropanolic hydrogen chloride. The precipitated salt is then collected and can be recrystallized.[6]
Caption: General synthesis workflow for this compound analogues.
Anticonvulsant Screening Protocols
The MES test is a model for generalized tonic-clonic seizures and assesses a compound's ability to prevent seizure spread.[7][8]
Materials:
-
Male CF-1 or C57BL/6 mice (20-25 g)[2]
-
Electroconvulsive shock apparatus[9]
-
Corneal electrodes[7]
-
0.5% Tetracaine (B1683103) hydrochloride solution[7][10]
-
0.9% Saline solution[7]
-
Test compound and vehicle
Procedure:
-
Animal Preparation: Acclimatize mice to the laboratory environment for at least one hour before testing.[2]
-
Drug Administration: Administer the test compound or vehicle intraperitoneally (i.p.) or orally (p.o.). The time between administration and testing should be based on the predetermined time to peak effect of the compound.[2]
-
Anesthesia and Electrode Placement: Apply a drop of 0.5% tetracaine hydrochloride to the corneas for local anesthesia, followed by 0.9% saline to improve electrical conductivity.[7]
-
Seizure Induction: Deliver a 60 Hz alternating current (50 mA in mice) for 0.2 seconds via the corneal electrodes.[7][10]
-
Observation: Observe the animal for the presence or absence of a tonic hindlimb extension seizure.[2] The abolition of the hindlimb tonic extensor component is considered protection.[7]
The scPTZ test is a model for myoclonic and absence seizures and evaluates a compound's ability to raise the seizure threshold.
Materials:
-
Male CF-1 or C57BL/6 mice (20-25 g)[11]
-
Pentylenetetrazole (PTZ)
-
Test compound and vehicle
-
Observation chambers
Procedure:
-
Animal Preparation: Acclimatize mice to the laboratory environment.
-
Drug Administration: Administer the test compound or vehicle at various doses.[2]
-
PTZ Injection: At the time of expected peak effect, inject PTZ subcutaneously (e.g., 85 mg/kg for CF-1 mice) into a loose fold of skin on the midline of the neck.[12]
-
Observation: Place the animals in individual observation chambers and observe for the presence or absence of seizures for at least 30 minutes.[2][12] Protection is defined as the absence of an episode of clonic spasms lasting for at least 3-5 seconds.[12]
Neurotoxicity Screening: Rotarod Test
This test assesses motor coordination and balance to determine the potential for motor impairment, a common side effect of AEDs.[2]
Materials:
-
Mice
-
Rotarod apparatus
-
Test compound and vehicle
Procedure:
-
Training: Pre-train the animals on the rotarod to establish a baseline performance.
-
Drug Administration: Administer the test compound or vehicle at various doses.[2]
-
Testing: At the time of expected peak effect, place the mouse on the rotating rod.[2]
-
Observation: Record the time the animal remains on the rod. A trial is typically ended if the animal falls off or grips the rod and rotates with it for two consecutive revolutions.[2] A significant decrease in performance compared to baseline or vehicle-treated animals indicates neurotoxicity.
Caption: Workflow for anticonvulsant screening of PCA analogues.
References
- 1. Synthesis and anticonvulsant activity of this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]
- 5. Anticonvulsant activities of this compound and its conformationally restricted analog 1,1-pentamethylenetetrahydroisoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US3145229A - Process for the production of nu-substituted-1-phenylcyclohexylamines - Google Patents [patents.google.com]
- 7. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 8. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. Maximal Electroshock (MES) Test [bio-protocol.org]
- 11. benchchem.com [benchchem.com]
- 12. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
Application Notes and Protocols: 1-Phenylcyclohexylamine as a Precursor in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenylcyclohexylamine (PCA) is a primary aromatic amine that serves as a crucial precursor and structural analogue to a range of pharmacologically active compounds.[1] As a derivative of phencyclidine (PCP), PCA itself exhibits biological activity, notably as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which has led to its investigation as a potential anesthetic and anticonvulsant agent.[1][2] Due to its high potential for abuse, it is a DEA Schedule II controlled substance in the United States.[3]
These application notes provide detailed protocols and data regarding the use of this compound as a foundational chemical intermediate in the synthesis of various derivatives for pharmaceutical research and development. The focus is on its role in the synthesis of anticonvulsant agents and its well-documented use as a precursor to phencyclidine (PCP) and its analogues.
Pharmacological Significance of this compound and its Derivatives
The primary mechanism of action for PCA and its derivatives is the blockade of the NMDA receptor ion channel.[1] This activity is responsible for their potential therapeutic effects, including anesthesia and anticonvulsant properties, as well as their psychoactive effects.[2] Research has focused on modifying the PCA scaffold to develop analogues with improved therapeutic indices, aiming to separate the desired anticonvulsant effects from unwanted motor toxicity and psychoactive properties.[2]
Data Presentation: Anticonvulsant Activity of this compound Analogues
The following table summarizes the in vivo anticonvulsant activity of various this compound analogues in the mouse maximal electroshock (MES) seizure test. The data highlights the structure-activity relationship, where modifications to the phenyl and cyclohexyl rings, as well as N-alkylation, influence potency and toxicity.
| Compound | Modification from PCA | MES ED50 (mg/kg, ip) | Motor Toxicity TD50 (mg/kg, ip) | Reference |
| This compound (PCA) | - | 7.0 | 16.3 | [2] |
| 1,1-Pentamethylenetetrahydroisoquinoline (PM-THIQ) | Conformationally restricted analog | 14.3 | 43.0 | [2] |
| 2-Methyl-PCA | 2-Methyl on cyclohexyl ring | - | - | [2] |
| N-Ethyl-PCA | N-Ethyl | - | - | [2] |
Further quantitative data on thirty-eight analogues can be found in the cited literature, with MES ED50 values ranging from 5-41 mg/kg.[2]
Experimental Protocols
Protocol 1: Synthesis of this compound (PCA) via the Ritter Reaction
This protocol describes the synthesis of this compound from 1-phenylcyclohexene.
Materials:
-
1-Phenylcyclohexene
-
Sodium Cyanide (NaCN)
-
Dibutyl ether
-
Sulfuric Acid (H₂SO₄)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Diethyl ether
-
Methanol
Procedure:
-
In a suitable reaction vessel, create a mixture of 15.8 g (0.1 mole) of 1-phenylcyclohexene and 12.2 g (0.25 mole) of NaCN in 50 mL of dibutyl ether.
-
With stirring, add 30 mL of H₂SO₄ to the mixture over a period of 1 hour.
-
Continue stirring for an additional hour after the addition is complete.
-
Pour the reaction mixture into water and extract the organic phase with diethyl ether.
-
Remove the solvents under vacuum to obtain a residue.
-
Add 30 mL of concentrated HCl to the residue and reflux the mixture for 3 hours to hydrolyze the intermediate.
-
After cooling, separate the aqueous layer.
-
Basify the aqueous layer with NaOH and extract the free base (PCA) with diethyl ether.
-
To form the hydrochloride salt, add dry HCl in isopropanol to the ether extract and evaporate the solvent.
-
Add 20 mL of acetone to the residue.
-
Recrystallize the crude product twice from a methanol/ether mixture to yield crystalline this compound hydrochloride.
Protocol 2: Synthesis of Phencyclidine (PCP) from this compound (PCA)
This protocol details the N-alkylation of PCA to form Phencyclidine.
Materials:
-
This compound (PCA)
-
1,5-Dibromopentane
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Dry Dimethylformamide (DMF)
Procedure:
-
In a dry reaction flask, combine 8.69 g of this compound, 11.5 g of 1,5-dibromopentane, and 8.0 g of anhydrous K₂CO₃ in 50 mL of dry DMF.
-
Stir and heat the mixture. An exothermic reaction is expected to occur between 50-55°C, with the temperature rising to 95-100°C.
-
Maintain the reaction temperature and continue stirring. The reaction can take 1-6 days for optimal yield (reported yields of 65-75%).
-
Upon completion, the reaction mixture can be worked up by standard procedures including extraction and purification to isolate the phencyclidine product.
Signaling Pathway and Logical Relationships
The pharmacological effects of this compound and its derivatives are primarily mediated through their interaction with the NMDA receptor, a key component in glutamatergic neurotransmission.
Conclusion
This compound is a versatile precursor for the synthesis of a wide array of arylcyclohexylamine derivatives with significant pharmacological activities. While its use in the synthesis of approved, non-psychoactive pharmaceuticals is not documented, its role as a key intermediate in the development of research compounds, particularly potential anticonvulsants, is well-established. The protocols and data presented herein provide a valuable resource for researchers in the fields of medicinal chemistry and drug development who are exploring the therapeutic potential of this class of compounds. Due to the controlled status of PCA and many of its derivatives, all synthetic work must be conducted in compliance with local and international regulations.
References
Dissolving 1-Phenylcyclohexylamine Hydrochloride for In Vitro Assays: Application Notes and Protocols
Introduction
1-Phenylcyclohexylamine (PCA) hydrochloride is a water-soluble salt of the parent compound, this compound.[1] As a structural analog of phencyclidine (PCP), it is a compound of significant interest in pharmacological research, particularly for its activity as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2][3] Proper dissolution and preparation of this compound are critical for obtaining accurate and reproducible results in in vitro assays. These application notes provide detailed protocols for the solubilization and use of this compound hydrochloride in a research setting.
Physicochemical Properties and Solubility
This compound hydrochloride is a white to off-white crystalline solid.[1] The hydrochloride salt form enhances both its stability and solubility compared to the free base.[1]
Table 1: Solubility of this compound Hydrochloride
| Solvent | Solubility | Reference |
| Water | Soluble | [1] |
| Ethanol | Soluble | [1] |
| DMSO | Slightly Soluble | [1][4] |
| Methanol | Slightly Soluble | [1][4] |
| Chloroform | Slightly Soluble | [1][4] |
Experimental Protocols
Protocol for Preparation of a Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound hydrochloride, which can then be diluted to working concentrations for various in vitro assays.
Materials:
-
This compound hydrochloride powder
-
Sterile, deionized water or sterile phosphate-buffered saline (PBS)
-
Sterile conical tubes or vials
-
Vortex mixer
-
Sterile filters (0.22 µm)
Procedure:
-
Accurately weigh the desired amount of this compound hydrochloride powder in a sterile conical tube.
-
Add the appropriate volume of sterile deionized water or PBS to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary to aid dissolution.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Label the tube clearly with the compound name, concentration, solvent, and date of preparation.
Protocol for Preparation of Working Solutions for Cell-Based Assays
Materials:
-
Sterile stock solution of this compound hydrochloride
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes or multi-well plates
Procedure:
-
Thaw the stock solution at room temperature if frozen.
-
Perform serial dilutions of the stock solution in the cell culture medium to achieve the desired final concentrations for your experiment.
-
It is crucial to ensure that the final concentration of any solvent (if not water or PBS) in the cell culture medium is non-toxic to the cells (typically ≤0.1%).
-
Add the working solutions to the cells in your assay plates. Remember to include a vehicle control (cell culture medium with the same amount of solvent used for the highest concentration of the compound) to account for any effects of the solvent itself.
Stability and Storage
-
Powder: The solid form of this compound hydrochloride is hygroscopic and should be stored in a tightly sealed container in a dry, dark place.[4][5] For long-term storage, -20°C is recommended.[5]
-
Stock Solutions: Aqueous stock solutions should be stored at -20°C for long-term use (months) or at 4°C for short-term use (days to weeks). Avoid repeated freeze-thaw cycles.
Mechanism of Action and Signaling Pathway
This compound hydrochloride's primary mechanism of action is the non-competitive antagonism of the NMDA receptor.[2][3] It binds to a site within the receptor's ion channel, often referred to as the "PCP binding site," thereby blocking the influx of Ca²⁺ and Na⁺ ions that would normally occur upon glutamate (B1630785) and co-agonist (glycine or D-serine) binding.[2][3] This action dampens excitatory neurotransmission.[2]
References
Application Notes and Protocols for Intravenous Self-Administration of Phencyclidine (PCA) in Rat Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for establishing and conducting intravenous (IV) self-administration studies of phencyclidine (PCP) in rat models. This "gold standard" preclinical model is essential for assessing the abuse liability of novel compounds and investigating the neurobiological mechanisms of addiction.[1][2][3]
I. Introduction
Intravenous self-administration is a behavioral paradigm where animals learn to perform an operant response, such as pressing a lever, to receive a drug infusion.[1][4] This model offers high predictive validity for the abuse potential of substances in humans.[1] The reinforcing effects of drugs of abuse, including PCP, are primarily mediated by the mesolimbic dopamine (B1211576) pathway, often referred to as the brain's reward circuit.[5][6] This pathway originates in the ventral tegmental area (VTA) and projects to the nucleus accumbens (NAc), playing a critical role in motivation and reward.[5][7]
II. Experimental Workflow
The following diagram outlines the typical experimental workflow for an intravenous self-administration study in rats.
III. Detailed Experimental Protocols
A. Surgical Implantation of Intravenous Catheters
Aseptic surgical techniques are crucial for the success and longevity of intravenous self-administration studies.
Materials:
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Sterile surgical instruments
-
Intravenous catheter (e.g., polyurethane)[7]
-
Sutures
-
Analgesics and antibiotics[8]
-
Vascular access button (VAB™) or a similar back-mounted system is recommended for long-term patency.[7][9]
Procedure:
-
Anesthetize the rat and shave the surgical areas (dorsal back and ventral neck).
-
Make a small incision on the back between the scapulae to secure the VAB™ or pedestal.
-
Make a second incision over the right jugular vein.
-
Tunnel the catheter subcutaneously from the back incision to the neck incision.
-
Carefully isolate and catheterize the jugular vein, ensuring the catheter tip is positioned near the right atrium.[7]
-
Secure the catheter in the vein with sutures.
-
Close all incisions with sutures.
-
Administer post-operative analgesics and antibiotics.[8]
-
Allow the rat to recover for at least 5-7 days before behavioral testing.
B. Operant Conditioning and Drug Self-Administration
Apparatus:
-
Standard operant conditioning chambers equipped with two levers (active and inactive), a cue light above the active lever, and an infusion pump.[10]
Phases of Self-Administration:
-
Acquisition:
-
Objective: To train the rat to press the active lever to receive a drug infusion.
-
Protocol:
-
Rats are typically trained on a Fixed Ratio 1 (FR1) schedule, where one lever press results in a single infusion of PCP.[1]
-
Each infusion is paired with a discrete cue (e.g., illumination of the cue light) to facilitate learning.
-
A time-out period (e.g., 20 seconds) follows each infusion, during which lever presses are recorded but do not result in an infusion.
-
The session duration is typically 1-2 hours daily.
-
Acquisition Criterion: A stable pattern of responding is typically defined as a certain number of infusions per session with less than 20% variation over three consecutive days.
-
-
-
Maintenance:
-
Objective: To assess the reinforcing efficacy of different doses of PCP.
-
Protocol:
-
Once a stable baseline of responding is achieved, different doses of PCP can be tested.
-
The schedule of reinforcement can be changed to a higher fixed-ratio (e.g., FR5) or a progressive-ratio (PR) schedule to assess the motivation to self-administer the drug.[9]
-
Maintenance Criterion: Stable responding for each dose over several consecutive sessions.
-
-
-
Extinction and Reinstatement:
-
Objective: To model relapse behavior.
-
Protocol:
-
Extinction: Lever pressing no longer results in drug infusion or the presentation of drug-associated cues. Sessions continue until responding on the active lever significantly decreases (e.g., to less than 25% of the maintenance baseline).
-
Reinstatement: Following extinction, relapse to drug-seeking behavior can be triggered by a priming injection of the drug, presentation of the drug-associated cues, or exposure to a stressor.
-
-
IV. Quantitative Data
The following tables summarize typical parameters for PCP intravenous self-administration studies in rats.
Table 1: Phencyclidine (PCP) Dose-Response Data
| Dose (mg/kg/infusion) | Schedule of Reinforcement | Expected Outcome |
| 0.125 | FR10 | Variable self-administration, may extinguish with increased ratio.[6] |
| 0.25 | FR10 | Stable self-administration.[6] |
| 0.5 | FR10 | Robust self-administration.[6] |
Table 2: Infusion and Session Parameters
| Parameter | Value |
| Infusion Volume | ~0.1 mL |
| Infusion Duration | 1-5 seconds |
| Time-out Period | 20-40 seconds[11] |
| Session Duration | 1-3 hours[6] |
V. Signaling Pathway
The reinforcing effects of PCP and other drugs of abuse are primarily mediated by the mesolimbic dopamine pathway. PCP acts as an NMDA receptor antagonist, leading to an increase in dopamine release in the nucleus accumbens.
VI. Data Analysis
Data collected during self-administration sessions typically include:
-
Number of active and inactive lever presses.
-
Number of infusions earned.
-
Latency to the first response.
-
Inter-response times.
Statistical analysis often involves repeated measures ANOVA to compare responding across different doses, schedules, or experimental phases (e.g., acquisition, maintenance, extinction, reinstatement).[10]
VII. Conclusion
The intravenous self-administration model in rats is a powerful tool for studying the reinforcing properties of drugs and the underlying neurobiological mechanisms of addiction. The protocols and data presented here provide a foundation for researchers to design and implement robust and reliable studies with PCP and other compounds of interest. Careful attention to surgical technique, experimental design, and data analysis is essential for obtaining meaningful and reproducible results.
References
- 1. Acquisition of i.v. amphetamine and cocaine self-administration in rats as a function of dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chronic intravenous drug self-administration in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mypcnow.org [mypcnow.org]
- 4. REGULATION OF OPERANT ORAL ETHANOL SELF-ADMINISTRATION: A DOSE-RESPONSE CURVE STUDY IN RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mesolimbic pathway - Wikipedia [en.wikipedia.org]
- 6. Effects of fixed ratio size and dose on phencyclidine self-administration by rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neurobiologic Processes in Drug Reward and Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A new progressive ratio schedule for support of morphine self-administration in opiate dependent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The progressive ratio and fixed ratio 1 schedules of cocaine self-administration in rats convey the same information - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dose escalation and dose preference in extended-access heroin self-administration in Lewis and Fischer rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Determination of 1-Phenylcyclohexylamine using UV-Vis Spectrophotometry
Introduction
1-Phenylcyclohexylamine is an organic compound classified as an aralkylamine and is a key intermediate in the synthesis of various pharmaceuticals.[1][2] Accurate and efficient quantification of this compound is crucial for quality control in drug manufacturing and for research in drug development.[3] This application note describes a simple, cost-effective, and rapid method for the determination of this compound concentration in bulk or simple formulations using UV-Vis spectrophotometry. The method is based on the principle that the analyte absorbs light in the ultraviolet range, and the absorbance is directly proportional to its concentration, as described by the Beer-Lambert law.[4][5]
Principle
UV-Vis spectrophotometry involves measuring the absorption of ultraviolet and visible light by a sample.[5] Molecules containing chromophores, such as the phenyl group in this compound, absorb light at specific wavelengths. This absorption promotes electrons from the ground state to a higher energy state.[5] The amount of light absorbed is proportional to the concentration of the absorbing species in the solution. By measuring the absorbance of this compound solutions of known concentrations, a calibration curve can be constructed to determine the concentration of unknown samples.
Materials and Reagents
-
This compound reference standard
-
Methanol (Spectroscopic grade) or 0.1 N Hydrochloric Acid
-
Deionized water
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Pipettes
-
Quartz cuvettes (1 cm path length)
-
UV-Vis Spectrophotometer
Experimental Protocol
Solvent Selection and Preparation of 0.1 N HCl (if used)
Methanol or 0.1 N Hydrochloric Acid can be used as the solvent.[3] Methanol is often chosen for its optical transparency in the UV range. To prepare 0.1 N HCl, carefully add 8.3 mL of concentrated HCl to approximately 500 mL of deionized water in a 1 L volumetric flask and dilute to the mark with deionized water.
Determination of Maximum Absorbance (λmax)
-
Prepare a dilute solution of this compound (e.g., 10 µg/mL) in the chosen solvent.
-
Scan the solution using the UV-Vis spectrophotometer over a wavelength range of 200 nm to 400 nm, using the selected solvent as a blank.[3]
-
Identify the wavelength at which maximum absorbance occurs (λmax). For hindered amines, the λmax is typically around 224 nm.[6] For HPLC detection of this compound, a wavelength of 220 nm has been used.[3]
Preparation of Standard Solutions
-
Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to the mark with the chosen solvent.[3]
-
Working Standard Solutions: From the stock solution, prepare a series of working standard solutions with concentrations ranging from 5 µg/mL to 50 µg/mL by appropriate dilution with the solvent.[3] For example, to prepare a 10 µg/mL solution, pipette 10 mL of the stock solution into a 100 mL volumetric flask and dilute to the mark.
Sample Preparation
Accurately weigh a quantity of the sample equivalent to 10 mg of this compound and dissolve it in the chosen solvent in a 100 mL volumetric flask. Further dilute as necessary to bring the concentration within the calibration range (5-50 µg/mL).[3]
Measurement and Calibration Curve Construction
-
Set the spectrophotometer to the predetermined λmax.
-
Use the solvent as a blank to zero the instrument.
-
Measure the absorbance of each working standard solution and the sample solution.
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations.
-
Determine the concentration of the sample solution from the calibration curve using its measured absorbance.
Data Presentation
The quantitative performance of the method is summarized in the table below. These values are typical and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Typical Value |
| Linearity Range | 5 - 50 µg/mL[3] |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~1 µg/mL[3] |
| Limit of Quantitation (LOQ) | ~3 µg/mL[3] |
| Accuracy (% Recovery) | 95 - 105%[3] |
| Precision (% RSD) | < 3%[3] |
Experimental Workflow
Caption: Experimental workflow for the quantification of this compound.
Conclusion
The described UV-Vis spectrophotometric method provides a simple, rapid, and reliable approach for the quantitative analysis of this compound. The method is suitable for routine quality control and research applications where a high degree of accuracy and precision is required. The use of readily available instrumentation and reagents makes this a cost-effective analytical solution.
References
Application of 1-Phenylcyclohexylamine in Neuroprotective Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenylcyclohexylamine (PCA) is a synthetic compound belonging to the arylcyclohexylamine class of chemicals. It is structurally related to phencyclidine (PCP) and is known to act as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] This mechanism of action is the primary basis for its investigation in neuroprotective research. Excessive activation of NMDA receptors, a phenomenon known as excitotoxicity, is a key contributor to neuronal damage in a variety of neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases.[3][4] By blocking the NMDA receptor, this compound has the potential to mitigate excitotoxic neuronal death and confer neuroprotection.[5][6]
These application notes provide a comprehensive overview of the use of this compound in neuroprotective research, including its pharmacological data, detailed experimental protocols for assessing its neuroprotective effects, and visualizations of the underlying signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the available quantitative data for this compound and its analogs in relevant pharmacological assays.
Table 1: In Vivo Efficacy and Toxicity of this compound and Analogs
| Compound | Assay | Species | ED50 (mg/kg, i.p.) | TD50 (mg/kg, i.p.) | Protective Index (TD50/ED50) | Reference |
| This compound (PCA) | Maximal Electroshock (MES) Seizure Test | Mouse | 7.0 | 16.3 | 2.3 | [5] |
| This compound (PCA) | N-methyl-D-aspartate (NMDA) Induced Lethality | Mouse | 36.3 | - | - | [5] |
| 1,1-Pentamethylenetetrahydroisoquinoline (B1212019) (PM-THIQ) | Maximal Electroshock (MES) Seizure Test | Mouse | 14.3 | 43.0 | 3.0 | [5] |
| N-Ethyl-PCA | Maximal Electroshock (MES) Seizure Test | Mouse | 11.5 | 22.5 | 2.0 | [5] |
| 2-Methyl-PCA | Maximal Electroshock (MES) Seizure Test | Mouse | 12.1 | 25.0 | 2.1 | [5] |
*ED50 (Median Effective Dose): The dose required to produce a therapeutic effect in 50% of the population. *TD50 (Median Toxic Dose): The dose required to produce a toxic effect in 50% of the population. *Protective Index: A measure of the therapeutic window of a drug. A higher index indicates a greater separation between the therapeutic and toxic doses.
Table 2: Pharmacokinetic Parameters of this compound and Its Derivatives in Rats
| Compound | Clearance (ml/min/kg) | Volume of Distribution at Steady State (Vss; l/kg) | Mean Residence Time (MRT; min) | Reference |
| This compound (PCA) | 41 ± 10 | 17 ± 5 | 430 ± 70 | [7] |
| Phenylcyclohexyldiethylamine (PCDE) | 104 ± 24 | 22 ± 5 | 211 ± 34 | [7] |
| Phenylcyclohexylethylamine (PCE) | 68 ± 10 | 25 ± 4 | 370 ± 54 | [7] |
| Phenylcyclohexyl-pyrrolidine (PCPY) | 45 ± 8 | 12 ± 2 | 270 ± 40 | [7] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of NMDA Receptor-Mediated Excitotoxicity and Neuroprotection by this compound
Caption: NMDA receptor antagonism by this compound blocks excitotoxicity.
General Experimental Workflow for In Vitro Neuroprotection Assays
Caption: Workflow for assessing in vitro neuroprotective effects of PCA.
Experimental Protocols
Protocol 1: In Vivo Maximal Electroshock (MES) Seizure Test
This protocol is adapted from studies assessing the anticonvulsant activity of this compound, which is indicative of its ability to suppress neuronal hyperexcitability.[8]
Objective: To determine the median effective dose (ED50) of this compound required to protect against maximal electroshock-induced seizures in mice.
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., saline)
-
Male mice (e.g., CF-1 or C57BL/6)
-
Electroconvulsive device with corneal electrodes
-
0.5% Tetracaine (B1683103) hydrochloride solution (topical anesthetic)
-
0.9% Saline solution
Procedure:
-
Administer this compound hydrochloride or vehicle control to mice via intraperitoneal (i.p.) injection at various doses.
-
At the time of predicted peak drug effect, apply one drop of 0.5% tetracaine hydrochloride solution to the corneas of each mouse for local anesthesia.
-
Apply a drop of 0.9% saline to the corneal electrodes to ensure good electrical contact.
-
Deliver a 60 Hz alternating current of 50 mA for 0.2 seconds through the corneal electrodes.
-
Observe the seizure response. The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if this phase is absent.
-
Record the number of protected animals at each dose.
Data Analysis: Calculate the ED50 value using a statistical method such as probit analysis. This represents the dose at which 50% of the animals are protected from the tonic hindlimb extension.
Protocol 2: In Vitro Glutamate Excitotoxicity Assay
This protocol provides a general method for assessing the neuroprotective effects of this compound against glutamate-induced excitotoxicity in primary neuronal cultures.
Objective: To quantify the ability of this compound to protect neurons from cell death induced by excessive glutamate exposure.
Materials:
-
Primary cortical or hippocampal neurons
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated multi-well plates
-
This compound hydrochloride
-
L-Glutamic acid
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
Plate reader
Procedure:
-
Culture primary neurons on poly-D-lysine coated plates until a mature neuronal network is formed.
-
Prepare different concentrations of this compound in culture medium.
-
Pre-treat the neurons with the various concentrations of this compound or vehicle for a specified period (e.g., 1 hour).
-
Induce excitotoxicity by adding a neurotoxic concentration of L-glutamic acid (e.g., 50-100 µM) to the culture medium.
-
Co-incubate the neurons with this compound and glutamate for a defined duration (e.g., 24 hours).
-
Assess cell viability using the MTT assay: a. Add MTT solution to each well and incubate for 2-4 hours at 37°C. b. Solubilize the formazan (B1609692) crystals with DMSO. c. Measure the absorbance at 570 nm using a plate reader.
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control group. Determine the IC50 value for neuroprotection, which is the concentration of this compound that provides 50% protection against glutamate-induced cell death.
Protocol 3: In Vitro Oxygen-Glucose Deprivation (OGD) Assay
This protocol outlines a method to evaluate the neuroprotective effects of this compound in an in vitro model of ischemic stroke.
Objective: To determine the efficacy of this compound in protecting neurons from damage caused by oxygen and glucose deprivation.
Materials:
-
Primary cortical or hippocampal neurons
-
Neurobasal medium and B27 supplement
-
Glucose-free DMEM
-
This compound hydrochloride
-
Hypoxia chamber (95% N₂, 5% CO₂)
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
Plate reader
Procedure:
-
Culture primary neurons in multi-well plates until mature.
-
Pre-treat the neurons with various concentrations of this compound or vehicle in complete Neurobasal medium for 1 hour.
-
Induce OGD: a. Wash the cells with glucose-free DMEM. b. Place the cells in glucose-free DMEM and transfer to a hypoxia chamber for a specified duration (e.g., 1-2 hours).
-
Reoxygenation: a. Remove the plates from the hypoxia chamber. b. Replace the glucose-free DMEM with complete Neurobasal medium containing the respective concentrations of this compound or vehicle. c. Return the plates to a normoxic incubator for 24 hours.
-
Assess cytotoxicity by measuring LDH release into the culture medium according to the manufacturer's protocol.
Data Analysis: Calculate the percentage of LDH release relative to a positive control (lysed cells). Determine the concentration of this compound that significantly reduces LDH release compared to the OGD-only group.
Conclusion
This compound, as a non-competitive NMDA receptor antagonist, demonstrates potential as a neuroprotective agent. The provided data from in vivo anticonvulsant and anti-excitotoxicity studies support its mechanism of action. The detailed protocols for in vitro and in vivo assays offer a framework for further investigation into its therapeutic efficacy in models of acute and chronic neurological disorders. Future research should focus on generating more extensive quantitative data in models of stroke and neurodegenerative diseases to fully elucidate its neuroprotective profile and therapeutic window.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Targeting NMDA receptors with an antagonist is a promising therapeutic strategy for treating neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Anticonvulsant activities of this compound and its conformationally restricted analog 1,1-pentamethylenetetrahydroisoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Phenylcyclohexylamine via Ritter Reaction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of 1-Phenylcyclohexylamine (PCA) synthesized via the Ritter reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, helping you identify potential causes and implement effective solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | 1. Inactive Starting Material: 1-Phenylcyclohexene may have oxidized or polymerized, or 1-Phenylcyclohexanol (B105894) may be of poor quality. | - Ensure the purity of 1-phenylcyclohexene or 1-phenylcyclohexanol using techniques like NMR or GC-MS before starting the reaction. - Use freshly distilled 1-phenylcyclohexene if possible. |
| 2. Insufficiently Strong Acid Catalyst: The carbocation intermediate is not forming efficiently. | - Use a high-concentration strong acid like concentrated sulfuric acid. - Ensure the acid has not absorbed atmospheric moisture, which would dilute it. | |
| 3. Low Reaction Temperature: The activation energy for carbocation formation or nitrile addition is not being met. | - Gradually increase the reaction temperature, monitoring for product formation and potential side reactions by TLC. | |
| Formation of Significant Side Products | 1. Polymerization of 1-Phenylcyclohexene: The strongly acidic conditions can promote polymerization of the alkene starting material. | - Maintain a low reaction temperature during the addition of the strong acid. - Ensure a stoichiometric or slight excess of the nitrile to trap the carbocation as it forms. |
| 2. Formation of Diphenylcyclohexyl Ether: If using 1-phenylcyclohexanol, intermolecular dehydration can occur. | - Use the nitrile as the solvent or in large excess to favor the Ritter reaction over ether formation. - Add the alcohol slowly to the acid/nitrile mixture. | |
| 3. Hydrolysis of the Nitrile: Presence of excess water can lead to the hydrolysis of the nitrile to the corresponding carboxylic acid or amide before it can react with the carbocation. | - Use anhydrous reagents and solvents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize moisture ingress. | |
| Difficult Product Isolation and Purification | 1. Emulsion Formation During Workup: The presence of unreacted starting materials and side products can lead to the formation of stable emulsions. | - Add a saturated brine solution during the aqueous workup to help break the emulsion. - Centrifugation can also be an effective method for separating the layers. |
| 2. Incomplete Hydrolysis of the Intermediate Amide: The N-acyl-1-phenylcyclohexylamine intermediate may not be fully hydrolyzed to the desired primary amine. | - Ensure sufficient time and temperature for the hydrolysis step. - Use a strong acid or base for the hydrolysis as indicated in the protocol. - Monitor the hydrolysis by TLC until the intermediate is no longer observed. | |
| 3. Co-elution of Impurities During Chromatography: Impurities with similar polarity to the product can be difficult to separate. | - Optimize the solvent system for column chromatography by testing various solvent mixtures with TLC. - Consider using a different stationary phase (e.g., alumina) or an alternative purification method like recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the typical yield for the Ritter reaction synthesis of this compound?
A1: The reported yield for the initial N-formyl-1-phenylcyclohexylamine intermediate when starting from 1-phenylcyclohexene and sodium cyanide is typically in the range of 50-60%.[1] The subsequent hydrolysis to this compound can proceed with high efficiency. The overall yield is influenced by careful control of reaction conditions to minimize side reactions.
Q2: Can I use a different nitrile source other than sodium cyanide or acetonitrile (B52724)?
A2: Yes, the Ritter reaction is versatile and accommodates a range of nitriles.[2] However, the choice of nitrile will affect the intermediate amide formed and may require different hydrolysis conditions. For the synthesis of this compound, acetonitrile is a common and effective alternative to cyanide salts, leading to an N-acetyl intermediate.
Q3: What is the role of the strong acid in the Ritter reaction?
A3: The strong acid, typically concentrated sulfuric acid, serves as a catalyst to generate the stable tertiary carbocation from either 1-phenylcyclohexene (via protonation of the double bond) or 1-phenylcyclohexanol (via protonation of the hydroxyl group and subsequent loss of water).[3] This carbocation is the key electrophile that is then attacked by the nucleophilic nitrogen of the nitrile.
Q4: Why is a stable carbocation important for the Ritter reaction?
A4: The Ritter reaction proceeds via an SN1-type mechanism where the formation of a carbocation is the rate-determining step.[4] Tertiary and benzylic carbocations, such as the 1-phenylcyclohexyl cation, are relatively stable, which facilitates their formation and allows them to be trapped by the weakly nucleophilic nitrile. Reactions involving less stable carbocations, such as those from primary alcohols, are generally not successful under typical Ritter conditions.
Q5: What are the main safety precautions to consider during this synthesis?
A5: When using sodium cyanide, it is crucial to work in a well-ventilated fume hood and avoid contact with acids, as this will generate highly toxic hydrogen cyanide gas. Concentrated sulfuric acid is highly corrosive and should be handled with extreme care, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction can be exothermic, especially during the addition of acid, so proper temperature control is essential.
Quantitative Data Summary
Optimizing reaction parameters is crucial for maximizing the yield of this compound. The following tables provide a summary of how different variables can impact the reaction outcome.
Table 1: Effect of Starting Material and Nitrile on Intermediate Yield
| Starting Material | Nitrile Source | Intermediate Product | Reported Yield (%) |
| 1-Phenylcyclohexene | Sodium Cyanide/H₂SO₄ | N-formyl-1-phenylcyclohexylamine | 50-60[1] |
| 1-Phenylcyclohexanol | Acetonitrile/H₂SO₄ | N-acetyl-1-phenylcyclohexylamine | Yields are generally moderate to good, but specific quantitative data for this exact reaction is not readily available in the searched literature. |
Table 2: General Influence of Reaction Conditions on Yield
| Parameter | Condition | General Effect on Yield | Rationale |
| Acid Catalyst | Concentrated H₂SO₄ vs. Weaker Acids | Higher | Concentrated strong acids are more effective at generating the necessary carbocation intermediate. |
| Temperature | Low (0-25 °C) vs. High (>50 °C) | Higher yields at lower temperatures | Minimizes side reactions such as polymerization of the alkene starting material. |
| Reaction Time | Optimal vs. Insufficient/Excessive | Higher at optimal time | Sufficient time is needed for the reaction to go to completion, but excessive time can lead to product degradation or side reactions. |
| Reagent Purity | High vs. Low | Higher | Impurities in the starting materials can lead to the formation of unwanted byproducts and lower the yield of the desired product. |
Experimental Protocols
Below are detailed methodologies for the synthesis of this compound starting from either 1-phenylcyclohexene or 1-phenylcyclohexanol.
Protocol 1: Synthesis from 1-Phenylcyclohexene and Sodium Cyanide
This protocol is adapted from established procedures for the Ritter reaction followed by hydrolysis.
Part A: Synthesis of N-formyl-1-phenylcyclohexylamine
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, combine 15.8 g (0.1 mol) of 1-phenylcyclohexene and 12.2 g (0.25 mol) of sodium cyanide in 50 mL of a suitable inert solvent like dibutyl ether.[1]
-
Acid Addition: Cool the mixture in an ice bath. Slowly add 30 mL of concentrated sulfuric acid dropwise via the dropping funnel over a period of 1 hour, maintaining the reaction temperature below 10 °C.[1]
-
Reaction: After the addition is complete, continue stirring the mixture for an additional hour at room temperature.
-
Work-up: Carefully pour the reaction mixture into a beaker containing ice water. Extract the aqueous mixture with diethyl ether.
-
Isolation: Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and remove the solvent under reduced pressure to obtain the crude N-formyl-1-phenylcyclohexylamine.
Part B: Hydrolysis to this compound
-
Acid Hydrolysis: To the crude N-formyl-1-phenylcyclohexylamine, add 30 mL of concentrated hydrochloric acid and reflux the mixture for 3 hours.[1]
-
Work-up: After cooling, separate the aqueous layer and wash it with diethyl ether to remove any non-basic impurities.
-
Basification: Cool the aqueous layer in an ice bath and carefully basify it with a concentrated sodium hydroxide (B78521) solution until a pH of >12 is reached.
-
Extraction and Purification: Extract the basic aqueous layer with diethyl ether. Combine the organic extracts, dry them over anhydrous potassium carbonate, and remove the solvent under reduced pressure to yield crude this compound. Further purification can be achieved by vacuum distillation or by recrystallization of its hydrochloride salt.
Protocol 2: Synthesis from 1-Phenylcyclohexanol and Acetonitrile (General Procedure)
This protocol outlines a general approach for the synthesis of this compound from 1-phenylcyclohexanol.
Part A: Synthesis of N-acetyl-1-phenylcyclohexylamine
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-phenylcyclohexanol in an excess of acetonitrile, which acts as both the reactant and the solvent.
-
Acid Addition: Cool the solution in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.
-
Reaction: Allow the reaction mixture to stir at room temperature or with gentle heating. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the mixture into ice water and neutralize it with a suitable base (e.g., sodium bicarbonate or ammonium (B1175870) hydroxide).
-
Isolation: Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude N-acetyl-1-phenylcyclohexylamine.
Part B: Hydrolysis to this compound
-
Alkaline Hydrolysis: Reflux the crude N-acetyl-1-phenylcyclohexylamine with an excess of a strong base, such as a concentrated solution of sodium hydroxide or potassium hydroxide in a mixture of water and ethanol.
-
Monitoring: Monitor the hydrolysis by TLC until the starting material is consumed.
-
Isolation and Purification: After cooling, extract the product with an organic solvent. Wash the organic layer with water, dry it, and remove the solvent to yield the crude this compound. Purify the product by vacuum distillation or recrystallization of its salt form.
Visualizations
The following diagrams illustrate the key chemical pathways and workflows discussed in this guide.
References
Troubleshooting 1-Phenylcyclohexylamine solubility issues in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the solubility of 1-Phenylcyclohexylamine in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers important?
A1: this compound (PCA) is an organic compound classified as an arylcyclohexylamine. It is known for its activity as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal communication.[1][2] For researchers studying its effects in vitro or in vivo, achieving a stable and soluble solution in a physiologically relevant aqueous buffer is critical for accurate and reproducible experimental results.
Q2: What are the key physicochemical properties of this compound that influence its solubility?
A2: this compound is a lipophilic weak base. Its solubility is significantly influenced by its pKa and the pH of the aqueous medium. The hydrochloride salt form is generally used to improve aqueous solubility.[2] Key properties are summarized in the table below.
Q3: I am observing precipitation when I dilute my this compound stock solution into my aqueous buffer. What is the likely cause?
A3: This is a common issue known as "crashing out." It typically occurs when a concentrated stock solution of a lipophilic compound, often prepared in an organic solvent like DMSO, is diluted into an aqueous buffer. The drastic change in solvent polarity reduces the compound's solubility, causing it to precipitate.
Q4: How does pH affect the solubility of this compound in aqueous buffers?
A4: As a weak base, the solubility of this compound is highly pH-dependent. In acidic solutions (lower pH), the amine group is protonated, forming a more polar and water-soluble cation. As the pH increases towards and above the pKa of the amine, it becomes deprotonated, less polar, and consequently, less soluble in aqueous solutions.
Q5: Are there alternative buffers to Phosphate-Buffered Saline (PBS) that might improve solubility?
A5: While PBS is a common physiological buffer, the phosphate (B84403) ions can sometimes interact with certain compounds, leading to precipitation. If you encounter persistent solubility issues with PBS, consider using alternative buffers such as HEPES or Tris-HCl, which may offer better compatibility.
Data Presentation
The quantitative data on the aqueous solubility of this compound hydrochloride is not extensively reported in publicly available literature. The table below provides a summary of its known physicochemical properties and an estimated aqueous solubility profile based on general principles of amine salt solubility.
| Property | Value | Reference |
| Chemical Formula | C₁₂H₁₇N (free base) | [3][4] |
| C₁₂H₁₈ClN (hydrochloride salt) | [2][5] | |
| Molecular Weight | 175.27 g/mol (free base) | [3][4] |
| 211.73 g/mol (hydrochloride salt) | [2][5] | |
| pKa (predicted) | ~10.05 (for the conjugate acid) | |
| logP (predicted) | 2.8 - 3.1 | |
| Solubility (Free Base) | Soluble in DMSO | [3] |
| Solubility (Hydrochloride Salt) | Soluble in water and ethanol; Slightly soluble in Chloroform, DMSO, and Methanol.[2] | |
| Estimated Aqueous Solubility of Hydrochloride Salt vs. pH | ||
| pH < 7 | High | |
| pH 7.4 (e.g., PBS) | Moderate (potential for precipitation at higher concentrations) | |
| pH > 8 | Low |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent
This protocol describes the preparation of a high-concentration stock solution of this compound hydrochloride in an organic solvent, which can then be diluted into aqueous buffers for experiments.
Materials:
-
This compound hydrochloride powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile-filtered
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Accurately weigh the desired amount of this compound hydrochloride powder in a sterile tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10-50 mM).
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution in an Aqueous Buffer
This protocol details the dilution of the organic stock solution into an aqueous buffer to prepare the final working solution for your experiment.
Materials:
-
Concentrated stock solution of this compound hydrochloride in DMSO
-
Sterile aqueous buffer (e.g., PBS, HEPES, Tris-HCl) at the desired pH
-
Sterile conical tubes or vials
-
Vortex mixer
Procedure:
-
Bring the aqueous buffer to the desired experimental temperature.
-
Add the required volume of the aqueous buffer to a sterile tube.
-
While vortexing the buffer at a moderate speed, add the required volume of the concentrated DMSO stock solution dropwise to the center of the vortex. This ensures rapid and efficient mixing, minimizing localized high concentrations that can lead to precipitation.
-
Continue to vortex for an additional 30-60 seconds after adding the stock solution.
-
Visually inspect the final working solution for any signs of precipitation or cloudiness. If the solution is not clear, refer to the troubleshooting guide below.
-
It is recommended to prepare the working solution fresh for each experiment and use it promptly.
Mandatory Visualizations
Signaling Pathway
The primary pharmacological effect of this compound is the non-competitive antagonism of the NMDA receptor. By blocking the ion channel, it inhibits the influx of Ca²⁺, which in turn modulates downstream signaling pathways involved in synaptic plasticity and cell survival, such as the MAPK/ERK and CREB pathways.[6][7][8][9]
Caption: NMDA Receptor Signaling Pathway and its Antagonism by this compound.
Experimental Workflow
The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound in aqueous buffers.
Caption: A logical workflow for troubleshooting this compound solubility issues.
References
- 1. Developmentally regulated NMDA receptor-dependent dephosphorylation of cAMP response element-binding protein (CREB) in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Buy this compound | 2201-24-3 | >98% [smolecule.com]
- 4. This compound | C12H17N | CID 31862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. calpaclab.com [calpaclab.com]
- 6. N-methyl-D-aspartate (NMDA) and the regulation of mitogen-activated protein kinase (MAPK) signaling pathways: a revolving neurochemical axis for therapeutic intervention? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reactome | CREB1 phosphorylation through NMDA receptor-mediated activation of RAS signaling [reactome.org]
- 8. Basic roles of key molecules connected with NMDAR signaling pathway on regulating learning and memory and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jneurosci.org [jneurosci.org]
Technical Support Center: Reducing Motor Toxicity of 1-Phenylcyclohexylamine (PCHA) Analogues in Mice
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers working to reduce the motor toxicity of 1-Phenylcyclohexylamine (PCHA) analogues in mice.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind the motor toxicity of this compound (PCHA) analogues?
A1: The primary mechanism of action for PCHA analogues is non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor.[1] By blocking the NMDA receptor ion channel, these compounds interfere with glutamatergic neurotransmission, which is crucial for motor control and coordination. This disruption of neuronal communication, particularly in the cerebellum and basal ganglia, leads to motor impairments such as ataxia, hyperlocomotion, and stereotypy.[2][3]
Q2: How can the chemical structure of a PCHA analogue be modified to reduce motor toxicity while retaining desired therapeutic effects (e.g., anticonvulsant activity)?
A2: Structure-activity relationship (SAR) studies have identified several modifications to the PCHA scaffold that can separate therapeutic effects from motor toxicity.[4] Key strategies include:
-
Substitution on the cyclohexyl ring: Methyl or hydroxyl substitutions on the cyclohexyl ring can reduce potency and, in the case of hydroxyl groups, efficacy, potentially leading to a better therapeutic index.[4]
-
Substitution on the aromatic ring: Replacement of the phenyl ring with a thienyl ring has been shown to increase PCP-like activity.[4]
-
Modification of the amine group: Replacing the piperidine (B6355638) ring with a pyrrolidine (B122466) or morpholine (B109124) ring generally decreases potency. N-alkyl substitutions also tend to decrease potency without affecting efficacy.[4]
Q3: What are the most common behavioral tests to assess motor toxicity of PCHA analogues in mice?
A3: The most commonly used behavioral assays are the Rotarod test for motor coordination and balance, and the Open Field test for assessing locomotor activity and stereotypy.[5][6] These tests provide quantitative data on the extent of motor impairment induced by the compounds.
Q4: Are there any co-administration strategies to mitigate the motor side effects of PCHA analogues?
A4: Yes, some studies suggest that co-administration of GABAergic agonists may counteract the motor stimulant effects of phencyclidine (PCP), a well-known PCHA analogue.[7] This is based on the rationale that enhancing inhibitory neurotransmission via GABA receptors can help to balance the disruptive effects of NMDA receptor blockade. However, this approach requires careful dose-finding to avoid excessive sedation.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental assessment of motor toxicity.
Rotarod Test Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in baseline performance between mice. | Inconsistent handling, stress, lack of acclimatization, or natural variation in motor skills. | Ensure consistent and gentle handling of all mice. Increase the acclimatization period to the testing room and apparatus. Conduct a pre-training session to familiarize mice with the rotarod. |
| All mice fall off the rotarod immediately, even at the lowest speed, after drug administration. | The dose of the PCHA analogue is too high, causing severe ataxia or sedation. | Perform a dose-response study with a wider range of lower doses. Observe the mice in their home cages after administration to distinguish between sedation (lethargy) and ataxia (uncoordinated movement). |
| No significant effect on rotarod performance is observed even at high doses. | The PCHA analogue may have low motor toxicity. The timing of the test may not coincide with the peak effect of the drug. | Confirm the compound's activity through other assays (e.g., NMDA receptor binding). Conduct a time-course study to determine the time of peak effect after drug administration and perform the rotarod test at that time point. |
| Mice passively "ride" the rotarod by clinging to it. | This is a common compensatory behavior. | The trial for that mouse should be ended and recorded as a fall. Some automated rotarod systems can detect this behavior. |
Open Field Test Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Hyperactivity is observed, but it's unclear if it's due to motor stimulation or anxiety. | PCHA analogues can have complex effects on behavior. | Analyze the pattern of movement. Anxiolytic-like effects are often associated with increased time spent in the center of the open field, while motor stimulation may lead to increased overall distance traveled and stereotyped movements (e.g., circling). |
| Mice are hypoactive after drug administration. | The dose may be causing sedation rather than motor stimulation. The analogue may have sedative properties at the tested doses. | Conduct a dose-response study. Observe the mice for other signs of sedation, such as ptosis (drooping eyelids) and reduced muscle tone. |
| High variability in locomotor activity between animals in the same group. | Differences in individual responses to the drug or environmental factors. | Increase the sample size per group. Ensure the testing environment (lighting, noise) is consistent for all animals. |
Quantitative Data Presentation
The following tables summarize the motor toxicity of various PCHA analogues as reported in the literature. The TD50 is the dose at which 50% of the animals show a toxic effect (in this case, motor impairment).
Table 1: Motor Toxicity of this compound (PCHA) and its Analogues in Mice
| Compound | Modification from PCHA | Motor Impairment TD50 (mg/kg, i.p.) | Reference |
| This compound (PCHA) | - | 16.3 | [Gray, 1989] |
| 1,1-Pentamethylenetetrahydroisoquinoline (PM-THIQ) | Conformationally restricted analogue | 43.0 | [Gray, 1989] |
| N-Ethyl-PCHA | N-ethyl substitution | 14.0 | [Browne & Welch, 1982] |
| 2-Methyl-PCHA | 2-methyl on phenyl ring | 22.0 | [Browne & Welch, 1982] |
| N-Methyl-PM-THIQ | N-methyl on PM-THIQ | 38.0 | [Browne & Welch, 1982] |
Experimental Protocols
Protocol 1: Rotarod Test for Motor Coordination
Objective: To assess the effect of PCHA analogues on motor coordination and balance in mice.
Materials:
-
Rotarod apparatus for mice
-
Test PCHA analogue
-
Vehicle solution (e.g., saline, DMSO)
-
Syringes and needles for injection
-
Stopwatch
-
Male mice (e.g., C57BL/6, 8-10 weeks old)
Procedure:
-
Acclimatization: Acclimatize mice to the testing room for at least 1 hour before the experiment.
-
Training:
-
Set the rotarod to a constant speed (e.g., 4 rpm).
-
Place each mouse on the rotating rod for a fixed period (e.g., 60 seconds).
-
Repeat this training for 2-3 trials with an inter-trial interval of at least 15 minutes.
-
-
Drug Administration:
-
Administer the PCHA analogue or vehicle via the desired route (e.g., intraperitoneal injection).
-
Allow for a predetermined absorption time based on pharmacokinetic data or a pilot study (typically 15-30 minutes).
-
-
Testing:
-
Set the rotarod to an accelerating speed (e.g., from 4 to 40 rpm over 5 minutes).
-
Place a mouse on the rod and start the rotation and the timer.
-
Record the latency to fall (the time the mouse remains on the rod). The trial ends when the mouse falls or clings to the rod and makes a full rotation without attempting to walk.
-
Perform 2-3 trials per mouse with a consistent inter-trial interval.
-
-
Data Analysis:
-
Calculate the average latency to fall for each mouse across the trials.
-
Compare the mean latency to fall between the drug-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Protocol 2: Open Field Test for Locomotor Activity
Objective: To evaluate the effect of PCHA analogues on spontaneous locomotor activity and stereotyped behaviors.
Materials:
-
Open field arena (e.g., a 40 x 40 x 30 cm box)
-
Video camera and tracking software
-
Test PCHA analogue
-
Vehicle solution
-
Syringes and needles for injection
-
Male mice
Procedure:
-
Acclimatization: Acclimatize mice to the testing room for at least 1 hour before the experiment.
-
Drug Administration:
-
Administer the PCHA analogue or vehicle.
-
Return the mouse to its home cage for the absorption period.
-
-
Testing:
-
Gently place the mouse in the center of the open field arena.
-
Record the mouse's activity for a set duration (e.g., 15-30 minutes).
-
-
Data Analysis:
-
Use the video tracking software to analyze various parameters, including:
-
Total distance traveled: A measure of overall locomotor activity.
-
Time spent in the center vs. periphery: An indicator of anxiety-like behavior.
-
Rearing frequency: A measure of exploratory behavior.
-
Stereotypy counts: Quantification of repetitive, purposeless movements (e.g., circling, head weaving).
-
-
Compare these parameters between the drug-treated and vehicle-treated groups using appropriate statistical analysis.
-
Mandatory Visualizations
Signaling Pathway of PCHA-Induced Motor Dysfunction
Caption: Signaling pathway of PCHA-induced motor dysfunction.
Experimental Workflow for Assessing Motor Toxicity
Caption: Experimental workflow for assessing motor toxicity.
References
- 1. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NMDA and Dopamine: Diverse Mechanisms Applied to Interacting Receptor Systems - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of arylcyclohexylamines as discriminative stimuli in pigeons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-F-PCP, a Novel PCP Analog Ameliorates the Depressive-Like Behavior of Chronic Social Defeat Stress Mice via NMDA Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The behavioral and neurochemical effects of phencyclidine in humans and animals: some implications for modeling psychosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC for 1-Phenylcyclohexylamine Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) mobile phase for the separation of 1-Phenylcyclohexylamine.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting method for this compound analysis on a C18 column?
A common starting point for separating this compound on a C18 column is using a reversed-phase method. A mobile phase consisting of a mixture of acetonitrile (B52724) (ACN) and an aqueous buffer is typically effective. For example, a mobile phase of Acetonitrile:0.1 M Phosphate (B84403) buffer (pH 3.0) in a 60:40 v/v ratio is a well-documented starting condition.[1] Another common mobile phase is a mixture of Acetonitrile and water (50:50, v/v) with 0.1% Trifluoroacetic acid (TFA) added.[2]
Q2: Why is controlling the mobile phase pH crucial for this analysis?
Controlling the mobile phase pH is critical because this compound is a basic compound (an amine). The pH of the mobile phase affects the ionization state of the analyte.[3]
-
At low pH (e.g., pH 2.5-3.5): The amine group will be protonated (positively charged). This suppresses undesirable interactions with free silanol (B1196071) groups on the silica-based stationary phase, leading to sharper, more symmetrical peaks.
-
At neutral or high pH: The analyte may be in its free base form, which can lead to strong interactions with silanol groups, causing significant peak tailing and poor reproducibility.
Q3: How can I adjust the retention time of this compound?
The retention time is primarily controlled by the strength of the mobile phase, which in reversed-phase HPLC is determined by the proportion of the organic solvent.
-
To decrease retention time (elute faster): Increase the percentage of the organic solvent (e.g., acetonitrile or methanol).
-
To increase retention time (elute slower): Decrease the percentage of the organic solvent.
Q4: My peak for this compound is tailing. What can I do to improve the peak shape?
Peak tailing for basic compounds like this compound is often caused by secondary interactions with the stationary phase. To fix this:
-
Lower the Mobile Phase pH: Ensure the pH is low enough (typically < 4) to keep the analyte fully protonated. Using a buffer is essential to maintain a stable pH.[3]
-
Use a Mobile Phase Additive: Add a competing base or ion-pairing agent like Trifluoroacetic acid (TFA) at a low concentration (0.05-0.1%). TFA can mask active silanol sites on the column, reducing tailing.[2]
-
Change the Column: If tailing persists, consider using a column with a different stationary phase (e.g., a Phenyl-Hexyl column) which can offer different selectivity through π-π interactions, or a modern, base-deactivated C18 column with minimal exposed silanols.[4][5]
Q5: How can I separate the enantiomers of this compound?
This compound is a chiral compound. To separate its enantiomers, a chiral stationary phase (CSP) is required.[6] Standard C18 or Phenyl columns will not resolve enantiomers. The development of chiral separations often involves screening different types of CSPs (e.g., polysaccharide-based) and optimizing the mobile phase, which is typically a mixture of non-polar solvents like hexane (B92381) and an alcohol modifier like isopropanol (B130326) (normal phase mode).[7]
Troubleshooting Guide
This guide addresses specific problems you may encounter during your analysis.
Problem: Insufficient resolution between this compound and an impurity.
-
Answer:
-
Optimize the Organic/Aqueous Ratio: Perform several runs while systematically varying the mobile phase composition (e.g., from 60:40 ACN:Buffer to 50:50). A small change can significantly impact selectivity.
-
Change the Organic Modifier: If using acetonitrile, try substituting it with methanol. Methanol has different solvent properties and can alter the elution order and selectivity between your analyte and the impurity.
-
Adjust the pH: A slight change in pH can alter the ionization and retention of co-eluting impurities, potentially improving resolution.
-
Try a Different Stationary Phase: If a C18 column is not providing adequate separation, a Phenyl column may resolve the compounds due to its ability to engage in π-π interactions with aromatic rings.[4][8] This provides a different separation mechanism compared to the hydrophobic interactions of a C18 phase.[9]
-
Problem: The system pressure is unusually high or low.
-
Answer:
-
High Pressure: This often indicates a blockage. Check for obstructions in the guard column, analytical column, or tubing.[10] Flushing the column in the reverse direction (if permitted by the manufacturer) may help. Ensure your mobile phase is properly filtered and degassed, as precipitated buffer salts can cause blockages.
-
Low Pressure: This typically signals a leak in the system or a problem with the pump. Check all fittings for tightness. If the pressure fluctuates, there may be air trapped in the pump head, which will require purging.
-
Problem: Peak fronting is observed.
-
Answer: Peak fronting can be caused by sample overload or an incompatible sample solvent.[10]
-
Reduce Sample Concentration: Dilute your sample and inject a smaller volume to see if the peak shape improves.
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase. Injecting a sample in a solvent that is much stronger than the mobile phase can cause the peak to distort and front.
-
Problem: No peaks are appearing on the chromatogram.
-
Answer: This issue can stem from several sources, from the sample to the detector.[10]
-
Check the HPLC System: Ensure the pump is running and delivering flow, and that there is sufficient mobile phase in the reservoirs.
-
Verify Injection: Confirm that the autosampler is correctly drawing and injecting the sample.
-
Check the Detector: Make sure the detector lamp is on and that the correct wavelength (e.g., 220 nm) is set.[1][2]
-
Confirm Sample Integrity: Ensure your sample has not degraded and was prepared correctly.
-
Data Presentation: HPLC Methodologies
The table below summarizes typical starting conditions for the analysis of this compound.
| Parameter | Method 1 | Method 2 |
| Stationary Phase | C18, 4.6 mm x 150 mm, 5 µm | C18, 4.6 mm x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1 M Phosphate buffer (60:40, v/v) | Acetonitrile : Water (50:50, v/v) with 0.1% TFA |
| pH | 3.0 | Not specified (acidic due to TFA) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 25 °C | 25 °C |
| Detection Wavelength | 220 nm | 220 nm |
| Injection Volume | 20 µL | 10 µL |
| Reference | [1] | [2] |
Experimental Protocols
Reversed-Phase HPLC Method for Quantification
This protocol is a generalized procedure based on established methods for analyzing this compound.[1][2]
1. Materials and Reagents
-
This compound Hydrochloride Reference Standard
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Potassium Phosphate Monobasic
-
Phosphoric Acid or Trifluoroacetic Acid (TFA)
-
0.45 µm Syringe Filters
2. Mobile Phase Preparation (Example: Phosphate Buffer)
-
To prepare a 0.1 M Phosphate buffer, dissolve the appropriate amount of potassium phosphate monobasic in HPLC-grade water.
-
Adjust the pH to 3.0 using phosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter.
-
Prepare the final mobile phase by mixing Acetonitrile and the prepared buffer in a 60:40 (v/v) ratio.
-
Degas the mobile phase using sonication or vacuum filtration before use.
3. Standard Solution Preparation
-
Accurately weigh approximately 10 mg of the this compound hydrochloride reference standard.
-
Dissolve it in a 100 mL volumetric flask using the mobile phase to obtain a stock solution of 100 µg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
4. Sample Preparation
-
Accurately weigh a sample quantity equivalent to 10 mg of this compound hydrochloride and dissolve it in the mobile phase in a 100 mL volumetric flask.
-
Sonicate if necessary to ensure complete dissolution.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.[1]
5. Chromatographic Conditions
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile : 0.1 M Phosphate buffer, pH 3.0 (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm
-
Injection Volume: 20 µL
6. Analysis
-
Inject the standard and sample solutions into the chromatograph.
-
Record the peak areas for quantification.
Visualizations
Below are diagrams illustrating key workflows and relationships in HPLC method optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 4. lcms.cz [lcms.cz]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. nacalai.com [nacalai.com]
- 10. pharmahealthsciences.net [pharmahealthsciences.net]
Overcoming challenges in 1-Phenylcyclohexylamine sample preparation for GC-MS
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome challenges in 1-Phenylcyclohexylamine (PCA) sample preparation for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PCA) and why is its analysis important?
A1: this compound (PCA) is an aralkylamine and a key chemical intermediate in the synthesis of various organic compounds and pharmaceuticals.[1] It is structurally related to phencyclidine (PCP), a dissociative anesthetic, and is studied for its potential anticonvulsant properties.[1] Accurate and reliable analysis of PCA is crucial for pharmacological research, quality control in drug manufacturing, and forensic toxicology.
Q2: Why is derivatization often necessary for the GC-MS analysis of PCA?
A2: Direct analysis of PCA by GC can be challenging due to its polarity, which can lead to poor chromatographic peak shapes (tailing) from interactions with active sites within the GC system. Derivatization, typically with an acylating agent like Trifluoroacetic anhydride (B1165640) (TFAA), converts the polar amine group into a less polar, more volatile, and more thermally stable derivative. This results in improved peak symmetry, increased sensitivity, and better overall chromatographic performance.[2]
Q3: What are the recommended storage conditions for PCA samples and standards?
A3: this compound hydrochloride is known to be hygroscopic, meaning it can absorb moisture from the air, which can lead to clumping and potential degradation over time through hydrolysis.[1] Therefore, it is recommended to store the solid compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1] For biological samples containing PCA, storage at low temperatures (4°C for short-term and -20°C for long-term) is recommended to minimize degradation.[3][4] A study on the stability of the related compound phencyclidine (PCP) in whole blood showed no significant change in concentration after one year when stored at 4°C or -20°C, but a gradual decrease was observed over two to three years.[3][4]
Q4: What are the main challenges encountered during the sample preparation of PCA for GC-MS analysis?
A4: The main challenges include:
-
Matrix Effects: Components of the sample matrix (e.g., in blood, urine, or pharmaceutical formulations) can interfere with the analysis, causing signal suppression or enhancement.
-
Low Recovery: PCA can be lost during extraction steps due to incomplete elution, strong adsorption to labware, or poor phase transfer.
-
Incomplete Derivatization: The chemical reaction to derivatize PCA may not go to completion, leading to inaccurate quantification and poor peak shapes.
-
Thermal Degradation: Although derivatization improves stability, both the derivatized and underivatized PCA can be susceptible to degradation at high temperatures in the GC inlet.
Troubleshooting Guide
Chromatography & Peak Shape Issues
Q5: My chromatogram shows split peaks for the derivatized PCA. What are the possible causes and solutions?
A5: Peak splitting can be a result of several factors.[2][5]
-
Cause 1: Improper Column Installation: An improperly cut or installed column can cause sample band broadening and splitting.
-
Solution: Carefully cut the column with a ceramic wafer to ensure a clean, square cut. Reinstall the column according to the manufacturer's instructions, ensuring the correct insertion depth into the inlet and detector.
-
-
Cause 2: Moisture in the Sample or System: Water can interfere with the chromatography of amines, leading to split peaks.[6]
-
Solution: Ensure all solvents are anhydrous and that samples are thoroughly dried before injection. Use a moisture trap on the carrier gas line.
-
-
Cause 3: Incompatibility between Solvent and Stationary Phase: Injecting a sample in a solvent that is not compatible with the column's stationary phase can cause peak distortion.
-
Solution: Ensure the injection solvent is compatible with your GC column's stationary phase (e.g., use a non-polar solvent for a non-polar column).
-
-
Cause 4: Issues with Splitless Injection: In splitless injection, if the initial oven temperature is too high relative to the solvent's boiling point, it can lead to poor analyte focusing and peak splitting.[2]
-
Solution: Set the initial oven temperature at least 20°C below the boiling point of the injection solvent to ensure proper solvent trapping and analyte focusing at the head of the column.[2]
-
Q6: I am observing significant peak tailing for my derivatized PCA. How can I resolve this?
A6: Peak tailing for amine derivatives is often due to active sites in the GC system.
-
Cause 1: Active Sites in the Inlet Liner: Silanol groups on the surface of the glass inlet liner can interact with the analyte.
-
Solution: Use a deactivated inlet liner. Regularly replace the liner, especially when analyzing complex matrices.
-
-
Cause 2: Column Contamination: Non-volatile matrix components can accumulate at the head of the column, creating active sites.
-
Solution: Trim the first 10-20 cm from the front of the column. If the problem persists, the column may need to be replaced.
-
-
Cause 3: Incomplete Derivatization: The presence of underivatized PCA, which is more polar, will result in significant tailing.
-
Solution: Optimize the derivatization reaction conditions (see Q8).
-
Extraction & Recovery Issues
Q7: My recovery of PCA is low and inconsistent after Solid-Phase Extraction (SPE). What should I check?
A7: Low and inconsistent recovery in SPE is a common problem that can be systematically addressed.[7][8]
-
Cause 1: Incorrect Sorbent Choice: The SPE sorbent may not be appropriate for retaining PCA from the sample matrix.
-
Solution: For an amine like PCA, a cation-exchange or a mixed-mode (e.g., reversed-phase with cation exchange) sorbent is often effective. Ensure the sorbent chemistry is matched to the analyte's properties.[9]
-
-
Cause 2: Incorrect Sample pH: The pH of the sample during loading is critical for proper retention, especially for ionizable compounds like PCA.
-
Solution: Adjust the sample pH to be at least 2 pH units below the pKa of PCA to ensure it is in its positively charged form for retention on a cation-exchange sorbent.
-
-
Cause 3: Wash Solvent is Too Aggressive: The wash solvent may be eluting the PCA along with the interferences.
-
Solution: Analyze the wash eluate to see if it contains PCA. If so, reduce the strength of the wash solvent (e.g., decrease the percentage of organic solvent).
-
-
Cause 4: Incomplete Elution: The elution solvent may not be strong enough to release the PCA from the sorbent.
-
Solution: Ensure the elution solvent is sufficiently strong. For a cation-exchange sorbent, this typically involves using a solvent containing a base (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol) to neutralize the PCA and disrupt the ionic interaction.
-
Derivatization Issues
Q8: The derivatization of PCA with TFAA seems to be incomplete. How can I improve the reaction efficiency?
A8: Incomplete derivatization can lead to both poor peak shape and inaccurate quantification.[10]
-
Cause 1: Presence of Moisture: Water will react with the TFAA reagent, reducing its availability to derivatize the PCA.
-
Solution: Ensure the sample extract is completely dry before adding the derivatizing reagent. Use anhydrous solvents and reagents.
-
-
Cause 2: Insufficient Reagent: The amount of TFAA may not be sufficient to derivatize all the PCA present, especially in complex matrices where other compounds may also react with the reagent.
-
Solution: Increase the amount of TFAA. A significant excess of the derivatizing agent is often required.
-
-
Cause 3: Suboptimal Reaction Conditions: The reaction time or temperature may not be sufficient for the reaction to go to completion.
-
Solution: Increase the reaction time and/or temperature. A typical condition is heating at 70°C for 20-30 minutes.[2] Optimization of these parameters for your specific sample type may be necessary.
-
-
Cause 4: Matrix Interference: Components in the sample matrix can inhibit the derivatization reaction.
-
Solution: Improve the sample clean-up procedure (e.g., use a more selective SPE protocol) to remove interfering matrix components before derivatization.
-
Data Presentation
Table 1: Comparison of Analytical Methods for this compound Hydrochloride
| Analytical Method | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) | Accuracy (% Recovery) | Precision (% RSD) |
| GC-MS (with TFAA Derivatization) | 0.1 - 50 | ~0.01 | ~0.03 | 97 - 103 | < 5 |
| RP-HPLC with UV Detection | 1 - 100 | ~0.1 | ~0.3 | 98 - 102 | < 2 |
| UV-Vis Spectrophotometry | 5 - 50 | ~1 | ~3 | 95 - 105 | < 3 |
Note: The values presented are typical performance estimates and may vary depending on the specific instrumentation and experimental conditions.[2]
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of PCA from Plasma
This protocol is adapted from methods for similar basic drugs.
-
Sample Preparation: To 1 mL of plasma sample in a glass tube, add an internal standard.
-
Alkalinization: Add 100 µL of 1M sodium hydroxide to raise the pH above 10. This neutralizes the amine for extraction into an organic solvent.
-
Extraction: Add 5 mL of an organic extraction solvent (e.g., a mixture of hexane (B92381) and ethyl acetate (B1210297), 9:1 v/v).
-
Mixing: Cap the tube and vortex for 2 minutes, then centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Solvent Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: The dried residue is now ready for derivatization (Protocol 3).
Protocol 2: Solid-Phase Extraction (SPE) of PCA from Urine
This protocol is based on a mixed-mode cation exchange mechanism.
-
Sample Pre-treatment: Centrifuge 5 mL of urine to remove particulates. Dilute 1 mL of the supernatant with 1 mL of 100 mM phosphate (B84403) buffer (pH 6.0). Add an internal standard.
-
Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 3 mL of methanol (B129727), followed by 3 mL of deionized water, and finally 3 mL of 100 mM phosphate buffer (pH 6.0). Do not allow the cartridge to go dry.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow flow rate (1-2 mL/min).
-
Washing:
-
Wash the cartridge with 3 mL of deionized water.
-
Wash with 3 mL of 0.1 M acetic acid.
-
Wash with 3 mL of methanol to remove interferences. Dry the cartridge under vacuum for 5 minutes.
-
-
Elution: Elute the PCA from the cartridge with 3 mL of a freshly prepared solution of 5% ammonium hydroxide in ethyl acetate.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: The dried residue is now ready for derivatization (Protocol 3).
Protocol 3: Derivatization with Trifluoroacetic Anhydride (TFAA)
-
Reagent Preparation: To the dried sample extract from Protocol 1 or 2, add 100 µL of ethyl acetate and 50 µL of TFAA.
-
Reaction: Cap the vial tightly and vortex briefly. Heat the vial at 70°C for 20 minutes in a heating block or water bath.[2]
-
Cooling: Allow the vial to cool to room temperature.
-
Evaporation: Evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the derivatized residue in 100 µL of ethyl acetate for GC-MS analysis.
Protocol 4: GC-MS Analysis
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
GC Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless (1 µL injection volume)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C, and hold for 5 minutes.[6]
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 m/z.
-
Data Acquisition: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis for higher sensitivity.
-
Visualizations
Caption: General experimental workflow for PCA sample preparation and analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Stability of phencyclidine in stored blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 9. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 10. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
Technical Support Center: Stabilizing 1-Phenylcyclohexylamine Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stabilization of 1-Phenylcyclohexylamine (PCC) solutions. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the integrity and stability of your PCC solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound (PCC) in solution?
A1: The primary degradation pathways for PCC in solution are oxidation and hydrolysis. Amines, in general, are susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by light and the presence of metal ions.[1][2] Additionally, as PCC is often handled as a hydrochloride salt to improve stability, solutions can be susceptible to hydrolysis, particularly under acidic or basic conditions.[3]
Q2: What are the ideal storage conditions for a stock solution of PCC?
A2: For long-term storage, PCC solutions should be stored at low temperatures, protected from light, and in a tightly sealed container to minimize exposure to oxygen and moisture.[4] Recommended storage is at -20°C for months to years. For short-term storage (days to weeks), 0-4°C is acceptable.[4] It is also advisable to blanket the solution with an inert gas like argon or nitrogen before sealing.
Q3: Can I use antioxidants to stabilize my PCC solution?
A3: Yes, antioxidants can be used to inhibit oxidative degradation. Phenolic antioxidants such as Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA) are effective free-radical scavengers and are commonly used as preservatives.[1][5][6] A typical starting concentration for these antioxidants is in the range of 0.01% to 0.1% (w/v).
Q4: How does pH affect the stability of a PCC solution?
A4: The stability of amine solutions can be significantly influenced by pH. While the hydrochloride salt form of PCC is generally more stable, extreme pH values can catalyze hydrolysis.[3][7] It is recommended to maintain the pH of aqueous solutions in a slightly acidic to neutral range. A forced degradation study of a similar compound, phentolamine (B1677648) hydrochloride, showed a region of maximum stability between pH 2.1 and 4.9.[8]
Q5: What solvents are recommended for preparing PCC stock solutions?
A5: For long-term storage, it is best to use anhydrous aprotic solvents to minimize hydrolysis. If an aqueous solution is required, using a buffer to maintain a stable pH is recommended. The solubility of this compound hydrochloride is noted in Chloroform, DMSO, and Methanol (B129727) (all slightly).[9]
Troubleshooting Guides
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Discoloration of the solution (yellowing/browning) | Oxidation of the amine. | 1. Ensure the solution is protected from light and stored at a low temperature.2. Before sealing the container, purge the headspace with an inert gas (e.g., argon or nitrogen).3. Consider adding an antioxidant like BHT or BHA at a concentration of 0.01-0.1%.4. If metal ion contamination is suspected, add a chelating agent such as EDTA (0.01-0.05%).[2] |
| Precipitate formation in a refrigerated or frozen solution | The compound is precipitating out of the solution at low temperatures. | 1. Allow the solution to come to room temperature and vortex to see if the precipitate redissolves.2. If the issue persists, consider preparing a slightly lower concentration stock solution.3. Ensure the solvent used is appropriate for the storage temperature. |
| Loss of potency or inconsistent experimental results | Chemical degradation of PCC. | 1. Prepare fresh solutions for critical experiments.2. Aliquot stock solutions into smaller, single-use vials to avoid repeated freeze-thaw cycles and exposure to air.[3] 3. Verify the stability of your solution using an analytical method like HPLC to quantify the amount of PCC remaining.[10] |
| Cloudiness in aqueous solutions | Hydrolysis or reaction with dissolved CO2 forming carbamates. | 1. Use high-purity, degassed water for preparing aqueous solutions.2. Buffer the solution to a slightly acidic pH.3. Prepare solutions fresh and use them promptly. |
Data Presentation: Long-Term Stability of PCC Solutions
The following table presents hypothetical long-term stability data for a 1 mg/mL solution of this compound hydrochloride in methanol. This data is illustrative and based on the known degradation factors. Actual results may vary, and it is crucial to perform your own stability studies.
| Storage Condition | Stabilizer | % PCC Remaining (3 Months) | % PCC Remaining (6 Months) | % PCC Remaining (12 Months) |
| 25°C, Exposed to Light | None | 85.2% | 72.5% | 55.1% |
| 25°C, Protected from Light | None | 92.7% | 88.3% | 79.4% |
| 4°C, Protected from Light | None | 98.5% | 97.1% | 94.6% |
| 4°C, Protected from Light | 0.05% BHT | 99.2% | 98.8% | 97.9% |
| -20°C, Protected from Light | None | >99.5% | >99.5% | 99.1% |
| -20°C, Protected from Light | 0.05% BHT | >99.8% | >99.8% | >99.5% |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound HCl Stock Solution (1 mg/mL)
Materials:
-
This compound hydrochloride (PCC HCl)
-
Anhydrous Methanol (HPLC grade)
-
Butylated Hydroxytoluene (BHT)
-
Analytical balance
-
Volumetric flask (e.g., 10 mL)
-
Amber glass vials with screw caps
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Accurately weigh 10 mg of PCC HCl.
-
Accurately weigh 5 mg of BHT.
-
Transfer the BHT to a 10 mL volumetric flask and add approximately 5 mL of anhydrous methanol. Gently swirl to dissolve the BHT completely.
-
Transfer the weighed PCC HCl to the same volumetric flask.
-
Add anhydrous methanol to the flask until the volume is close to 10 mL.
-
Cap the flask and sonicate for 5-10 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature, then carefully add anhydrous methanol to the 10 mL mark.
-
Invert the flask several times to ensure the solution is homogeneous.
-
Dispense the solution into smaller amber glass vials (e.g., 1 mL aliquots).
-
Before tightly sealing each vial, purge the headspace with a gentle stream of inert gas for 15-20 seconds.
-
Label the vials clearly and store them at -20°C, protected from light.
Protocol 2: HPLC Method for Stability Assessment of PCC
This method is suitable for quantifying the concentration of PCC in a solution and detecting the presence of degradation products.[10]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile : 0.1 M Phosphate buffer (pH 3.0) (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Injection Volume: 20 µL
-
Column Temperature: 25°C
Procedure:
-
Standard Preparation: Prepare a series of calibration standards of PCC HCl in the mobile phase (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dilute an aliquot of the stored PCC solution with the mobile phase to a concentration that falls within the calibration range.
-
Analysis: Inject the standards and the sample into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of PCC in the sample from this curve and calculate the percentage remaining compared to the initial concentration.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for PCC solution instability.
Caption: Experimental workflow for a long-term stability study.
References
- 1. BHA & BHT Synthetic Antioxidants in Food & Nutrition - Knowde [periodical.knowde.com]
- 2. Ethylenediaminetetraacetic acid - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. edaegypt.gov.eg [edaegypt.gov.eg]
- 5. The Dirty Dozen: BHA and BHT - David Suzuki Foundation [davidsuzuki.org]
- 6. foodcanmakeyouill.co.uk [foodcanmakeyouill.co.uk]
- 7. Degradation of chlorambucil in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Degradation kinetics of phentolamine hydrochloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound HYDROCHLORIDE CAS#: 1934-71-0 [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
Minimizing adverse effects in animal models treated with 1-Phenylcyclohexylamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 1-Phenylcyclohexylamine (PCA) in animal models. The information herein is intended to facilitate experimental design and execution while minimizing potential adverse effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action of this compound (PCA)?
A1: PCA's principal mechanism is the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, a crucial ionotropic glutamate (B1630785) receptor for excitatory synaptic transmission. By binding to a site within the receptor's ion channel, PCA blocks the influx of calcium ions, thereby dampening excitatory neurotransmission. This action is responsible for its dissociative, anesthetic, and anticonvulsant effects.[1] Additionally, PCA and its analogs may interact with dopamine (B1211576) and serotonin (B10506) systems, as well as sigma (σ) receptors, contributing to their complex behavioral effects.[1]
Q2: What are the most common adverse effects observed in animal models treated with PCA?
A2: The most frequently reported adverse effects are related to its central nervous system activity. These include motor impairment (ataxia), stereotyped behaviors, and at higher doses, seizures and respiratory depression.[2][3][4] Chronic or high-dose administration of NMDA receptor antagonists like PCA carries a potential for neurotoxicity.[1] Predictive models also suggest a possibility of cardiotoxicity through inhibition of the hERG potassium channel, which could lead to cardiac arrhythmias.[1]
Q3: How can I minimize motor impairment in my animal model?
A3: Minimizing motor impairment involves careful dose selection. Start with the lowest effective dose for your experimental paradigm and titrate upwards as necessary. The therapeutic index (ratio of the toxic dose to the effective dose) can help guide this selection. For PCA, the protective index (TD50/ED50) in the maximal electroshock seizure test in mice is approximately 2.3 for intraperitoneal administration.[2] Consider alternative administration routes, such as oral gavage, which may alter the pharmacokinetic profile and potentially reduce peak concentration-related toxicity.[2] Pre-training animals on motor assessment tasks like the rotarod can also help reduce variability and more accurately assess drug-induced impairment.
Q4: Are there any known agents that can mitigate the neurotoxic effects of PCA?
A4: Yes, studies on related NMDA receptor antagonists have shown that co-administration of certain compounds can be neuroprotective. Benzodiazepines, such as diazepam, have been shown to prevent neuronal damage associated with NMDA antagonist administration.[5] Additionally, some anticholinergic drugs have demonstrated the ability to antagonize NMDA lethality in mice.[6] The atypical antipsychotic clozapine (B1669256) has also been shown to selectively inhibit PCP-induced stereotyped behavior and social isolation in rats.[7]
Q5: What supportive care measures should be implemented during experiments with PCA?
A5: Due to its anesthetic and motor-impairing effects, it is crucial to provide adequate supportive care. For procedures involving anesthesia or significant motor impairment, maintain the animal's body temperature using a heating pad. To prevent corneal drying, especially since the eyes may remain open under the influence of dissociative anesthetics, apply a bland ophthalmic ointment.[8] Ensure adequate hydration, particularly in longer experiments. Monitor the animal's respiratory rate and overall condition closely. Any animal showing signs of severe distress should be managed according to approved institutional animal care and use committee (IACUC) protocols.
Troubleshooting Guides
Issue 1: Unexpectedly High Incidence of Seizures or Mortality
| Potential Cause | Troubleshooting Step |
| Incorrect Dosing | Double-check all dose calculations, including conversions for salt form and animal weight. Ensure the stock solution concentration is accurate. |
| Animal Strain/Species Sensitivity | Different strains or species of rodents can have varying sensitivities to PCA. Review literature for data on the specific strain you are using. If unavailable, conduct a pilot dose-response study to determine the optimal dose range. |
| Route of Administration | Intravenous or intraperitoneal administration can lead to rapid peak plasma concentrations and increased toxicity. Consider alternative routes like subcutaneous or oral administration for a slower absorption profile.[2] |
| Drug Stability | Ensure the PCA solution is properly prepared and stored to prevent degradation, which could alter its potency. |
Issue 2: Severe Ataxia Complicating Behavioral Assessments
| Potential Cause | Troubleshooting Step |
| Dose Too High for the Specific Task | The dose required to achieve a desired pharmacological effect (e.g., anticonvulsant) may be too high for behavioral tests requiring fine motor control. Lower the dose and re-evaluate the dose-response curve for both the desired effect and motor impairment. |
| Timing of Behavioral Testing | Ataxia may be most pronounced at the time of peak plasma concentration. Adjust the timing of your behavioral assessment to a later time point when motor impairment may have subsided but the desired central effects are still present. |
| Lack of Animal Acclimation/Training | Unfamiliarity with the testing apparatus can exacerbate motor deficits. Ensure animals are properly acclimated to the testing room and pre-trained on the specific behavioral task (e.g., rotarod) before drug administration. |
Quantitative Data Summary
Table 1: Pharmacological and Toxicological Data for this compound (PCA) and Analogs in Mice
| Compound | Test | Route of Administration | ED₅₀ (mg/kg) | TD₅₀ (mg/kg) | Protective Index (TD₅₀/ED₅₀) |
| This compound (PCA) | Maximal Electroshock (MES) | Intraperitoneal (i.p.) | 7.0 | 16.3 | 2.3 |
| This compound (PCA) | Maximal Electroshock (MES) | Oral | 14.5 | >300 (for analog PPA) | >20.7 (for analog PPA) |
| 1,1-pentamethylenetetrahydroisoquinoline (B1212019) (PM-THIQ) | Maximal Electroshock (MES) | Intraperitoneal (i.p.) | 14.3 | 43.0 | 3.0 |
Data sourced from BenchChem Application Notes.[2]
Table 2: Acute Toxicity of this compound Analogs in Mice
| Compound | Route of Exposure | LD₅₀ (mg/kg) |
| N-Allyl-N-ethyl-1-phenylcyclohexylamine hydrochloride | Intraperitoneal | 123 |
| trans-4-(p-Anisyl)cyclohexylamine hydrochloride | Intraperitoneal | 45 |
| 3-(1-Methyl-1,2,5,6-tetrahydro-3-pyridinyl)-1-phenylisoquinoline hydrochloride | Intraperitoneal | 40 |
Note: A specific LD₅₀ for this compound hydrochloride via intraperitoneal administration in mice was not identified in the provided search results. The table presents data for related analogs.[2]
Experimental Protocols
Protocol 1: Co-administration of Diazepam to Mitigate PCA-Induced Neurotoxicity
Objective: To reduce the potential for neurotoxic effects during PCA administration.
Materials:
-
This compound (PCA)
-
Diazepam
-
Sterile saline or appropriate vehicle
-
Syringes and needles for injection
-
Animal balance
Procedure:
-
Preparation of Solutions:
-
Prepare PCA solution in a suitable vehicle at the desired concentration for your experiment.
-
Prepare a separate solution of Diazepam. A dose of 5 mg/kg has been shown to be effective in combination with NMDA antagonists in seizure models.[9] The final injection volume should be appropriate for the route of administration and animal size.
-
-
Administration:
-
Administer Diazepam (e.g., 5 mg/kg, i.p.) 30 minutes prior to the administration of PCA.
-
Administer PCA at the predetermined dose and route for your experimental paradigm.
-
-
Monitoring:
-
Closely monitor animals for the desired effects of PCA and any signs of adverse reactions, including sedation levels, motor impairment, and respiratory rate.
-
Provide supportive care as outlined in the FAQs.
-
Protocol 2: Rotarod Test for Assessing Motor Impairment
Objective: To quantify the degree of motor incoordination induced by PCA.
Materials:
-
Rotarod apparatus
-
This compound (PCA)
-
Vehicle control
-
Syringes and needles for injection
-
Animal balance
-
Timer
Procedure:
-
Acclimation and Training:
-
Acclimate mice to the testing room for at least 30 minutes before the experiment.
-
Train the mice on the rotarod for 2-3 consecutive days prior to the test day. Place the mouse on the rod at a constant low speed (e.g., 4 rpm) for a fixed duration (e.g., 60 seconds) for several trials each day.
-
-
Drug Administration:
-
On the test day, administer PCA or vehicle control at the desired dose and route.
-
-
Testing:
-
At the time of expected peak drug effect (e.g., 30 minutes post-i.p. injection), place the mouse on the accelerating rotarod.
-
Start the rotarod, typically accelerating from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).
-
Record the latency to fall from the rod. A fall is defined as the animal falling onto the platform below or completing a full passive rotation.
-
Conduct 2-3 trials per animal with an appropriate inter-trial interval (e.g., 15-20 minutes).
-
-
Data Analysis:
-
Calculate the average latency to fall for each animal and for each treatment group.
-
Compare the latencies between the PCA-treated groups and the vehicle control group using appropriate statistical analysis (e.g., ANOVA).
-
Visualizations
Caption: Experimental workflow for evaluating motor impairment and mitigation strategies.
Caption: PCA's mechanism of action and a potential mitigation pathway via Diazepam.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Behavioral effects of chronic phencyclidine administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticonvulsant activities of this compound and its conformationally restricted analog 1,1-pentamethylenetetrahydroisoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzodiazepines protect hippocampal neurons from degeneration after transient cerebral ischemia: an ultrastructural study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A study of the N-methyl-D-aspartate antagonistic properties of anticholinergic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phencyclidine-induced stereotyped behaviour and social isolation in rats: a possible animal model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Diazepam improves aspects of social behaviour and neuron activation in NMDA receptor-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Methods for Crude 1-Phenylcyclohexylamine
Welcome to the technical support center for the purification of 1-Phenylcyclohexylamine (PCA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of crude PCA product.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and solutions to problems that may arise during the purification of this compound.
Recrystallization Issues
Q1: My this compound product "oiled out" during recrystallization instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than forming a crystalline solid. This is a common issue when the boiling point of the solvent is higher than the melting point of the solute or when the solution is cooled too rapidly.
-
Solution 1: Reheat and Add More Solvent: Reheat the mixture until the oil fully redissolves. Add a small amount of additional solvent (e.g., 10-20% more of the more soluble solvent in a mixed solvent system) to decrease the saturation point. Allow the solution to cool much more slowly.
-
Solution 2: Optimize Solvent System: For PCA, methanol (B129727)/ether and isopropanol (B130326)/ether are common recrystallization solvent pairs. If oiling out occurs with a methanol/ether system, try adjusting the ratio. Start by dissolving the crude PCA in a minimal amount of hot methanol and then slowly add ether until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly. A higher proportion of the less soluble solvent (ether) at the point of crystallization can sometimes prevent oiling.
-
Solution 3: Gradual Cooling: Ensure a very slow cooling rate. Insulate the flask to allow for gradual heat loss. Do not place the flask directly in an ice bath until it has reached room temperature and crystal formation has begun.
Q2: I am experiencing very low recovery of my this compound after recrystallization. How can I improve the yield?
A2: Low recovery is often due to using too much solvent, incomplete crystallization, or washing the crystals with warm solvent.
-
Solution 1: Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to completely dissolve the crude product. Adding excessive solvent will keep more of your product dissolved in the mother liquor upon cooling.
-
Solution 2: Maximize Crystallization Time: After the initial cooling to room temperature, place the flask in an ice bath for at least 30-60 minutes to ensure maximum precipitation of the product.
-
Solution 3: Use Ice-Cold Washing Solvent: When washing the filtered crystals, use a minimal amount of ice-cold recrystallization solvent to remove residual impurities without dissolving a significant amount of the product.
-
Solution 4: Second Crop of Crystals: Concentrate the mother liquor by carefully evaporating some of the solvent and then re-cooling to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
Q3: My final this compound product is still colored after recrystallization. How can I remove the color?
A3: Colored impurities may require an additional purification step.
-
Solution: Activated Charcoal Treatment: After dissolving the crude product in the hot recrystallization solvent, add a small amount of activated charcoal (typically 1-2% of the solute weight) to the solution. The charcoal will adsorb the colored impurities. Maintain the solution at a gentle boil for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that using too much charcoal can lead to a reduction in yield as it may also adsorb some of the desired product.
General Purification and Impurity Issues
Q4: What are the most common impurities I should expect in my crude this compound synthesized via the Ritter Reaction?
A4: The Ritter reaction, a common method for synthesizing PCA from 1-phenylcyclohexene, can result in several byproducts and impurities.[1]
-
Unreacted Starting Materials: Residual 1-phenylcyclohexene may be present if the reaction did not go to completion.
-
Rearrangement Products: The carbocation intermediate in the Ritter reaction can undergo rearrangement, leading to isomeric byproducts.
-
N-formyl-1-phenylcyclohexylamine: The reaction initially forms an N-formyl intermediate which is then hydrolyzed to the primary amine. Incomplete hydrolysis will leave this amide as an impurity.[2]
-
Polymerization Products: Under strong acidic conditions, the starting alkene can polymerize.
Q5: My purified this compound shows multiple spots on a TLC plate. Which purification method is best for removing persistent impurities?
A5: If recrystallization is insufficient, column chromatography is a more effective method for separating compounds with different polarities.
-
Solution: Column Chromatography: Use silica (B1680970) gel as the stationary phase. A common mobile phase for separating PCA from less polar impurities (like unreacted starting materials) is a mixture of a non-polar solvent like hexanes or heptane (B126788) and a slightly more polar solvent like ethyl acetate. Start with a low polarity eluent and gradually increase the polarity to elute the more polar compounds. For basic compounds like PCA, it is often beneficial to add a small amount of a tertiary amine like triethylamine (B128534) (e.g., 0.5-1%) to the eluent to prevent tailing of the amine on the acidic silica gel.
Data Presentation: Comparison of Purification Methods
The choice of purification method can significantly impact the final purity and overall yield of this compound. The following table provides a summary of expected outcomes for different purification techniques.
| Purification Method | Typical Purity Achieved (by HPLC) | Typical Recovery Yield | Key Considerations |
| Single Recrystallization | 95-98% | 70-85% | Good for removing bulk impurities. Purity is highly dependent on the quality of the crude product. |
| Double Recrystallization | >99% | 50-70% (overall) | Effective for achieving high purity, but at the cost of reduced overall yield due to product loss in each step.[3] |
| Vacuum Distillation | >98% | 60-80% | Excellent for removing non-volatile impurities and residual solvents. Requires careful control of temperature and pressure to avoid degradation. |
| Column Chromatography | >99% | 50-75% | Highly effective for separating closely related impurities. Can be time-consuming and requires larger volumes of solvent. |
| Conversion to HCl Salt and Recrystallization | >99.5% | 80-90% (for the salt formation and recrystallization step) | Often results in a highly pure and stable solid product. The free base can be regenerated if needed.[3][4] |
Experimental Protocols
Protocol 1: Double Recrystallization of this compound Hydrochloride
This protocol describes the purification of crude this compound by conversion to its hydrochloride salt followed by double recrystallization.
-
Salt Formation: Dissolve the crude this compound free base in diethyl ether. Add a solution of dry HCl in isopropanol dropwise with stirring until precipitation of the hydrochloride salt is complete.
-
First Recrystallization: Filter the crude this compound hydrochloride and wash it with a small amount of cold diethyl ether. Dissolve the crude salt in a minimum amount of hot methanol. Slowly add diethyl ether to the hot solution until it becomes slightly turbid. Reheat the solution until it is clear, then allow it to cool slowly to room temperature. Further cool the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of a cold methanol/ether mixture.
-
Second Recrystallization: Repeat steps 2 and 3 with the crystals obtained from the first recrystallization to achieve higher purity.
-
Drying: Dry the purified crystals under vacuum. The melting point of pure this compound hydrochloride is 247-248 °C.[2][3]
Protocol 2: Vacuum Distillation of this compound
This protocol is suitable for purifying the free base form of this compound.
-
Setup: Assemble a fractional distillation apparatus suitable for vacuum distillation. Ensure all glassware is dry.
-
Crude Product Preparation: Ensure the crude this compound is free of water and low-boiling solvents by drying over a suitable drying agent (e.g., anhydrous sodium sulfate) and then removing the solvent under reduced pressure.
-
Distillation: Heat the crude product under reduced pressure. Collect the fraction that distills at the appropriate boiling point. The boiling point of this compound is approximately 102 °C at 0.1 mmHg.[2]
-
Collection: Collect the purified liquid product in a pre-weighed flask.
Protocol 3: Column Chromatography of this compound
This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.
-
Column Packing: Prepare a slurry of silica gel (e.g., 230-400 mesh) in a non-polar solvent (e.g., hexanes) and pour it into a chromatography column to create a packed bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial eluent). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed product to the top of the packed column.
-
Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate). Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 80:20 hexanes:ethyl acetate). To prevent peak tailing, 0.5-1% triethylamine can be added to the eluent.
-
Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the purified this compound.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Purification Workflow
Caption: General workflow for the purification of crude this compound.
Troubleshooting Logic for Recrystallization
Caption: Decision tree for troubleshooting common recrystallization problems.
References
Technical Support Center: Quantification of Protocatechuic Acid (PCA) in Serum by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with matrix effects during the LC-MS/MS quantification of protocatechuic acid (PCA) in serum.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect PCA quantification in serum?
A1: In LC-MS/MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest (PCA).[1] For serum samples, this includes proteins, salts, lipids (like phospholipids), and other endogenous molecules.[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of PCA in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[3][4] This interference can result in inaccurate and irreproducible quantification of PCA.[2][5] Phospholipids (B1166683) are a major contributor to matrix effects in serum samples.[6][7][8]
Q2: How can I determine if matrix effects are impacting my PCA assay?
A2: The presence of matrix effects can be assessed using several methods. The most common is the post-extraction spike method , which quantitatively evaluates the impact of the matrix.[7] This involves comparing the peak area of PCA spiked into an extracted blank serum sample to the peak area of PCA in a neat solution. A significant difference in the peak areas indicates the presence of matrix effects. Another qualitative method is post-column infusion , where a constant flow of PCA solution is infused into the LC eluent after the analytical column, and a blank extracted serum sample is injected.[3][7] Dips or rises in the baseline signal for PCA indicate regions of ion suppression or enhancement.
Q3: What is a stable isotope-labeled internal standard (SIL-IS) and why is it recommended for PCA quantification?
A3: A stable isotope-labeled internal standard is a version of the analyte (in this case, PCA) where one or more atoms have been replaced with their stable isotopes (e.g., ¹³C or ²H).[9] A SIL-IS is considered the gold standard for quantitative LC-MS/MS analysis because it has nearly identical chemical and physical properties to the analyte.[9][10] It will co-elute with PCA and experience the same degree of matrix effects and any variability in sample preparation or instrument response.[1][11] By using the ratio of the analyte signal to the SIL-IS signal for quantification, these variations can be effectively compensated for, leading to more accurate and precise results.[1][12]
Q4: Can I use a structural analog as an internal standard instead of a SIL-IS?
A4: While a structural analog internal standard can be used, it is not as effective as a SIL-IS in compensating for matrix effects.[10] This is because the analog may have different chromatographic retention and ionization efficiency compared to PCA, meaning it may not experience the same degree of ion suppression or enhancement. If a SIL-IS for PCA is unavailable, a structural analog that is closely related in structure and properties can be a viable alternative, but its performance must be carefully validated.[10]
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS quantification of PCA in serum.
Issue 1: Poor reproducibility and accuracy in PCA quantification.
-
Potential Cause: Significant and variable matrix effects between different serum samples.
-
Troubleshooting Steps:
-
Assess Matrix Effect: Quantify the matrix effect using the post-extraction spike method across multiple lots of blank serum.
-
Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): If not already in use, incorporating a SIL-IS for PCA is the most effective way to compensate for variability.[12]
-
Optimize Sample Preparation: Improve the removal of matrix components. Move from a simple protein precipitation method to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[1][5] Techniques specifically designed to remove phospholipids, such as HybridSPE®-Phospholipid, can be particularly effective.[6][13]
-
Chromatographic Separation: Modify the LC method to better separate PCA from co-eluting matrix components. This can involve adjusting the gradient, changing the mobile phase composition, or using a different column chemistry.[3]
-
Issue 2: Low PCA signal intensity (ion suppression).
-
Potential Cause: Co-eluting phospholipids or other endogenous components are suppressing the ionization of PCA.
-
Troubleshooting Steps:
-
Phospholipid Removal: Employ sample preparation techniques specifically aimed at depleting phospholipids.[6][8]
-
Chromatographic Optimization: Adjust the LC gradient to ensure PCA elutes in a region with minimal matrix interference. A post-column infusion experiment can help identify these "cleaner" regions of the chromatogram.
-
Sample Dilution: Diluting the serum sample can reduce the concentration of interfering matrix components.[3] However, ensure that the diluted PCA concentration remains above the lower limit of quantification (LLOQ).
-
Change Ionization Source/Parameters: If using Electrospray Ionization (ESI), consider trying Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects for certain analytes.[2]
-
Issue 3: Inconsistent internal standard performance.
-
Potential Cause (if using a structural analog): The internal standard and PCA are experiencing different matrix effects due to differences in their chromatographic retention or ionization characteristics.
-
Potential Cause (if using a SIL-IS): In rare cases, a deuterium-labeled IS may have a slightly different retention time than the native analyte (isotopic effect), leading to differential matrix effects.[11]
-
Troubleshooting Steps:
-
Verify Co-elution: Ensure that the internal standard and PCA are co-eluting as closely as possible.
-
Switch to a ¹³C-labeled IS: If using a deuterium-labeled IS and observing chromatographic separation, a ¹³C-labeled IS is less likely to exhibit this effect.
-
Re-evaluate Structural Analog: If using a structural analog, select one that more closely mimics the retention and ionization behavior of PCA.
-
Experimental Protocols
Protocol 1: Assessment of Matrix Effect using the Post-Extraction Spike Method
-
Prepare Blank Samples: Obtain at least six different lots of blank serum.
-
Extract Blank Serum: Process a 100 µL aliquot of each blank serum lot using your established sample preparation method (e.g., protein precipitation).
-
Prepare Neat Solutions: Prepare two sets of solutions:
-
Set A (Neat Solution): Spike the PCA standard into the final reconstitution solvent at a concentration representing a low and a high QC level.
-
Set B (Post-Spiked Sample): Spike the same amount of PCA standard into the extracted blank serum samples from step 2.
-
-
LC-MS/MS Analysis: Analyze both sets of samples.
-
Calculate Matrix Factor (MF): MF = (Peak Area of PCA in Set B) / (Peak Area of PCA in Set A)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement. The %CV of the MF across the different lots should ideally be <15%.
-
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for PCA in Serum
-
Sample Pre-treatment: To 100 µL of serum, add 10 µL of the SIL-IS working solution and 200 µL of 2% formic acid in water. Vortex to mix.
-
SPE Cartridge Conditioning: Condition a mixed-mode anion exchange SPE cartridge by washing sequentially with 1 mL of methanol (B129727) and 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.
-
Elution: Elute PCA and the SIL-IS with 1 mL of 5% formic acid in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Quantitative Data Summary
The following tables present hypothetical data to illustrate the impact of different sample preparation methods on matrix effects and the subsequent quantification of PCA.
Table 1: Comparison of Matrix Factor for PCA with Different Sample Preparation Techniques
| Sample Preparation Method | Mean Matrix Factor (n=6 lots) | % Coefficient of Variation (%CV) |
| Protein Precipitation (PPT) | 0.65 | 25.8% |
| Liquid-Liquid Extraction (LLE) | 0.88 | 12.3% |
| Solid-Phase Extraction (SPE) | 0.97 | 6.5% |
Table 2: Accuracy and Precision of PCA Quantification using Different Internal Standards
| Internal Standard Type | Sample Preparation | Mean Accuracy (%) | Precision (%CV) |
| None | Protein Precipitation | 72.5% | 28.4% |
| Structural Analog | Protein Precipitation | 91.2% | 14.7% |
| Stable Isotope-Labeled | Protein Precipitation | 101.5% | 5.2% |
| Stable Isotope-Labeled | Solid-Phase Extraction | 99.8% | 3.1% |
Visualizations
Caption: Workflow for developing and validating an LC-MS/MS method for PCA in serum.
Caption: Troubleshooting logic for addressing poor quantitative performance in PCA analysis.
References
- 1. longdom.org [longdom.org]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. bioanalysis-zone.com [bioanalysis-zone.com]
- 9. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 10. scispace.com [scispace.com]
- 11. waters.com [waters.com]
- 12. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selectscience.net [selectscience.net]
Technical Support Center: Enhancing Selectivity in 1-Phenylcyclohexylamine Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the selectivity of analytical methods for 1-Phenylcyclohexylamine (PCA).
Frequently Asked Questions (FAQs)
Q1: Which analytical method offers the best selectivity for the analysis of this compound?
A1: For high selectivity, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[1] Its ability to use Multiple Reaction Monitoring (MRM) allows for highly specific detection and quantification of PCA. Gas Chromatography-Mass Spectrometry (GC-MS) also offers excellent selectivity, particularly when coupled with a derivatization step to improve chromatographic performance.[2][3] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a suitable method for routine quantification in less complex samples like bulk drug substances and pharmaceutical formulations.[2][3]
Q2: Why is derivatization necessary for the GC-MS analysis of this compound?
A2: Derivatization is often employed in the GC-MS analysis of PCA to improve its volatility and thermal stability, leading to better chromatographic peak shape and sensitivity.[4] The process involves chemically modifying the amine group of PCA, often with a reagent like Trifluoroacetic anhydride (B1165640) (TFAA), to create a less polar and more volatile derivative.[2] This enhances the efficiency of the gas chromatographic separation and improves the overall performance of the analysis.[4]
Q3: What are the common challenges encountered when analyzing this compound in biological matrices?
A3: The primary challenges in analyzing PCA in biological matrices such as serum or plasma are matrix effects and the presence of endogenous interferences.[5][6][7] Matrix effects can lead to ion suppression or enhancement in mass spectrometry, affecting the accuracy and precision of quantification.[5][6][7] Additionally, co-eluting endogenous compounds can interfere with the detection of PCA, compromising the selectivity of the method.[6] Proper sample preparation, such as protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE), is crucial to minimize these challenges.[1]
Troubleshooting Guides
HPLC-UV Analysis
| Issue | Possible Causes | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation. 2. Incompatible mobile phase pH. 3. Sample solvent mismatch with the mobile phase. 4. Column overload. | 1. Replace the column with a new one. 2. Adjust the mobile phase pH to ensure PCA is in a single ionic form (e.g., pH 3.0).[2] 3. Dissolve the sample in the initial mobile phase.[2] 4. Reduce the injection volume or sample concentration. |
| Retention Time Shift | 1. Inconsistent mobile phase composition. 2. Fluctuation in column temperature. 3. Column aging. | 1. Prepare fresh mobile phase and ensure proper mixing. 2. Use a column oven to maintain a constant temperature (e.g., 25 °C).[2][3] 3. Equilibrate the column for a sufficient time before analysis. |
| Low Sensitivity | 1. Incorrect detection wavelength. 2. Low sample concentration. 3. Detector lamp issue. | 1. Set the UV detector to the wavelength of maximum absorbance for PCA (e.g., 220 nm).[2][3] 2. Concentrate the sample or increase the injection volume. 3. Check the detector lamp's performance and replace if necessary. |
GC-MS Analysis
| Issue | Possible Causes | Troubleshooting Steps |
| No or Low Peak Intensity | 1. Inefficient derivatization. 2. Degradation of the analyte in the injector. 3. Leak in the GC-MS system. | 1. Optimize the derivatization reaction (reagent concentration, temperature, and time). A common method involves heating with TFAA at 70°C for 20 minutes.[2] 2. Use a lower injector temperature or a deactivated injector liner.[3] 3. Perform a leak check on the system. |
| Peak Tailing | 1. Active sites in the GC system (liner, column). 2. Incomplete derivatization. | 1. Use a deactivated liner and a high-quality capillary column (e.g., HP-5MS).[2] 2. Ensure the derivatization reaction goes to completion. |
| Interfering Peaks | 1. Contamination from the sample matrix. 2. Impurities in the derivatizing reagent. | 1. Improve the sample clean-up procedure. 2. Use a high-purity derivatizing reagent and run a reagent blank. |
LC-MS/MS Analysis
| Issue | Possible Causes | Troubleshooting Steps |
| Ion Suppression or Enhancement (Matrix Effect) | 1. Co-eluting matrix components affecting analyte ionization.[6] | 1. Improve sample preparation by incorporating a more effective clean-up step (e.g., SPE). 2. Modify the chromatographic method to separate PCA from interfering compounds.[8] 3. Use a stable isotope-labeled internal standard to compensate for matrix effects.[1] |
| Poor Fragmentation | 1. Incorrect collision energy settings. 2. Instability of the precursor ion. | 1. Optimize the collision energy for the specific MRM transition of PCA. 2. Adjust the ion source parameters to ensure stable generation of the precursor ion. |
| Low Signal-to-Noise Ratio | 1. Inefficient ionization. 2. High chemical background. | 1. Optimize the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow, temperature). 2. Use high-purity solvents and mobile phase additives. |
Quantitative Data Summary
| Analytical Method | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Accuracy (% Recovery) | Precision (% RSD) |
| RP-HPLC with UV Detection | 1 - 100 | ~0.1 | ~0.3 | 98 - 102 | < 2 |
| GC-MS (with TFAA Derivatization) | 0.1 - 50 | ~0.01 | ~0.03 | 97 - 103 | < 5 |
| UV-Vis Spectrophotometry | 5 - 50 | ~1 | ~3 | 95 - 105 | < 3 |
Note: The values presented are typical performance estimates and may vary depending on the specific instrumentation and experimental conditions.[2]
Experimental Protocols
RP-HPLC with UV Detection
This method is suitable for the routine quantification of this compound hydrochloride in bulk drug substance and pharmaceutical formulations.[2]
-
Instrumentation: High-Performance Liquid Chromatograph with a UV-Vis detector.
-
Chromatographic Conditions:
-
Procedure:
-
Standard Solution Preparation: Accurately weigh and dissolve 10 mg of this compound hydrochloride reference standard in the mobile phase in a 100 mL volumetric flask to obtain a stock solution of 100 µg/mL.[2] Prepare a series of calibration standards by diluting the stock solution with the mobile phase.[2]
-
Sample Preparation: Accurately weigh a quantity of the sample equivalent to 10 mg of this compound hydrochloride and dissolve it in the mobile phase in a 100 mL volumetric flask.[2] Sonicate if necessary and dilute to volume.[2] Filter the solution through a 0.45 µm syringe filter before injection.[2]
-
Analysis: Inject the standard and sample solutions into the chromatograph and record the peak areas.[2]
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound hydrochloride in the sample from the calibration curve.[2]
-
GC-MS with Derivatization
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Chromatographic and Mass Spectrometric Conditions:
-
Procedure:
-
Derivatization Reagent: Trifluoroacetic anhydride (TFAA).[2]
-
Standard and Sample Preparation: a. Accurately weigh about 1 mg of the reference standard or sample into a vial.[2] b. Add 1 mL of a suitable solvent (e.g., ethyl acetate).[2] c. Add 100 µL of TFAA.[2] d. Cap the vial and heat at 70 °C for 20 minutes.[2] e. Cool to room temperature. The derivatized solution is ready for injection.[2]
-
Analysis: Inject 1 µL of the derivatized solution into the GC-MS system.[2]
-
Quantification: Use an internal standard method for accurate quantification. Prepare calibration standards containing a fixed amount of a suitable internal standard and varying concentrations of the this compound hydrochloride reference standard. Process the standards and samples as described above. Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.[2]
-
LC-MS/MS Quantification in Serum
This protocol provides a general framework for the quantification of arylcyclohexylamines in serum.[1]
-
Materials:
-
Serum sample
-
Internal standard (e.g., deuterated analog)
-
Protein precipitation solvent (e.g., acetonitrile)
-
LC-MS/MS system with a suitable column (e.g., C18)
-
Mobile phases (e.g., water with formic acid and acetonitrile with formic acid)
-
-
Procedure:
-
Sample Preparation: a. To a 100 µL aliquot of serum, add the internal standard.[1] b. Add 300 µL of cold acetonitrile to precipitate proteins.[1] c. Vortex the sample and centrifuge to pellet the precipitated proteins.[1] d. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.[1] e. Reconstitute the residue in the initial mobile phase.[1]
-
LC-MS/MS Analysis: a. Inject the reconstituted sample into the LC-MS/MS system.[1] b. Perform chromatographic separation using a suitable gradient elution program.[1] c. Detect the analyte and internal standard using multiple reaction monitoring (MRM) in positive ion mode.[1] d. Quantify the analyte concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[1]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. jfda-online.com [jfda-online.com]
- 5. bataviabiosciences.com [bataviabiosciences.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eijppr.com [eijppr.com]
- 8. lcms.cz [lcms.cz]
Optimizing dosage for anticonvulsant effect vs motor impairment in mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing anticonvulsant dosage while minimizing motor impairment in mice.
Frequently Asked Questions (FAQs)
Q1: What are the standard mouse models for screening anticonvulsant drugs?
A1: The most common primary screening models are the Maximal Electroshock (MES) seizure test and the subcutaneous pentylenetetrazol (scPTZ) test. The MES model is useful for identifying drugs effective against generalized tonic-clonic seizures, while the scPTZ test is predictive of agents effective against non-convulsive seizures.[1] Additionally, genetic mouse models are increasingly used as they can replicate the genetic causes of epilepsy in patients.[2][3]
Q2: How can I assess motor impairment caused by anticonvulsant drugs in mice?
A2: The Rotarod test is the standard method for evaluating motor coordination and balance in rodents.[4][5] This test measures the time a mouse can stay on a rotating rod, with decreased latency to fall indicating motor impairment. It's crucial to differentiate poor performance due to motor deficits from other factors like sedation.[4]
Q3: What is the importance of establishing a dose-response curve?
A3: A dose-response curve is essential for determining the median effective dose (ED50) for anticonvulsant activity and the median toxic dose (TD50) that causes motor impairment. This allows for the calculation of a protective index (TD50/ED50), which is a critical measure of a drug's therapeutic window.[6]
Q4: How do I choose the appropriate route of administration and timing for drug delivery?
A4: The route of administration (e.g., intraperitoneal, oral) and the timing of the behavioral test relative to drug administration should be based on the pharmacokinetic profile of the compound. The goal is to conduct the behavioral assessment at the time of peak drug concentration in the brain.[3]
Q5: What are some key considerations when using the pentylenetetrazol (PTZ) induced seizure model?
A5: PTZ is a GABA-A receptor antagonist that can induce seizures.[7][8][9] It's important to note that mice generally require higher doses of PTZ to induce seizures compared to rats.[10] The seizure severity can be scored using a standardized scale, such as the Racine scale.[10] Both acute and kindling (repeated sub-convulsive doses) models can be utilized.[8][9][11]
Troubleshooting Guides
Rotarod Test
-
Issue: Mouse immediately jumps or falls off the rotarod.
-
Possible Cause: Improper placement on the rod.
-
Solution: Ensure the mouse is placed gently on the rod facing away from the direction of rotation, allowing it to grip before starting the acceleration. Falls within the first few seconds may indicate poor placement and the trial should be restarted.[5]
-
-
Issue: High variability in latency to fall between mice in the same group.
-
Possible Cause: Lack of acclimatization or inconsistent handling.
-
Solution: Acclimate mice to the testing room for at least 30-60 minutes before the experiment.[12] Handle all mice consistently and gently to minimize stress.
-
-
Issue: Mouse clings to the rod and rotates with it ("cartwheeling").
-
Possible Cause: The mouse is not actively walking to maintain balance. This can be a confounding factor.
-
Solution: This behavior should be noted and may be considered a failure to perform the task. Some protocols suggest stopping the timer if a full passive rotation occurs.[12][13] Using a rod with an appropriate diameter and surface texture can help minimize this behavior.[14]
-
Maximal Electroshock (MES) Seizure Test
-
Issue: Inconsistent seizure induction.
-
Possible Cause: Poor electrode contact or incorrect stimulus parameters.
-
Solution: Ensure good electrical contact by applying saline to the corneal electrodes. Verify that the stimulus parameters (current, duration) are appropriate for the mouse strain and age.
-
-
Issue: High mortality rate.
-
Possible Cause: The electrical stimulus is too high.
-
Solution: Reduce the stimulus intensity or duration. It is crucial to use the minimal current necessary to elicit a tonic hindlimb extension in control animals.
-
Pentylenetetrazol (PTZ) Seizure Test
-
Issue: No seizures observed in control animals.
-
Possible Cause: The PTZ dose is too low.
-
Solution: Verify the concentration and dosage of the PTZ solution. The effective dose can vary between mouse strains.
-
-
Issue: Seizure latency is highly variable.
-
Possible Cause: Inconsistent absorption of PTZ following subcutaneous injection.
-
Solution: Ensure consistent subcutaneous injection technique. Intraperitoneal injection can also be used for more rapid absorption.
-
Data Presentation
Table 1: Dose-Response Data for a Hypothetical Anticonvulsant Compound (AC-1)
| Dose (mg/kg, i.p.) | % Protection (MES Test) | Mean Latency to Fall (s) (Rotarod Test) |
| Vehicle | 0 | 180 ± 15 |
| 1 | 20 | 175 ± 18 |
| 3 | 50 (ED50) | 150 ± 20 |
| 10 | 90 | 90 ± 25 |
| 30 | 100 | 30 ± 10 (TD50) |
Data are presented as mean ± SEM.
Table 2: Comparison of ED50 and TD50 Values for Prototype Antiseizure Drugs (ASDs) in CF-1 Mice
| Antiseizure Drug | MES ED50 (mg/kg, i.p.) | Rotarod TD50 (mg/kg, i.p.) | Protective Index (TD50/ED50) |
| Carbamazepine | 8.0 | 40.0 | 5.0 |
| Diazepam | 5.2 | 7.0 | 1.3 |
| Lamotrigine | 9.5 | 50.0 | 5.3 |
| Levetiracetam | 22.0 | >500 | >22.7 |
| Phenobarbital | 28.3 | 30.6 | 1.1 |
| Valproic Acid | 190 | 276 | 1.5 |
Adapted from representative data.[6]
Experimental Protocols
Maximal Electroshock (MES) Seizure Test
-
Animal Preparation: Use adult male mice (e.g., CF-1 strain), weighing 20-25g.
-
Drug Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneally).
-
Stimulation: At the time of predicted peak drug effect, apply a drop of saline to the mouse's corneas. Deliver a suprathreshold electrical stimulus (e.g., 50 mA, 0.2 seconds) via corneal electrodes.
-
Observation: Observe the mouse for the presence or absence of a tonic hindlimb extension seizure. The absence of this endpoint is defined as protection.
Pentylenetetrazol (PTZ)-Induced Seizure Test
-
Animal Preparation: Use adult male mice.
-
Drug Administration: Administer the test compound or vehicle.
-
PTZ Injection: At the time of predicted peak drug effect, administer a convulsant dose of PTZ (e.g., 60-85 mg/kg) subcutaneously or intraperitoneally.[15]
-
Observation: Place the mouse in an observation chamber and record the latency to the first myoclonic jerk and the presence and duration of clonic and tonic-clonic seizures for at least 30 minutes. Seizure severity can be scored using a standardized scale.
Rotarod Test
-
Apparatus: A rotating rod with a non-slip surface, typically divided into lanes.
-
Acclimation and Training: Acclimate the mice to the testing room. Some protocols include a brief training session where mice are placed on the rod rotating at a low, constant speed.[12]
-
Testing: Place the mouse on the rod. Start the rotation, typically with an accelerating speed (e.g., from 4 to 40 rpm over 5 minutes).[12]
-
Measurement: Record the latency (in seconds) for the mouse to fall off the rod. The trial ends when the mouse falls or after a predetermined cut-off time. Multiple trials are usually conducted for each animal.[12]
Visualizations
Caption: Experimental workflow for anticonvulsant drug screening.
Caption: Simplified GABAergic signaling pathway.
Caption: Mechanism of action for sodium channel blockers.
References
- 1. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Screening of conventional anticonvulsants in a genetic mouse model of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. maze.conductscience.com [maze.conductscience.com]
- 5. Measuring Motor Coordination in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiseizure drug efficacy and tolerability in established and novel drug discovery seizure models in outbred versus inbred mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pentylenetetrazole-Induced Kindling Mouse Model [jove.com]
- 9. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. meliordiscovery.com [meliordiscovery.com]
- 12. Rotarod-Test for Mice [protocols.io]
- 13. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 14. maze.conductscience.com [maze.conductscience.com]
- 15. Screening of the anticonvulsant activity of some plants from Fabaceae family in experimental seizure models in mice - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Anticonvulsant Efficacy of 1-Phenylcyclohexylamine and Ketamine
This guide provides an objective comparison of the anticonvulsant efficacy of 1-Phenylcyclohexylamine (PCA), a derivative of phencyclidine, and ketamine. Both compounds are recognized as N-methyl-D-aspartate (NMDA) receptor antagonists, a key mechanism underlying their anticonvulsant properties.[1] This document aims to support researchers, scientists, and drug development professionals by summarizing crucial experimental data, detailing the methodologies used in these studies, and visualizing the associated signaling pathways and experimental workflows.
Quantitative Comparison of Anticonvulsant Efficacy
The following table summarizes the available quantitative data on the anticonvulsant potency of this compound (PCA) and ketamine in preclinical animal models. The primary model for which comparative data was found is the maximal electroshock (MES) seizure test in mice, a standard for assessing a compound's ability to prevent the spread of seizures, which is indicative of efficacy against generalized tonic-clonic seizures.[1]
| Compound | Animal Model | Test | Route of Administration | ED₅₀ (mg/kg) | Reference |
| This compound (PCA) | Mouse | Maximal Electroshock (MES) | Intraperitoneal (i.p.) | 7.0 | [1] |
| Ketamine | Mouse | Maximal Electroshock (MES) | Intraperitoneal (i.p.) | Dose-dependent protection (5-50 mg/kg) | [1] |
| Ketamine | Rat | Hippocampal Stimulation | Intraperitoneal (i.p.) | 58 | [1] |
| Ketamine | Mouse | Pentylenetetrazol (PTZ) | Not specified | No significant effect on clonic seizure onset | [2] |
Note: A precise ED₅₀ for ketamine in the mouse MES test was not available in the reviewed literature, which prevents a direct potency comparison with this compound under identical conditions. The data for ketamine shows a dose-dependent effect in the mouse MES model and an ED₅₀ in a different seizure model and species. In the PTZ model, ketamine did not significantly affect the onset of clonic seizures but did increase the latency to death following the seizure.[1][2]
Mechanism of Action: NMDA Receptor Antagonism
Both this compound and ketamine exert their anticonvulsant effects primarily by functioning as non-competitive antagonists at the N-methyl-D-aspartate (NMDA) receptor.[1] During a seizure, excessive neuronal excitation leads to an over-activation of NMDA receptors by the excitatory neurotransmitter glutamate. This results in a substantial influx of calcium ions (Ca²⁺) into the neuron, initiating a cascade of intracellular events that can lead to neuronal damage and sustained seizure activity.[1] By blocking the NMDA receptor channel, both PCA and ketamine inhibit this excessive calcium influx, thereby reducing neuronal excitability and suppressing seizure activity.[1][3]
Experimental Protocols
The data presented in this guide are primarily derived from standardized preclinical seizure models. The following are detailed protocols for two commonly used models in anticonvulsant drug screening.
The MES test is a widely used model for identifying compounds effective against generalized tonic-clonic seizures.[4][5]
-
Objective: To evaluate the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by electrical stimulation.[1]
-
Animals: Male mice (e.g., Swiss-Webster, 20-30g).[6]
-
Apparatus: A convulsiometer or similar device capable of delivering a constant current electrical stimulus through corneal or ear-clip electrodes.
-
Procedure:
-
Drug Administration: Animals are divided into groups and administered the test compound (e.g., this compound or ketamine) or vehicle via a specific route (e.g., intraperitoneally).[4]
-
Stimulation: At the presumed time of peak drug effect, an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered.[4][5]
-
Observation: Animals are observed for the presence or absence of a tonic hindlimb extension. The absence of this response is considered protection.[4]
-
-
Data Analysis: The number of animals protected at each dose is recorded, and the median effective dose (ED₅₀), which is the dose that protects 50% of the animals, is calculated using statistical methods like probit analysis.[1]
The PTZ model is a common screening tool for identifying compounds with potential efficacy against generalized myoclonic and absence seizures.[7][8]
-
Objective: To assess the anticonvulsant effect of a test compound on seizures induced by the chemical convulsant pentylenetetrazol.[4]
-
Animals: Male mice (e.g., CD-1, 25-35g).
-
Procedure:
-
Drug Administration: The test compound or vehicle is administered at a predetermined time before the PTZ injection.[4]
-
PTZ Induction: A convulsant dose of PTZ (e.g., 85 mg/kg) is administered subcutaneously.[4]
-
Observation: Each animal is placed in an individual observation chamber and observed for a set period (e.g., 30 minutes) for the latency to the first seizure and the severity of the seizure, often using a standardized scoring system.[2][4]
-
-
Data Analysis: The latency to seizure onset and the percentage of animals protected from different seizure stages are recorded and compared between treated and control groups.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. Amelioration of Pentylenetetrazole-Induced Seizures by Modulators of Sigma, N-Methyl-D-Aspartate, and Ryanodine Receptors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Actions of ketamine, phencyclidine and MK-801 on NMDA receptor currents in cultured mouse hippocampal neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ijpp.com [ijpp.com]
- 6. Synthesis and anticonvulsant activity of this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. Pentylenetetrazol (PTZ) kindling model of epilepsy [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 1-Phenylcyclohexylamine and Phencyclidine at NMDA Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of 1-Phenylcyclohexylamine (PCA) and its parent compound, phencyclidine (PCP), focusing on their interactions with the N-methyl-D-aspartate (NMDA) receptor. Both PCA and PCP are arylcyclohexylamines known for their non-competitive antagonism of the NMDA receptor, a critical ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory.[1][2][3] They exert their effects by binding to a specific site within the receptor's ion channel, often referred to as the "PCP site," thereby blocking the influx of calcium ions and modulating glutamatergic neurotransmission.[1][2] This guide synthesizes available experimental data to facilitate a deeper understanding of their relative potencies and mechanisms of action.
Quantitative Data Comparison
The following table summarizes the key quantitative data from in vitro studies, providing a direct comparison of the binding affinity and functional potency of this compound and phencyclidine at the NMDA receptor.
| Parameter | This compound (PCA) | Phencyclidine (PCP) | Method | Source |
| Binding Affinity (IC50) | 0.48 µM | 0.23 µM | Radioligand Binding Assay ([3H]MK-801) | Nabeshima et al., 1991[1] |
| Functional Potency (IC50) | Data not available | 2.02 µM | Drebrin Immunocytochemical Assay | Nakao et al., 2020[4] |
| Binding Kinetics (Basal kb) | Data not available | 44 x 10-3 min-1 | Radioligand Binding Kinetics ([3H]PCP) | Kloog et al., 1990[5] |
Note: A lower IC50 value indicates a higher binding affinity or functional potency. The basal kb represents the apparent time constant for the first-order process of ligand binding in the absence of glutamate and glycine.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: NMDA Receptor Signaling Pathway and Blockade by PCP/PCA.
Caption: Experimental Workflows for a Radioligand Binding Assay and Whole-Cell Patch-Clamp Electrophysiology.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assay
This protocol is based on the methodology used by Nabeshima et al. (1991) to determine the IC50 values for the inhibition of [3H]MK-801 binding.[1]
-
Membrane Preparation:
-
Whole brains from male Sprague-Dawley rats are rapidly excised and homogenized in ice-cold 0.32 M sucrose (B13894) solution.
-
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
-
The resulting supernatant is then subjected to a high-speed centrifugation to pellet the crude membrane fraction.
-
The final pellet is resuspended in the appropriate assay buffer.[1]
-
-
Binding Assay:
-
The assay is conducted in a final volume containing the prepared brain membranes, the radioligand ([3H]MK-801), and varying concentrations of the unlabeled competitor ligands (PCP or PCA).[1]
-
The mixture is incubated at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).[1]
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand, such as unlabeled MK-801 or PCP.[1]
-
-
Separation and Quantification:
-
The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation spectrometry.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC50 value is determined by performing a non-linear regression analysis of the competition curves, plotting the percentage of specific binding against the logarithm of the competitor concentration.
-
Drebrin Immunocytochemical Assay
This protocol is based on the methodology described by Nakao et al. (2020) to assess the functional antagonism of NMDA receptors.[4]
-
Neuronal Culture:
-
Hippocampal neurons are prepared from embryonic rats and cultured in 96-well microplates.[4]
-
-
Compound Incubation and Glutamate Treatment:
-
Immunocytochemistry:
-
Following treatment, the neurons are fixed and immunostained with antibodies against drebrin (a dendritic spine protein) and MAP2 (a dendritic marker).[4]
-
-
Image Acquisition and Analysis:
-
Images of the stained neurons are captured using an automated imaging system.
-
The linear cluster density of drebrin along the dendrites is automatically quantified.[4]
-
The IC50 value is determined by plotting the inhibition of glutamate-induced drebrin cluster reduction against the logarithm of the antagonist concentration.[4]
-
Whole-Cell Patch-Clamp Electrophysiology
This is a general protocol for measuring the functional inhibition of NMDA receptor-mediated currents.
-
Cell Preparation:
-
Primary neuronal cultures or cell lines expressing NMDA receptors are prepared on coverslips.
-
-
Recording Setup:
-
A coverslip is placed in a recording chamber on the stage of a microscope and perfused with an external recording solution.
-
A glass micropipette filled with an internal solution is positioned and brought into contact with a neuron.
-
-
Whole-Cell Configuration:
-
A high-resistance seal is formed between the micropipette and the cell membrane.
-
The membrane patch is then ruptured to achieve the whole-cell configuration, allowing for control of the membrane potential and measurement of ionic currents across the entire cell membrane.
-
-
Recording of NMDA-Evoked Currents:
-
The neuron is voltage-clamped at a negative holding potential (e.g., -70 mV).
-
NMDA and a co-agonist (glycine or D-serine) are applied to the cell to evoke an inward current through the NMDA receptors.
-
-
Antagonist Application and Data Analysis:
-
After establishing a stable baseline NMDA-evoked current, the antagonist (PCA or PCP) is applied at various concentrations.
-
The percentage of inhibition of the NMDA-evoked current is measured at each antagonist concentration to determine the IC50 value for functional antagonism.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Phencyclidine - Wikipedia [en.wikipedia.org]
- 4. Assessment of NMDA receptor inhibition of phencyclidine analogues using a high-throughput drebrin immunocytochemical assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Distinctive structural requirement for the binding of uncompetitive blockers (phencyclidine-like drugs) to the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating HPLC Methods for 1-Phenylcyclohexylamine Purity and Impurity Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the determination of purity and impurity profiles of 1-Phenylcyclohexylamine. As a critical precursor in the synthesis of various compounds, ensuring the quality and purity of this compound is paramount. This document outlines the validation parameters, experimental protocols, and performance characteristics of a rapid isocratic method suitable for routine quality control and a robust gradient method for comprehensive stability-indicating analysis.
Methodology Comparison Overview
The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the need for high throughput versus the need to resolve complex impurity profiles. Here, we compare two reversed-phase HPLC (RP-HPLC) methods:
-
Method A: Isocratic RP-HPLC: A straightforward and rapid method designed for quantifying this compound in bulk substances and for routine quality control where the impurity profile is well-defined.
-
Method B: Gradient RP-HPLC: A stability-indicating method developed to separate this compound from a wide range of potential impurities, including process-related substances and degradation products formed under stress conditions.
The following sections detail the chromatographic conditions and validation data for both methods, providing a basis for informed method selection.
Table 1: Comparison of Chromatographic Conditions
| Parameter | Method A: Isocratic Analysis | Method B: Gradient (Stability-Indicating) Analysis |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | N/A (Isocratic) | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | N/A (Isocratic) | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (60:40, v/v) | See Gradient Program (Table 2) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 25°C | 30°C |
| Detection Wavelength | 220 nm | 220 nm |
| Injection Volume | 20 µL | 10 µL |
| Run Time | ~10 minutes | ~30 minutes |
Table 2: Gradient Program for Method B
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
Comparative Validation Data
Method validation was performed according to the International Council for Harmonisation (ICH) guidelines to ensure that each method is suitable for its intended purpose.[1] The key validation parameters are summarized below.
Table 3: Summary of Validation Parameters
| Validation Parameter | Method A: Isocratic Analysis | Method B: Gradient (Stability-Indicating) Analysis | Acceptance Criteria |
| Linearity (r²) | > 0.999 | > 0.999 | r² ≥ 0.998 |
| Range | 1 - 100 µg/mL | 0.5 - 150 µg/mL | As per application |
| Accuracy (% Recovery) | 98.5 - 101.5% | 99.0 - 101.0% | 98.0 - 102.0% |
| Precision (% RSD) | < 1.5% | < 1.0% | ≤ 2.0% |
| LOD (µg/mL) | ~0.1 µg/mL[2] | ~0.05 µg/mL | Reportable |
| LOQ (µg/mL) | ~0.3 µg/mL[2] | ~0.15 µg/mL | Reportable |
| Specificity/Selectivity | Good for known impurities | Excellent; separates all degradation products | No interference |
Experimental Workflows and Logical Diagrams
Visualizing the workflow and decision-making process is crucial for implementing these methods. The following diagrams illustrate the general HPLC validation process and a comparison of the two methods described.
Caption: General workflow for HPLC method development and validation.
Caption: Logical comparison of Isocratic (Method A) vs. Gradient (Method B).
Detailed Experimental Protocols
Protocol 1: Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the appropriate mobile phase (for Method A) or a 50:50 mixture of Mobile Phase A and B (for Method B).
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution. For Method A, typical concentrations are 1, 5, 10, 25, 50, and 100 µg/mL.[2] For Method B, extend the range to include lower concentrations for impurity quantification (e.g., 0.5, 1, 5, 25, 75, 150 µg/mL).
-
Sample Solution (e.g., 100 µg/mL): Accurately weigh a quantity of the this compound sample equivalent to 25 mg and prepare a 25 mL solution as described for the standard stock solution. Sonicate if necessary to ensure complete dissolution.
Protocol 2: Forced Degradation Study (for Method B Validation)
To demonstrate the stability-indicating nature of Method B, forced degradation studies are essential.[3][4] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3]
-
Sample Preparation: Use a 1000 µg/mL solution of this compound.
-
Acid Hydrolysis: Mix 1 mL of the sample solution with 1 mL of 1 M HCl. Heat at 60°C for 24 hours. Cool, neutralize with 1 M NaOH, and dilute with mobile phase.[3]
-
Base Hydrolysis: Mix 1 mL of the sample solution with 1 mL of 1 M NaOH. Keep at room temperature for 48 hours. Neutralize with 1 M HCl and dilute with mobile phase.[3]
-
Oxidative Degradation: Mix 1 mL of the sample solution with 1 mL of 30% H₂O₂. Store at room temperature, protected from light, for 24 hours. Dilute with mobile phase.[3]
-
Thermal Degradation: Expose the solid API to 80°C in a hot air oven for 72 hours.[3] Dissolve the stressed solid to prepare a sample solution.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 48 hours.[3] Keep a control sample protected from light.
-
Analysis: Analyze an unstressed control sample and all stressed samples using Method B. The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main this compound peak and from each other.
Conclusion
This guide compares two validated HPLC methods for the analysis of this compound.
-
Method A (Isocratic) is a reliable, high-throughput method ideal for routine quality control and purity determination in manufacturing environments. Its simplicity and speed are significant advantages for batch release testing.
-
Method B (Gradient) offers superior resolution and is proven to be stability-indicating through forced degradation studies. It is the preferred method for in-depth impurity profiling, stability testing, and during the research and development phase where a comprehensive understanding of all potential related substances is critical.
The choice between these methods should be guided by the specific analytical objective, balancing the need for speed and simplicity against the requirement for comprehensive separation and impurity detection.
References
A Comparative Pharmacokinetic Analysis of 1-Phenylcyclohexylamine and Its N-substituted Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of 1-Phenylcyclohexylamine (PCA) and its N-substituted derivatives, supported by experimental data. The information is intended to aid researchers in understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds, which is crucial for drug development and toxicological studies.
Comparative Pharmacokinetic Parameters
The pharmacokinetic properties of this compound (PCA) and its N-substituted derivatives, phenylcyclohexyldiethylamine (B1196617) (PCDE), phenylcyclohexylethylamine (PCE), and phenylcyclohexyl-pyrrolidine (PCPY), were determined following intravenous administration in rats. The key pharmacokinetic parameters are summarized in the table below.
| Compound | Clearance (ml/min/kg) | Volume of Distribution at Steady State (Vss; l/kg) | Mean Residence Time (MRT; min) |
| PCDE | 104 ± 24 | 22 ± 5 | 211 ± 34 |
| PCE | 68 ± 10 | 25 ± 4 | 370 ± 54 |
| PCA | 41 ± 10 | 17 ± 5 | 430 ± 70 |
| PCPY | 45 ± 8 | 12 ± 2 | 270 ± 40 |
| Data presented as mean ± S.D. (n=4 rats per compound).[1] |
Notably, PCDE demonstrates the highest clearance rate, indicating rapid elimination from the body.[1] In contrast, PCA exhibits the longest mean residence time, suggesting a slower overall elimination process.[1] These variations are largely influenced by the metabolic transformations these compounds undergo.[1] A significant metabolic pathway involves the conversion of PCDE to the more potent PCE, which is subsequently dealkylated to PCA.[1]
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide.
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical procedure for determining the pharmacokinetic profiles of this compound and its derivatives in a rodent model.
1. Animal Model and Housing:
-
Species: Male Sprague-Dawley rats.
-
Housing: Animals are housed in a controlled environment with ad libitum access to food and water for at least 3 days prior to the study to allow for acclimatization.
2. Dosing Formulation and Administration:
-
Formulation: The test compounds are dissolved in a suitable vehicle (e.g., saline, DMSO) to achieve the desired concentration for intravenous administration.
-
Administration: A single intravenous bolus dose is administered to each rat via the tail vein.
3. Blood Sample Collection:
-
Schedule: Serial blood samples (approximately 100-200 µL) are collected from a consistent site (e.g., tail vein, saphenous vein) at predetermined time points post-dose. Suggested time points for intravenous administration are: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
-
Processing: Collected blood is immediately transferred into tubes containing an anticoagulant (e.g., K2-EDTA) and placed on ice. Plasma is separated by centrifugation at approximately 2000 x g for 10 minutes at 4°C.
-
Storage: Plasma samples are stored at -80°C until bioanalysis.
4. Bioanalytical Method for Quantification (LC-MS/MS): This method provides a sensitive and selective approach for quantifying the analytes in plasma.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system coupled to a Tandem Mass Spectrometer (MS/MS).
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 1 volume of plasma, add 3 volumes of cold acetonitrile (B52724) containing a suitable internal standard (e.g., a deuterated analog of the analyte).
-
Vortex the samples for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to autosampler vials for analysis.
-
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 0.1% formic acid in water).
-
Flow Rate: A typical flow rate of 0.5-1.0 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each analyte and the internal standard.
-
-
Data Analysis:
-
Pharmacokinetic parameters such as clearance, volume of distribution, and mean residence time are calculated from the plasma concentration-time data using non-compartmental analysis.
-
Visualizations
Metabolic Conversion Pathway
The following diagram illustrates the metabolic sequence from PCDE to PCA.
References
Cross-Validation of Analytical Methods for 1-Phenylcyclohexylamine Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of 1-Phenylcyclohexylamine (PCA) is critical for research, quality control, and forensic analysis. This guide provides a comprehensive comparison of various analytical methods, offering detailed experimental protocols and performance data to aid in method selection and validation.
This compound is a compound of significant interest due to its pharmacological activity and its role as a precursor and metabolite of phencyclidine (PCP) analogs.[1] The selection of an appropriate analytical method for its quantification depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation.[2] This guide explores and compares three common analytical techniques: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection, Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization, and UV-Vis Spectrophotometry. Furthermore, it touches upon Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for quantification in biological matrices.
Comparative Analysis of Analytical Methods
The performance of different analytical methods for the quantification of this compound hydrochloride is summarized below. The presented values are typical estimates and may vary depending on specific instrumentation and experimental conditions.[2]
| Analytical Method | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) | Accuracy (% Recovery) | Precision (% RSD) |
| RP-HPLC with UV Detection | 1 - 100 | ~0.1 | ~0.3 | 98 - 102 | < 2 |
| GC-MS (with TFAA Derivatization) | 0.1 - 50 | ~0.01 | ~0.03 | 97 - 103 | < 5 |
| UV-Vis Spectrophotometry | 5 - 50 | ~1 | ~3 | 95 - 105 | < 3 |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
This method is well-suited for the routine quantification of this compound hydrochloride in bulk drug substances and pharmaceutical formulations.[2]
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis detector
-
Data acquisition and processing software
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size[2]
-
Mobile Phase: Acetonitrile : 0.1 M Phosphate buffer (pH 3.0) (60:40, v/v)[2]
-
Flow Rate: 1.0 mL/min[2]
-
Detection Wavelength: 220 nm[2]
-
Injection Volume: 20 µL[2]
-
Column Temperature: 25 °C[2]
Procedure:
-
Standard Solution Preparation: Accurately weigh and dissolve 10 mg of this compound hydrochloride reference standard in the mobile phase in a 100 mL volumetric flask to obtain a stock solution of 100 µg/mL. Prepare a series of calibration standards by diluting the stock solution with the mobile phase.[2]
-
Sample Preparation: Accurately weigh a quantity of the sample equivalent to 10 mg of this compound hydrochloride and dissolve it in the mobile phase in a 100 mL volumetric flask. Sonicate if necessary to ensure complete dissolution and dilute to volume. Filter the solution through a 0.45 µm syringe filter before injection.[2]
-
Analysis: Inject the standard and sample solutions into the chromatograph and record the peak areas.[2]
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound hydrochloride in the sample from the calibration curve.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
GC-MS offers high selectivity and sensitivity, particularly when coupled with a derivatization step to improve the volatility and chromatographic behavior of this compound.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Data acquisition and processing software
Chromatographic and Mass Spectrometric Conditions:
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness[2]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min[2]
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
Procedure:
-
Derivatization: To 1 mg of the sample or standard, add 100 µL of trifluoroacetic anhydride (B1165640) (TFAA) and 100 µL of ethyl acetate. Cap the vial and heat at 70 °C for 20 minutes. Cool to room temperature. The derivatized solution is ready for injection.[2]
-
Analysis: Inject 1 µL of the derivatized solution into the GC-MS system.[2]
-
Quantification: Utilize an internal standard method for accurate quantification. Prepare calibration standards containing a fixed amount of a suitable internal standard (e.g., a deuterated analog) and varying concentrations of the this compound hydrochloride reference standard. Process the standards and samples as described above. Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.[2]
UV-Vis Spectrophotometry
This is a simple and cost-effective method for the quantification of this compound hydrochloride in bulk form or simple formulations, provided there are no interfering substances that absorb at the same wavelength.[2]
Instrumentation:
-
UV-Vis Spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
Procedure:
-
Solvent Selection: Use Methanol or 0.1 N Hydrochloric Acid.[2]
-
Determination of λmax: Prepare a dilute solution of this compound hydrochloride in the chosen solvent and scan the UV spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).[2]
-
Standard Solution Preparation: Prepare a stock solution of 100 µg/mL by accurately weighing 10 mg of the reference standard and dissolving it in 100 mL of the solvent. From this stock solution, prepare a series of calibration standards.[2]
-
Sample Preparation: Prepare a sample solution of a similar concentration to the standards in the same solvent.[2]
-
Analysis: Measure the absorbance of the standard and sample solutions at the determined λmax.
-
Quantification: Construct a calibration curve by plotting the absorbance of the standards against their concentration. Determine the concentration of this compound hydrochloride in the sample from the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Biological Samples
For the quantification of this compound and its analogs in biological matrices such as serum, LC-MS/MS is a highly sensitive and specific method.[3]
General Protocol for Quantification in Serum:
-
Sample Preparation: To a 100 µL aliquot of serum, add an internal standard (e.g., a deuterated analog). Perform protein precipitation by adding a solvent like acetonitrile. Centrifuge the sample to pellet the precipitated proteins.[3]
-
Extraction: Transfer the supernatant to a clean tube and evaporate it to dryness under a stream of nitrogen. Reconstitute the residue in the initial mobile phase.[3]
-
LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system. Perform chromatographic separation using a suitable gradient elution program on a C18 column. Detect the analyte and internal standard using multiple reaction monitoring (MRM) in positive ion mode.[3]
-
Quantification: Quantify the analyte concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[3]
Conclusion
The choice of an analytical method for the quantification of this compound should be guided by the specific requirements of the analysis. RP-HPLC with UV detection offers a balance of performance and accessibility for routine analysis. GC-MS provides superior sensitivity and selectivity, which is crucial for trace-level detection and confirmation. UV-Vis spectrophotometry is a simple, cost-effective option for bulk material analysis where high sensitivity is not required. For complex biological matrices, LC-MS/MS stands out as the method of choice due to its high specificity and sensitivity. This guide provides the necessary information for researchers to make an informed decision and to implement these methods effectively in their laboratories.
References
A Comparative Guide to the Neuroprotective Effects of Phencyclidine (PCP) and Other NMDA Receptor Antagonists
The N-methyl-D-aspartate (NMDA) receptor, a crucial component of excitatory neurotransmission in the central nervous system, plays a dual role in neuronal function. While its physiological activation is essential for synaptic plasticity, learning, and memory, its overactivation leads to a pathological process known as excitotoxicity.[1][2] This phenomenon, characterized by excessive calcium (Ca²⁺) influx and the triggering of neurotoxic cascades, is a key factor in neuronal damage following stroke, traumatic brain injury, and in various neurodegenerative diseases.[3][4][5]
Consequently, NMDA receptor antagonists have been extensively investigated as potential neuroprotective agents.[5] Among these is Phencyclidine (PCP), a non-competitive antagonist that binds within the receptor's ion channel.[5][6] This guide provides a comparative analysis of the neuroprotective effects of PCP and other classes of NMDA antagonists, supported by experimental data and detailed methodologies, to inform researchers and drug development professionals.
Mechanisms of NMDA Receptor Antagonism
NMDA receptor antagonists can be broadly classified based on their site and mechanism of action. Phencyclidine (PCP), along with ketamine and dizocilpine (B47880) (MK-801), belongs to the class of non-competitive, open-channel blockers.[5][7] These agents enter and bind to a site within the ion channel (often called the "PCP site") when it is opened by the binding of glutamate (B1630785) and a co-agonist (glycine or D-serine), thereby physically obstructing the flow of ions.[5]
Other major classes include:
-
Competitive Antagonists: These compounds, such as 2-amino-5-phosphonovalerate (APV), bind to the glutamate recognition site, preventing the receptor's activation.
-
Glycine Site Antagonists: These agents block the co-agonist binding site, which is also necessary for receptor activation.
-
Subunit-Selective Antagonists: Compounds like ifenprodil (B1662929) show preference for NMDA receptors containing specific subunits, such as GluN2B. This selectivity is sought to reduce side effects while targeting pathological receptor activity.[7]
-
Low-Affinity Channel Blockers: Memantine (B1676192) is a notable example, characterized by its rapid blocking/unblocking kinetics and voltage dependency. This profile allows it to preferentially block excessive, pathological receptor activation while sparing normal synaptic transmission, leading to better clinical tolerability compared to high-affinity blockers like MK-801.[5][8][9]
Quantitative Comparison of Neuroprotective Efficacy
The neuroprotective potential of PCP and other NMDA antagonists has been evaluated in various preclinical models. The following table summarizes key quantitative findings from these studies.
| Antagonist | Model / Insult | Concentration / Dose | Key Quantitative Finding | Reference |
| Phencyclidine (PCP) | Hypoxia in mouse cortical cultures | 10 µM | Potently attenuated neuronal injury. | [10] |
| Phencyclidine (PCP) | NMDA-induced toxicity in cortical cultures | 10 µM | Selectively blocked neurotoxicity produced by NMDA. | [10] |
| Dizocilpine (MK-801) | Hypoxia in mouse cortical cultures | 10 µM | Potently attenuated neuronal injury, with greater potency than PCP. | [10] |
| Dizocilpine (MK-801) | NMDA-induced toxicity in cortical cultures | Submicromolar range | Blocked NMDA toxicity with a potency order of MK-801 > PCP. | [10] |
| Dizocilpine (MK-801) | Prolonged Status Epilepticus (rat model) | 1 mg/kg | Terminated seizures in 50% of animals. | [7] |
| Dizocilpine (MK-801) | Glutamate-induced injury (retinal ganglion cells) | Maximally protective dose | Protected against neurotoxicity even when given 1-4 hours after the insult. | [11] |
| Ifenprodil | Prolonged Status Epilepticus (rat model) | 20-30 mg/kg | Controlled seizures in only 28% of animals, showing limited efficacy. | [7] |
| Ketamine | Prolonged Status Epilepticus (rat model) | 100 mg/kg | Demonstrated effectiveness, but with a narrow dose range. | [7] |
| Memantine | Cocaine-induced seizures (mouse model) | N/A | Showed a narrow dose range of efficacy, similar to MK-801. | [7] |
| APV (Competitive) | Glutamate-induced injury (retinal ganglion cells) | Maximally protective dose | Failed to protect against neurotoxicity when administered after the initial insult. | [11] |
This table synthesizes data from multiple studies; direct comparison should be made with caution due to variations in experimental design.
Signaling Pathways in Excitotoxicity
The neuroprotective or neurotoxic effects of NMDA receptor activation are location-dependent. Activation of synaptic NMDA receptors is linked to pro-survival signaling cascades, including the activation of CREB (cAMP response element-binding protein) and the expression of survival-promoting proteins like BDNF (Brain-Derived Neurotrophic Factor).[12]
In contrast, excessive activation of extrasynaptic NMDA receptors is strongly coupled to excitotoxicity.[4][12] The resulting massive Ca²⁺ influx overwhelms cellular buffering capacity, leading to mitochondrial dysfunction, activation of proteases like calpains, production of reactive oxygen species (ROS), and ultimately, apoptotic or necrotic cell death.[1][3][12] Uncompetitive antagonists like PCP block the channel regardless of its location, which can interfere with both survival and death signals.
Experimental Protocols
The evaluation of neuroprotective agents relies on standardized in vitro and in vivo models.
Protocol 1: In Vitro Neuroprotection Assay Against NMDA-Induced Toxicity
This protocol is adapted from methodologies used to assess neuronal injury in dissociated cell cultures.[10]
-
Cell Culture Preparation:
-
Primary cortical neurons are harvested from embryonic day 15-16 mice.
-
The neocortex is dissected, dissociated into single cells, and plated onto poly-L-lysine-coated culture dishes.
-
Cultures are maintained in a defined, serum-free medium for 10-14 days to allow for maturation.
-
-
Induction of Excitotoxicity:
-
The culture medium is replaced with a balanced salt solution.
-
A toxic concentration of NMDA (e.g., 300 µM) is applied for a short duration (e.g., 20 minutes).
-
-
Antagonist Application:
-
The test compound (e.g., PCP, MK-801) is added to the culture medium either as a pretreatment before NMDA exposure or concurrently.
-
A range of concentrations is typically tested to determine a dose-response relationship.
-
-
Assessment of Neuronal Death:
-
Approximately 24 hours after the NMDA insult, cell viability is assessed.
-
A common method is to measure the activity of lactate (B86563) dehydrogenase (LDH) released into the culture medium from damaged neurons. Higher LDH activity corresponds to greater cell death.
-
Neuronal survival can be quantified by comparing the LDH release in antagonist-treated cultures to that in control (NMDA-only) cultures.
-
Protocol 2: In Vivo Model of Prolonged Status Epilepticus
This protocol describes a model used to compare the anticonvulsant and neuroprotective effects of NMDA antagonists.[7]
-
Animal Model:
-
Adult male Sprague-Dawley rats are used.
-
Cortical and hippocampal electrodes are surgically implanted for continuous electroencephalogram (EEG) monitoring.
-
-
Induction of Status Epilepticus (SE):
-
SE is induced by a continuous, low-level electrical stimulation of the hippocampus.
-
The stimulation continues for a set period (e.g., 90 minutes) to establish prolonged, treatment-refractory seizures.
-
-
Drug Administration:
-
Following the induction of SE, animals are administered the test NMDA antagonist (e.g., PCP, MK-801, ifenprodil) via intraperitoneal (i.p.) injection.
-
Different doses are tested to determine the effective dose for terminating seizure activity.
-
-
Data Collection and Analysis:
-
EEG is continuously recorded for several hours post-injection.
-
The primary endpoint is the termination of SE, defined as the return of the EEG to a normal baseline.
-
The percentage of animals in which seizures are terminated at each dose is calculated to compare drug efficacy.
-
Histological analysis can be subsequently performed to assess neuronal damage and quantify neuroprotection.
-
Discussion and Limitations
Despite promising preclinical data, the clinical development of high-affinity NMDA antagonists like PCP and MK-801 has been largely unsuccessful.[13][14] This is primarily due to a narrow therapeutic window and significant adverse effects, including psychotomimetic symptoms (hallucinations, psychosis), cognitive impairment, and ataxia.[5][15] These effects arise from the indiscriminate blockade of the physiological functions of NMDA receptors, which are vital for normal brain activity.
A critical finding is that antagonists like PCP and MK-801 can themselves be neurotoxic under certain conditions, particularly in the developing brain or with chronic administration.[15][16][17][18] This paradoxical effect is thought to result from the blockade of essential neurotrophic signals mediated by synaptic NMDA receptors, leading to apoptosis.[17][19]
In contrast, low-affinity antagonists like memantine have achieved clinical approval for treating conditions like Alzheimer's disease.[13][20] Their favorable kinetics allow them to selectively dampen pathological overactivation without significantly interfering with normal synaptic transmission, resulting in a much better safety profile.[5][9] Similarly, the development of subunit-selective antagonists aims to target specific NMDA receptor populations (e.g., extrasynaptic, GluN2B-containing) that are more directly involved in excitotoxic cell death.
Conclusion
Phencyclidine, as a non-competitive NMDA receptor antagonist, demonstrates clear neuroprotective effects in preclinical models of excitotoxicity by blocking the ion channel. However, its high affinity and lack of selectivity lead to a profile where potent neuroprotection is inseparable from severe and often paradoxical toxicities. Comparative studies show that while PCP is effective, other antagonists like MK-801 may have greater potency.[10] The clinical failure of high-affinity antagonists has shifted the focus of research and development towards more nuanced approaches, such as the use of low-affinity, use-dependent blockers (memantine) and subunit-selective modulators. These newer strategies offer the potential to dissociate the desired neuroprotective effects from the deleterious side effects, providing a more viable therapeutic path for mitigating excitotoxic neuronal injury.
References
- 1. Building a Bridge Between NMDAR-Mediated Excitotoxicity and Mitochondrial Dysfunction in Chronic and Acute Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of NMDA receptor-mediated excitotoxicity: implications for neuroprotective therapeutics for stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of NMDA Receptor-Mediated Glutamatergic Signaling in Chronic and Acute Neuropathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extrasynaptic NMDA receptors in acute and chronic excitotoxicity: implications for preventive treatments of ischemic stroke and late-onset Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The role of antagonism of NMDA receptor-mediated neurotransmission and inhibition of the dopamine reuptake in the neuroendocrine effects of phencyclidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comparison of three NMDA receptor antagonists in the treatment of prolonged status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phencyclidine receptor ligands attenuate cortical neuronal injury after N-methyl-D-aspartate exposure or hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. neurology.org [neurology.org]
- 12. jneurosci.org [jneurosci.org]
- 13. benthamdirect.com [benthamdirect.com]
- 14. [PDF] Why did NMDA receptor antagonists fail clinical trials for stroke and traumatic brain injury? | Semantic Scholar [semanticscholar.org]
- 15. The N-methyl-D-aspartate antagonists phencyclidine, ketamine and dizocilpine as both behavioral and anatomical models of the dementias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The role of NMDA receptor upregulation in phencyclidine-induced cortical apoptosis in organotypic culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Lithium Protection of Phencyclidine-induced Neurotoxicity in Developing Brain: the Role of PI-3K/Akt and MEK/ERK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Phencyclidine Intoxication and Adverse Effects: A Clinical and Pharmacological Review of an Illicit Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Coupling of the NMDA receptor to neuroprotective and neurodestructive events - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biointerfaceresearch.com [biointerfaceresearch.com]
Unlocking Anticonvulsant Potential: A Comparative Guide to the Structure-Activity Relationship of 1-Phenylcyclohexylamine Analogues in the MES Test
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 1-Phenylcyclohexylamine (PCA) analogues and their performance in the Maximal Electroshock Seizure (MES) test. By examining the structure-activity relationships (SAR), this document aims to facilitate the rational design of novel anticonvulsant agents with improved efficacy and safety profiles.
The MES test is a cornerstone preclinical model for identifying compounds with potential efficacy against generalized tonic-clonic seizures.[1] this compound, a derivative of phencyclidine (PCP), and its analogues have demonstrated significant anticonvulsant properties, primarily through their action as uncompetitive antagonists of the N-methyl-D-aspartate (NMDA) receptor-channel complex.[2][3] Understanding how subtle molecular modifications influence their activity is paramount for developing new antiepileptic drugs (AEDs).
Comparative Efficacy and Neurotoxicity of this compound Analogues
The anticonvulsant activity of PCA analogues is typically quantified by their median effective dose (ED50) in the MES test, while their neurotoxic potential is often assessed by the median toxic dose (TD50) in motor impairment assays, such as the rotarod test. The Protective Index (PI), the ratio of TD50 to ED50, serves as a crucial indicator of a compound's therapeutic window. A higher PI value suggests a more favorable separation between the desired anticonvulsant effect and adverse motor side effects.[3]
A study involving thirty-eight analogues of PCA revealed that many compounds were effective in preventing MES-induced seizures, with ED50 values ranging from 5 to 41 mg/kg when administered intraperitoneally.[4][5] Notably, all of these active compounds also produced motor toxicity. The potency in both the MES and motor toxicity tests showed a moderate correlation with their binding affinities for PCP sites in rat brain membranes.[5]
Several structural modifications were found to improve the separation between anticonvulsant activity and motor toxicity compared to the parent compound, PCA.[5] These include:
-
3-methylation of the cyclohexyl ring trans to the phenyl ring.
-
Methoxylation at the ortho position of the phenyl ring.
-
Contraction of the cyclohexane (B81311) ring to a cyclopentane (B165970) ring.
Below is a summary of the quantitative data for a selection of this compound analogues:
| Compound | Modification from this compound (PCA) | MES ED50 (mg/kg, i.p.) | Motor Impairment TD50 (mg/kg, i.p.) | Protective Index (TD50/ED50) |
| This compound (PCA) | - | 7.0[6] | 16.3[6] | 2.3 |
| 1,1-Pentamethylenetetrahydroisoquinoline (B1212019) (PM-THIQ) | Conformationally restricted analogue | 14.3[6] | 43.0[6] | 3.0 |
| Various Analogues | Substitutions on phenyl and cyclohexyl rings, N-alkylation, ring size alteration | 5 - 41[5] | Data not fully compiled for all analogues | Variable |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following protocols for the MES test and motor toxicity assessment are based on established methods.
Maximal Electroshock (MES) Seizure Test
The MES test is a model for generalized tonic-clonic seizures and assesses a compound's ability to prevent seizure spread through neural tissue.[1][7]
Apparatus:
-
An electroconvulsive shock generator with corneal electrodes.
Animal Preparation and Dosing:
-
Species: Male Swiss mice (25-30 g) are commonly used.[4]
-
Acclimation: Animals should be acclimated to the laboratory environment for a sufficient period before testing.
-
Drug Administration: The test compound is administered intraperitoneally (i.p.) in a vehicle such as a 0.9% NaCl solution.[4] A pre-treatment time of 15 minutes is typical before seizure induction.[4]
Procedure:
-
Prior to stimulation, a drop of a local anesthetic (e.g., 0.5% tetracaine (B1683103) hydrochloride) is applied to the corneas, followed by a drop of saline to ensure good electrical contact.[1]
-
Corneal electrodes are placed on the eyes of the restrained animal.
-
An alternating electrical current (e.g., 50 mA at 60 Hz for 0.2 seconds for mice) is delivered.[1][4]
-
Endpoint: The animal is observed for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection.[1]
-
Data Analysis: The ED50, the dose that protects 50% of the animals, is calculated using the log-probit method from data obtained at five to ten dose levels with eight animals per dose.[4]
Motor Toxicity Assessment (Rotarod Test)
This test evaluates motor coordination and balance to determine the neurotoxicity of a compound.[3]
Apparatus:
-
A rotating rod apparatus.
Procedure:
-
Animals are pre-trained on the rotarod.
-
At the time of expected peak effect after drug administration, the animal is placed on the rotating rod.
-
The time the animal remains on the rod is recorded. The trial typically ends if the animal falls off or passively rotates with the rod.
-
Data Analysis: The TD50, the dose causing motor impairment in 50% of the animals, is calculated.
Visualizing the Research Workflow and Mechanism
To better illustrate the processes involved in the structure-activity relationship studies of this compound analogues, the following diagrams are provided.
Caption: Workflow for SAR studies of this compound analogues.
Caption: Proposed mechanism of this compound's anticonvulsant action.
References
- 1. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. Synthesis and anticonvulsant activity of this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticonvulsant activities of this compound and its conformationally restricted analog 1,1-pentamethylenetetrahydroisoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
A Comparative Analysis of the Therapeutic Index of 1-Phenylcyclohexylamine and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the therapeutic index (TI) of 1-Phenylcyclohexylamine (PCA) and its structural analogues. The TI, defined as the ratio of the median toxic dose (TD50) to the median effective dose (ED50), is a critical measure of a drug's safety profile. A higher TI indicates a wider margin between the dose required for a therapeutic effect and the dose at which toxicity is observed.
The data presented herein is derived from preclinical studies in mice, utilizing the maximal electroshock (MES) seizure test to determine anticonvulsant efficacy (ED50) and motor impairment assays to assess neurotoxicity (TD50). This comparative analysis aims to elucidate the structure-activity relationships that govern the therapeutic window of this class of compounds, which primarily act as non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor.
Quantitative Data Summary
The following table summarizes the in vivo anticonvulsant and motor toxicity data for this compound (PCA) and a series of its analogues. The Protective Index (PI), equivalent to the Therapeutic Index (TI), is calculated as TD50/ED50.
| Compound | Structure / Modification | MES ED50 (mg/kg, i.p.) | Motor Toxicity TD50 (mg/kg, i.p.) | Protective Index (TD50/ED50) |
| This compound (PCA) | - | 7.0 | 16.3 | 2.3 |
| Phencyclidine (PCP) | N-piperidine | 3.1 | 2.9 | ~1 |
| N-Ethyl-PCA | N-ethyl | Not specified | Not specified | Not specified |
| 2-Methyl-PCA | 2-methyl on cyclohexyl ring | Not specified | Not specified | Not specified |
| 1,1-Pentamethylenetetrahydroisoquinoline (B1212019) (PM-THIQ) | Conformationally restricted analogue | 14.3 | 43.0 | 3.0 |
| N-Methyl-PM-THIQ | N-methyl on PM-THIQ | Not specified | Not specified | Not specified |
| Tetrahydroisoquinoline | Related structure | Not specified | Not specified | Not specified |
| Benzylamine | Related structure | Not specified | Not specified | Not specified |
| 3-Methyl-PCA (trans) | 3-methyl on cyclohexyl ring | Not specified | Not specified | Improved separation |
| ortho-Methoxy-PCA | Methoxy at ortho position on phenyl ring | Not specified | Not specified | Improved separation |
| 1-Phenylcyclopentylamine | Cyclohexane ring contracted to cyclopentane | Not specified | Not specified | Improved separation |
Data sourced from studies on the anticonvulsant activities of PCA and its analogues.[1][2][3] Many of the 38 analogues examined showed protection against MES-induced seizures with ED50 values ranging from 5 to 41 mg/kg.[2][3]
Signaling Pathway
This compound and its analogues exert their primary pharmacological effects through the non-competitive antagonism of the NMDA receptor, a key ionotropic glutamate (B1630785) receptor involved in excitatory synaptic transmission.[4]
NMDA Receptor Antagonism by this compound.
Experimental Workflow
The determination of the therapeutic index for these compounds involves a standardized preclinical screening cascade.
Experimental workflow for determining the therapeutic index.
Experimental Protocols
Maximal Electroshock (MES) Seizure Test (for ED50)
This test is a model for generalized tonic-clonic seizures and assesses a compound's ability to prevent seizure spread.[5][6]
Materials:
-
Test Compounds: this compound or its analogues
-
Vehicle Control (e.g., saline, DMSO)
-
Electroshock apparatus with corneal electrodes
-
Topical anesthetic (e.g., 0.5% tetracaine (B1683103) hydrochloride)[5][7]
Procedure:
-
Animal Preparation and Dosing: Animals are administered the test compound or vehicle intraperitoneally (i.p.) at a range of doses. The time between administration and testing is determined by the compound's time to peak effect.[8]
-
Anesthesia and Electrode Placement: A drop of topical anesthetic is applied to the corneas, followed by a drop of saline to ensure good electrical conductivity.[7] Corneal electrodes are then placed on the eyes of the restrained animal.
-
Stimulation: A 60 Hz alternating electrical current (typically 50 mA for mice) is delivered for a short duration (e.g., 0.2 seconds).[5][9]
-
Observation: Animals are immediately observed for the presence or absence of a tonic hindlimb extension seizure.[7][8] The abolition of the hindlimb tonic extensor component is considered protection.[7]
-
ED50 Calculation: The dose that protects 50% of the animals from the tonic hindlimb extension is calculated as the ED50.[5]
Motor Impairment Assay (for TD50)
This assay evaluates the neurotoxic effects of the compounds, specifically their impact on motor coordination and balance. The rotarod test is a commonly used method.[8]
Materials:
-
Test Compounds and Vehicle
-
Animals: Male mice
-
Rotarod apparatus
Procedure:
-
Animal Dosing: Animals are dosed with the test compound or vehicle as in the MES test.
-
Testing: At the time of expected peak effect, each mouse is placed on the rotating rod of the rotarod apparatus.
-
Observation: The time the animal remains on the rod is recorded. A trial may be concluded if the animal falls off or grips the rod and rotates with it for a set number of revolutions.[8]
-
TD50 Calculation: The dose that causes motor impairment in 50% of the animals is calculated as the TD50.
Conclusion
The evaluation of the therapeutic index through systematic preclinical screening provides crucial insights into the safety and potential clinical utility of this compound and its analogues as anticonvulsant agents. The data indicates that structural modifications to the PCA scaffold can significantly impact the separation between effective and toxic doses. Specifically, conformational restriction, as seen in PM-THIQ, and substitutions on the cyclohexyl and phenyl rings have been shown to improve the therapeutic index compared to the parent compound and the related drug, phencyclidine.[1][2][3] These findings are valuable for guiding the rational design of novel NMDA receptor antagonists with enhanced safety profiles for the treatment of epilepsy and other neurological disorders.
References
- 1. Anticonvulsant activities of this compound and its conformationally restricted analog 1,1-pentamethylenetetrahydroisoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anticonvulsant activity of this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. benchchem.com [benchchem.com]
- 5. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 6. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Comparative Analysis of 1-Phenylcyclohexylamine and its Analogs at PCP Acceptor Sites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinities of 1-Phenylcyclohexylamine (PCA) and its structurally related analogs, including the well-known dissociative anesthetic Phencyclidine (PCP), for the PCP acceptor site located within the N-methyl-D-aspartate (NMDA) receptor complex. The NMDA receptor, a crucial component in synaptic plasticity and neuronal communication, is a significant target in drug discovery for various neurological and psychiatric disorders.[1][2] Understanding the structure-activity relationships of compounds targeting this site is paramount for the development of novel therapeutics with improved selectivity and efficacy.
Quantitative Comparison of Binding Affinities
The binding affinity of a compound for its receptor is a critical determinant of its pharmacological potency. This is often quantified using the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). A lower value for these metrics indicates a higher binding affinity. The following table summarizes the binding affinities of this compound and several of its key analogs for the PCP binding site on the NMDA receptor, as determined by radioligand binding assays.
| Compound | Modification from PCA | IC50 (µM) | Ki (nM) |
| This compound (PCA) | - | - | 130[3] |
| Phencyclidine (PCP) | N-piperidine | 0.23[4] | 5.7[3] |
| 3-MeO-PCP | 3-methoxy on phenyl ring, N-piperidine | - | 20[3] |
| 4-MeO-PCP | 4-methoxy on phenyl ring, N-piperidine | - | 1400[3] |
As the data indicates, the addition of a piperidine (B6355638) ring to the amine of this compound to form Phencyclidine results in a significant increase in binding affinity.[3][4] Furthermore, substitutions on the phenyl ring can dramatically alter the affinity, as seen in the comparison between 3-MeO-PCP and 4-MeO-PCP.[3]
Experimental Protocols
The determination of these binding affinities is typically achieved through competitive radioligand binding assays. This technique measures the ability of a test compound to displace a radiolabeled ligand that is known to bind with high affinity to the target receptor.
Radioligand Binding Assay for PCP Site on NMDA Receptor
Objective: To determine the binding affinity (IC50 and Ki) of a test compound for the PCP binding site within the NMDA receptor ion channel.
Materials:
-
Tissue Source: Rat brain membranes, typically from the cortex or hippocampus, which are rich in NMDA receptors.[1][5]
-
Radioligand: A tritiated ligand with high affinity for the PCP site, such as [³H]MK-801 or [³H]-1-[1-(2-thienyl)cyclohexyl]piperidine ([³H]TCP).[2][5]
-
Test Compound: The compound of interest (e.g., this compound or its analogs).
-
Buffer: Tris-HCl buffer (e.g., 5 mM, pH 7.4).[3]
-
Co-agonists: L-glutamate and glycine (B1666218) are required to open the NMDA receptor channel, allowing the ligand to access the PCP binding site.[6]
-
Apparatus: Glass fiber filters, filtration apparatus, and a liquid scintillation counter.[3][6]
Procedure:
-
Membrane Preparation: Homogenize rat forebrain tissue in an ice-cold buffer solution. Centrifuge the homogenate to isolate the crude membrane fraction containing the NMDA receptors.[4]
-
Assay Incubation: In assay tubes, combine the prepared brain membranes, the radioligand at a fixed concentration, and the co-agonists.[6]
-
Competition: Add varying concentrations of the unlabeled test compound to a series of tubes. To determine non-specific binding, a high concentration of a known PCP site ligand (e.g., unlabeled PCP or MK-801) is added to a separate set of tubes.[6]
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each tube through glass fiber filters to separate the bound radioligand from the unbound.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.[1][5]
Visualizing the Experimental Workflow and Signaling Pathway
To further elucidate the experimental process and the underlying biological context, the following diagrams are provided.
References
A Comparative Guide for Researchers: 1-Phenylcyclohexylamine Hydrochloride vs. Free Base in Experimental Research
For Researchers, Scientists, and Drug Development Professionals
The choice between the hydrochloride salt and the free base form of 1-Phenylcyclohexylamine is a critical decision in experimental design, influencing factors from solubility and stability to bioavailability and ease of handling. This guide provides a comprehensive comparison of these two forms, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal form for their specific applications.
Physicochemical Properties: A Tale of Two Forms
The primary distinction between this compound hydrochloride and its free base lies in the protonation of the amine group. The hydrochloride is a salt formed by reacting the free base with hydrochloric acid.[1] This seemingly simple modification results in significant differences in their physicochemical properties, which are summarized below.
| Property | This compound Hydrochloride | This compound (Free Base) | Rationale |
| Molecular Formula | C₁₂H₁₈ClN[2] | C₁₂H₁₇N[3] | Addition of HCl to the free base. |
| Molecular Weight | 211.73 g/mol [2] | 175.27 g/mol [3] | The addition of a hydrogen and a chlorine atom increases the molecular mass. |
| Appearance | White to off-white crystalline solid[4] | Expected to be an oil or low-melting solid at room temperature. | Salt formation often leads to a more defined and stable crystalline structure.[5] |
| Melting Point | 247-248 °C[2] | Not readily available; expected to be significantly lower. | The ionic nature of the salt leads to a stronger crystal lattice and a higher melting point. |
| Solubility | Soluble in water and ethanol (B145695); slightly soluble in chloroform, DMSO, and methanol.[4] | Soluble in DMSO.[3] Quantitative data for water and ethanol is not readily available, but it is expected to be significantly lower than the hydrochloride salt. | The ionic character of the hydrochloride salt allows for favorable interactions with polar solvents like water and ethanol, enhancing its solubility.[1] The free base is more lipophilic and thus more soluble in nonpolar organic solvents. |
| Stability | More stable, less hygroscopic.[4][5] | Less stable, more prone to degradation and hygroscopicity.[5] | The protonated amine group in the hydrochloride salt is less nucleophilic and therefore less susceptible to degradation reactions such as oxidation. Salt forms are also generally less prone to absorbing moisture from the air.[5] |
Experimental Applications: Choosing the Right Tool for the Job
The distinct properties of the hydrochloride salt and the free base dictate their suitability for different experimental settings.
This compound Hydrochloride: The Choice for In Vivo Studies
The enhanced water solubility of this compound hydrochloride makes it the preferred form for in vivo research.[6] For systemic administration to animals, compounds are typically dissolved in aqueous vehicles like saline. The hydrochloride salt's ability to readily dissolve in such solutions ensures accurate dosing and bioavailability.
This compound Free Base: Potential Advantages in Specific In Vitro and Analytical Applications
While the hydrochloride salt is generally a robust choice for most applications, the free base may be advantageous in specific scenarios:
-
Membrane Permeation Studies: In experiments investigating the passage of this compound across biological membranes, the more lipophilic free base form may be more relevant as it is the species that is more likely to diffuse across lipid bilayers.
-
Certain Analytical Techniques: In some analytical methods, such as gas chromatography, the hydrochloride salt of related compounds has been shown to be prone to degradation at high temperatures. In such cases, the free base might provide more accurate results.
-
Organic Synthesis: The free base is the reactive form of the amine and would be required for any chemical reactions involving modification of the amino group.
Experimental Protocols
Maximal Electroshock (MES) Seizure Test
This widely used preclinical model assesses the anticonvulsant efficacy of compounds and is predictive of efficacy against generalized tonic-clonic seizures in humans. The use of an aqueous vehicle for administration makes the hydrochloride salt the appropriate choice for this assay.
Objective: To determine the ability of this compound hydrochloride to protect against seizures induced by maximal electroshock.
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., 0.9% saline)
-
Male ICR-CD-1 mice
-
Electroconvulsive shock generator with corneal electrodes
-
0.5% tetracaine (B1683103) ophthalmic solution (local anesthetic)
Procedure:
-
Animal Acclimation: Acclimate mice to the laboratory environment for at least 3-4 days before testing, with ad libitum access to food and water.
-
Drug Preparation and Administration: Prepare a solution of this compound hydrochloride in the chosen vehicle. Administer a range of doses to different groups of animals via intraperitoneal (i.p.) injection to determine the median effective dose (ED50).
-
Pre-treatment Time: Allow for a sufficient pre-treatment period (typically 30-60 minutes) for the compound to be absorbed and distributed.
-
Seizure Induction: Apply a drop of 0.5% tetracaine to the animal's eyes. Place the corneal electrodes on the corneas and deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).
-
Observation: Observe the animal for the presence or absence of a tonic hindlimb extension seizure.
-
Data Analysis: The ED50, the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using probit analysis. Motor impairment can be assessed using the rotarod test to determine the median toxic dose (TD50).
NMDA Receptor Binding Assay
This in vitro assay is used to determine the binding affinity of a compound to the N-methyl-D-aspartate (NMDA) receptor. The hydrochloride salt is suitable for this assay due to its solubility in the aqueous buffer systems used.
Objective: To quantify the binding affinity of this compound hydrochloride to the PCP binding site within the NMDA receptor ion channel.
Materials:
-
This compound hydrochloride
-
Radioligand (e.g., [³H]MK-801 or [³H]TCP)
-
Rat brain membranes (e.g., from cortex or hippocampus)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding agent (e.g., 10 µM unlabeled PCP or MK-801)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize rat brain tissue in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension in buffer and recentrifugation.
-
Resuspend the final pellet and determine the protein concentration.
-
-
Binding Assay:
-
In assay tubes, combine the membrane preparation, radioligand, and varying concentrations of this compound hydrochloride.
-
Include control tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled ligand).
-
Incubate the tubes to allow the binding to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the concentration of this compound hydrochloride.
-
Determine the IC50 value (the concentration that inhibits 50% of specific binding) by non-linear regression.
-
Calculate the Ki (inhibition constant) from the IC50 value using the Cheng-Prusoff equation.
-
Visualizing the Science
To further clarify the concepts discussed, the following diagrams illustrate the mechanism of action of this compound and the workflows of the described experiments.
Conclusion
The selection between this compound hydrochloride and its free base is a critical step in the design of robust and reproducible experiments. The hydrochloride salt is the superior choice for most in vivo and aqueous-based in vitro assays due to its enhanced solubility and stability. The free base, while less commonly used, may offer advantages in specific applications such as membrane permeability studies or certain analytical techniques where the salt form may be problematic. By understanding the fundamental physicochemical differences and their implications for experimental outcomes, researchers can make an informed decision to ensure the quality and validity of their data.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. This compound HYDROCHLORIDE CAS#: 1934-71-0 [chemicalbook.com]
- 3. Buy this compound | 2201-24-3 | >98% [smolecule.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Pharmacological Landscape: A Comparative Analysis of PCA and its Elusive Conformationally Restricted Analog, PM-THIQ
A comprehensive literature search did not yield a specific, publicly documented conformationally restricted analog of p-chloroamphetamine (PCA) referred to as "PM-THIQ." This designation may represent an internal laboratory code, a less-characterized research chemical, or a potential misnomer. Consequently, a direct comparative study between PCA and a compound definitively identified as PM-THIQ is not feasible based on currently available scientific data.
This guide, therefore, aims to provide a detailed overview of p-chloroamphetamine (PCA) and will, in lieu of a direct comparison with the unidentified "PM-THIQ," present a framework for comparing PCA to other well-characterized conformationally restricted amphetamine analogs. This will equip researchers, scientists, and drug development professionals with the necessary background and methodologies to evaluate such compounds.
p-Chloroamphetamine (PCA): A Profile
p-Chloroamphetamine is a potent synthetic amphetamine derivative known primarily for its robust effects on the serotonin (B10506) (5-HT) system.[1][2] It acts as a serotonin-norepinephrine-dopamine releasing agent (SNDRA), triggering a significant and acute release of these neurotransmitters from presynaptic terminals.[2] This action is primarily mediated through its interaction with monoamine transporters, particularly the serotonin transporter (SERT).[3][4] PCA can also inhibit the reuptake of these neurotransmitters, further prolonging their presence in the synaptic cleft.[5]
A defining characteristic of PCA is its selective neurotoxicity towards serotonergic neurons, especially at higher doses.[2] This property has led to its use as a research tool to create animal models of serotonin depletion.[6]
The Concept of Conformationally Restricted Analogs
To understand the rationale behind creating analogs like "PM-THIQ," it is crucial to grasp the concept of conformational restriction. Flexible molecules like PCA can adopt numerous shapes or conformations. By "locking" the molecule into a more rigid structure, medicinal chemists can:
-
Probe the Bioactive Conformation: Determine the specific three-dimensional shape a molecule must adopt to bind to its biological target (e.g., a transporter or receptor).
-
Enhance Selectivity: A rigid structure may fit better into one target over others, leading to a more selective pharmacological profile.
-
Improve Potency: By pre-organizing the molecule in its active conformation, the energetic cost of binding can be reduced, potentially increasing potency.
-
Modify Pharmacokinetic Properties: Rigidity can influence properties like metabolic stability and membrane permeability.
Tetrahydroisoquinoline (THIQ) scaffolds are commonly used to create conformationally restricted analogs of phenethylamines like amphetamine.
Comparative Data Framework
Should a specific conformationally restricted analog of PCA be identified, the following tables provide a structured format for presenting comparative quantitative data.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Compound | SERT | DAT | NET | 5-HT₁ₐ | 5-HT₂ₐ |
| PCA | Data | Data | Data | Data | Data |
| Analog | Data | Data | Data | Data | Data |
Table 2: Comparative Neurotransmitter Release Potency (EC₅₀, nM)
| Compound | Serotonin Release | Dopamine (B1211576) Release | Norepinephrine (B1679862) Release |
| PCA | Data | Data | Data |
| Analog | Data | Data | Data |
Table 3: Comparative Behavioral Effects
| Behavior | PCA | Analog |
| Locomotor Activity | Effect (e.g., Increase/Decrease) | Effect |
| Anorectic Effect | Potency (e.g., ED₅₀) | Potency |
| Drug Discrimination | Substitution for PCA/Amphetamine | Substitution |
Experimental Protocols
Detailed methodologies are critical for the accurate comparison of pharmacological agents. Below are standard protocols for key experiments.
Radioligand Binding Assay for Monoamine Transporters
This assay determines the affinity of a compound for a specific transporter.
-
Materials:
-
Cell membranes prepared from cells expressing the human serotonin transporter (hSERT), dopamine transporter (hDAT), or norepinephrine transporter (hNET).
-
Radioligand (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET).
-
Test compounds (PCA and analog).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
-
Procedure:
-
Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Data are analyzed to determine the IC₅₀ (concentration of test compound that inhibits 50% of radioligand binding), which is then converted to the inhibition constant (Ki).[7]
-
In Vitro Neurotransmitter Release Assay Using Synaptosomes
This assay measures the ability of a compound to induce the release of neurotransmitters from nerve terminals.
-
Materials:
-
Rat brain tissue (e.g., striatum for dopamine, hippocampus for serotonin).
-
Sucrose buffer for synaptosome preparation.
-
Krebs-Ringer buffer.
-
Radiolabeled neurotransmitter (e.g., [³H]serotonin or [³H]dopamine).
-
Test compounds (PCA and analog).
-
Liquid scintillation counter.
-
-
Procedure:
-
Prepare synaptosomes (isolated nerve terminals) from rat brain tissue by homogenization and differential centrifugation.[8][9]
-
Pre-load the synaptosomes with a radiolabeled neurotransmitter.
-
Wash the synaptosomes to remove excess unincorporated radiolabel.
-
Incubate the pre-loaded synaptosomes with varying concentrations of the test compound.
-
Terminate the release by rapid filtration or centrifugation.
-
Measure the amount of radioactivity released into the supernatant.
-
Calculate the percentage of total incorporated radioactivity released and determine the EC₅₀ value (the concentration of the compound that produces 50% of its maximal effect).[10]
-
Signaling Pathways and Experimental Workflows
Visual diagrams are essential for understanding the complex mechanisms of action and experimental procedures.
Caption: Mechanism of PCA and its analogs at the monoamine transporter.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Workflow for an in vitro neurotransmitter release assay.
References
- 1. p-Chloroamphetamine | C9H12ClN | CID 3127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. para-Chloroamphetamine - Wikipedia [en.wikipedia.org]
- 3. p-Chloroamphetamine induces serotonin release through serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of Monoamine Transporters: Role of Transporter Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. p-Chloroamphetamine - MeSH - NCBI [ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. thermofisher.com [thermofisher.com]
- 10. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-Phenylcyclohexylamine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. 1-Phenylcyclohexylamine and its salts are classified as hazardous materials and require specific handling and disposal procedures. Adherence to these protocols is essential to ensure the safety of laboratory personnel and to comply with regulatory standards.
Immediate Safety and Handling Considerations
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound.[1] Always handle this compound within a well-ventilated area, preferably inside a chemical fume hood, to minimize inhalation exposure.[1] Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes chemical-resistant gloves (e.g., Nitrile, Neoprene), tightly fitting safety goggles or a face shield, and a lab coat or chemical-resistant apron to prevent skin and eye contact.[1]
Step-by-Step Disposal Protocol
All waste containing this compound must be treated as hazardous waste.[1] Improper disposal, such as pouring it down the drain or mixing it with regular trash, is prohibited and can lead to environmental contamination and regulatory violations.[2]
-
Waste Identification and Segregation:
-
Characterize the waste: Determine if the this compound waste is in solid or liquid form and if it is mixed with other solvents or reagents.
-
Segregate from other waste streams: It is crucial to keep amine waste separate from other chemical wastes to prevent hazardous reactions.[2] Specifically, avoid mixing it with acids and oxidizing agents.[2]
-
-
Containerization and Labeling:
-
Use a dedicated and compatible waste container. The container must be in good condition and have a secure lid.[3]
-
Label the container clearly with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[1][3] Include the approximate concentration and any other components of the waste mixture.[3]
-
-
Storage of Chemical Waste:
-
Disposal of Contaminated Materials:
-
Any materials that have come into contact with this compound, including personal protective equipment (PPE) like gloves and lab coats, as well as absorbent materials from a spill, must be disposed of as hazardous waste.[1]
-
Place contaminated disposable PPE in a sealed bag before putting it into the designated hazardous waste container.[1]
-
For empty containers, triple rinse with a suitable solvent. The rinsate should be collected and disposed of as hazardous chemical waste.[4]
-
-
Arranging for Final Disposal:
Quantitative Data Summary
| Parameter | Value/Information | Source |
| Hazard Classification | Acute Toxicity (Oral, Inhalation), Skin Irritation, Serious Eye Irritation, Specific Target Organ Toxicity | [1] |
| DEA Schedule | Schedule II Controlled Substance (as this compound) | [5] |
| Incompatible Materials | Acids, Oxidizing Agents | [2][6] |
Experimental Protocols Cited
The disposal procedures outlined are based on established safety protocols and hazardous waste management guidelines. No specific experimental research protocols were cited for the disposal of this compound. The provided steps are a synthesis of best practices from safety data sheets and chemical waste disposal guides.
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process and the procedural workflow for the proper disposal of this compound waste.
References
Essential Safety and Operational Protocols for Handling 1-Phenylcyclohexylamine
This guide furnishes critical safety and logistical information for the handling and disposal of 1-Phenylcyclohexylamine, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is paramount for ensuring laboratory safety and mitigating potential risks associated with this hazardous chemical.
Hazard Identification: this compound is a hazardous substance that necessitates careful handling. Key hazards include:
Prior to working with this compound, all personnel must thoroughly read and comprehend the Safety Data Sheet (SDS).[1]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound. It is crucial to inspect all PPE for integrity before each use.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[1] | To prevent skin contact and subsequent irritation.[1] |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield.[1][3][4] | To protect against splashes and dust, which can cause serious eye irritation.[1] |
| Skin and Body Protection | A lab coat or a chemical-resistant apron to prevent contamination of personal clothing.[1] | To shield the body from accidental contact with the chemical. |
| Respiratory Protection | To be used only in a well-ventilated area or under a chemical fume hood.[1] If ventilation is inadequate, a NIOSH-approved respirator should be worn. | To avoid inhalation of harmful dust or vapors.[1][2] |
Operational Plan: Step-by-Step Handling Procedure
This section provides a procedural workflow for the safe handling of this compound in a laboratory setting.
1. Preparation:
- Ensure a well-ventilated area, preferably a chemical fume hood, is operational.[1]
- Assemble all necessary materials and equipment before handling the chemical.
- Don the complete mandatory PPE as specified in the table above.
- Inspect gloves for any signs of degradation or puncture before use.[3][4]
2. Handling:
- Avoid all direct contact with skin, eyes, and clothing.[1]
- Do not breathe in dust or vapors.[1]
- Weigh and transfer the chemical within the confines of a chemical fume hood to minimize exposure.
- Do not eat, drink, or smoke in the designated handling area.[1][2]
3. Post-Handling and Cleanup:
- Wash hands thoroughly with soap and water after handling is complete.[1]
- Decontaminate all work surfaces and equipment used during the process.
- Properly remove and dispose of contaminated PPE as hazardous waste.[1]
4. Storage:
- Store this compound in a tightly closed container.[1][2]
- The storage location should be a dry, cool, and well-ventilated area.[1][2]
- Store away from incompatible materials, such as strong oxidizing agents.[1]
- Ensure the storage area is secure and locked.[1][2]
Emergency and Disposal Plan
Immediate and correct response to spills or exposure is critical.
Emergency Procedures
| Emergency Situation | First Aid and Response Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally. Seek immediate medical attention.[1] |
| Skin Contact | Immediately flush the affected skin with plenty of water for at least 15 minutes while removing any contaminated clothing and shoes. If irritation develops or persists, seek medical attention.[1][2] |
| Inhalation | Move the individual to fresh air. If the person is not breathing, administer artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and seek immediate medical attention.[1][2] |
| Minor Spill | Evacuate the immediate area. Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite (B1170534) or sand and place it into a suitable container for disposal.[1] |
| Major Spill | Evacuate the laboratory and notify others in the vicinity. Prevent entry into the affected area. Contact your institution's designated emergency response team for hazardous material spills.[1] |
Disposal Plan
All waste containing this compound must be managed as hazardous waste.
-
Chemical Waste: Dispose of the chemical and any materials contaminated with it in a designated and clearly labeled hazardous waste container.[1]
-
Contaminated PPE: Used gloves, lab coats, and other disposable PPE should be placed in a sealed bag and disposed of as hazardous waste.[1]
-
Adhere to all local, state, and federal regulations concerning the disposal of hazardous waste.[1]
Experimental Workflow Visualization
The following diagram illustrates the standard operational workflow for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
